molecular formula C9H11N3O3 B1586117 6-morpholin-4-ylpyrazine-2-carboxylic Acid CAS No. 40262-73-5

6-morpholin-4-ylpyrazine-2-carboxylic Acid

Cat. No.: B1586117
CAS No.: 40262-73-5
M. Wt: 209.2 g/mol
InChI Key: UGQVLHNPKAAHDW-UHFFFAOYSA-N
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Description

6-morpholin-4-ylpyrazine-2-carboxylic Acid is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-morpholin-4-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-9(14)7-5-10-6-8(11-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQVLHNPKAAHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376306
Record name 6-morpholin-4-ylpyrazine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40262-73-5
Record name 6-morpholin-4-ylpyrazine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to 6-morpholin-4-ylpyrazine-2-carboxylic acid: Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic assembly of molecular entities from "privileged scaffolds" is a cornerstone of efficient lead generation and optimization. These are structural motifs that consistently appear in biologically active compounds, offering a favorable starting point for interacting with a variety of biological targets. This guide focuses on one such valuable building block: 6-morpholin-4-ylpyrazine-2-carboxylic acid . This molecule represents a deliberate convergence of two powerful heterocyclic systems: the pyrazine ring, a key component in numerous approved drugs, and the morpholine moiety, a classic bioisostere and pharmacokinetic modulator.[1][2][3] Understanding its synthesis and properties is critical for any researcher aiming to leverage its potential in developing next-generation therapeutics.

Core Molecular Profile

Before delving into synthetic strategy, a clear understanding of the target molecule's fundamental properties is essential. This compound is a stable, solid compound at room temperature.[4] Its key identifiers and physicochemical characteristics are summarized below.

PropertyValueSource
IUPAC Name 6-(morpholin-4-yl)pyrazine-2-carboxylic acid[5]
CAS Number 40262-73-5[5][6]
Molecular Formula C₉H₁₁N₃O₃[5][6]
Molecular Weight 209.20 g/mol [5][6]
SMILES OC(=O)C1=NC(=CN=C1)N1CCOCC1[5]
InChIKey UGQVLHNPKAAHDW-UHFFFAOYSA-N[4][5]
Physical Form Solid[4]

Strategic Synthesis Pathway

While numerous suppliers offer this compound for research purposes, understanding its synthesis is crucial for analogue design and scale-up. A robust and logical synthetic approach involves a two-step sequence: a nucleophilic aromatic substitution (SₙAr) followed by ester hydrolysis. This strategy is predicated on the inherent electron-deficient nature of the pyrazine ring, which makes it susceptible to nucleophilic attack, especially when substituted with an electron-withdrawing group and a good leaving group.

Retrosynthetic Analysis & Rationale

The most logical disconnection is at the C-N bond between the pyrazine ring and the morpholine nitrogen. This suggests a reaction between a 6-halopyrazine precursor and morpholine. The carboxylic acid can be masked as an ester during the SₙAr reaction to prevent unwanted side reactions (e.g., acid-base chemistry with the morpholine nucleophile) and improve solubility in organic solvents.

Proposed Synthetic Workflow

The following diagram outlines the proposed two-step synthesis from a commercially available starting material, methyl 6-chloropyrazine-2-carboxylate.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SnAr) cluster_1 Step 2: Saponification (Ester Hydrolysis) A Methyl 6-chloropyrazine-2-carboxylate C Methyl 6-morpholin-4-ylpyrazine-2-carboxylate A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B Morpholine B->C D This compound (Final Product) C->D 1. Base (e.g., LiOH, NaOH) Solvent (H2O/MeOH) 2. Acid Workup (e.g., HCl)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 6-morpholin-4-ylpyrazine-2-carboxylate (SₙAr Reaction)

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 6-chloropyrazine-2-carboxylate (1.0 eq).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base to scavenge the HCl byproduct. This is crucial to prevent protonation of the morpholine, which would deactivate it as a nucleophile. Add morpholine (1.2 eq).

  • Solvent & Reaction: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to dissolve the reactants. Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy for the SₙAr reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into cold water. The product should precipitate out or can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester intermediate.

Step 2: Synthesis of this compound (Hydrolysis)

  • Reaction Setup: Dissolve the purified ester from Step 1 in a mixture of methanol (MeOH) and water.

  • Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH, ~3.0 eq).[7] Stir the mixture at room temperature. The saponification of the ester to the carboxylate salt is typically efficient under these conditions.

  • Monitoring: Monitor the reaction by TLC until the ester is fully consumed.

  • Acidification & Isolation: Remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M hydrochloric acid (HCl) to a pH of ~3-4. The carboxylic acid product, being less soluble in acidic water, will precipitate.

  • Final Steps: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final, pure this compound.

Spectroscopic Characterization Profile (Expected)

Confirmation of the final product's identity is achieved through standard spectroscopic methods. Based on the molecular structure, the following data would be expected:

  • ¹H NMR:

    • Two singlets (or doublets with very small coupling) in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two protons on the pyrazine ring.

    • Two distinct triplets in the aliphatic region (δ 3.5-4.0 ppm), each integrating to 4 protons, corresponding to the -CH₂-N and -CH₂-O protons of the morpholine ring.

    • A broad singlet far downfield (>10 ppm) for the carboxylic acid proton (-COOH).

  • ¹³C NMR:

    • Signals in the aromatic region (~130-160 ppm) for the four unique carbons of the substituted pyrazine ring.

    • A signal for the carboxylic acid carbonyl carbon (~165-175 ppm).

    • Two signals in the aliphatic region for the morpholine carbons: one for the C-N carbons (~45-55 ppm) and one for the C-O carbons (~65-75 ppm).

  • FT-IR (cm⁻¹):

    • A broad absorption band from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

    • A sharp, strong absorption around 1700-1730 cm⁻¹ for the C=O stretch of the carboxylic acid.

    • Characteristic C-O-C stretching of the morpholine ether group around 1115 cm⁻¹.

  • Mass Spectrometry (MS):

    • An [M+H]⁺ peak at m/z 210.2 in the positive ion mode, corresponding to the protonated molecule.

Role in Drug Discovery and Medicinal Chemistry

The title compound is not merely an academic curiosity; it is a strategically designed building block for creating complex, biologically active molecules. Its utility stems from the synergistic combination of its two core motifs.

The Pyrazine and Morpholine Advantage

G cluster_0 Structural Components cluster_1 Component Properties cluster_2 Contribution to Drug Design A 6-morpholin-4-ylpyrazine- 2-carboxylic acid B Pyrazine Core A->B C Morpholine Moiety A->C D Carboxylic Acid Handle A->D E Bioactivity (H-bond acceptor, aromatic interactions) B->E F Improved Pharmacokinetics (Solubility, Metabolic Stability) C->F G Synthetic Versatility (Amide coupling, Esterification) D->G

Caption: Functional contributions of the molecule's components.

  • The Pyrazine Core: Pyrazines are electron-deficient aromatic rings that act as excellent hydrogen bond acceptors. This scaffold is present in numerous FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib .[2][8] Its rigid structure provides a well-defined vector for orienting substituents toward target proteins.[3]

  • The Morpholine Moiety: Morpholine is a highly favored heterocyclic ring in medicinal chemistry.[1] Its inclusion often enhances aqueous solubility and improves metabolic stability compared to more lipophilic or metabolically labile amines.[9] It acts as a polar, non-basic amine that can improve a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Application as a "Protein Degrader Building Block"

Crucially, this molecule is commercially classified as a "Protein Degrader Building Block".[6] This points to its intended use in the synthesis of bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras). In this context:

  • The carboxylic acid serves as a reactive handle for linking to a ligand that binds to a target protein of interest.

  • The 6-morpholinylpyrazine end of the molecule would be coupled to a linker connected to an E3 ubiquitin ligase ligand (e.g., derivatives of thalidomide or VHL ligands).

The resulting PROTAC hijacks the cell's natural protein disposal system to specifically degrade the target protein, offering a powerful therapeutic modality beyond simple inhibition.

Conclusion

This compound is a testament to intelligent molecular design. It provides a synthetically accessible, stable, and functionally rich scaffold that is pre-optimized for applications in advanced drug discovery. Its combination of a biologically relevant pyrazine core, a pharmacokinetically favorable morpholine group, and a versatile carboxylic acid handle makes it an exceptionally valuable tool for medicinal chemists. A thorough understanding of its synthesis and properties empowers researchers to fully exploit its potential in constructing novel therapeutics, particularly in the burgeoning field of targeted protein degradation.

References

An In-depth Technical Guide to the Physicochemical Characterization of 6-morpholin-4-ylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential physicochemical characterization of 6-morpholin-4-ylpyrazine-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for its analysis.

Introduction

This compound belongs to the pyrazine carboxylic acid class of compounds. Pyrazine derivatives are significant in medicinal chemistry, with some exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties. A thorough understanding of the physicochemical properties of this specific molecule is fundamental for its development in any application, from ensuring purity and stability to predicting its behavior in biological systems.

This guide will detail the key analytical techniques for elucidating the identity, purity, and solid-state properties of this compound.

Molecular Identity and Basic Properties

A foundational aspect of characterizing any chemical entity is confirming its molecular structure and fundamental properties.

PropertyValueSource
Molecular Formula C₉H₁₁N₃O₃[1][2]
Molecular Weight 209.20 g/mol [1][2]
CAS Number 40262-73-5[1][2]
Appearance White to off-white solid[3]
Predicted pKa 0.71 ± 0.10[3]
Structural Elucidation Workflow

The following diagram outlines the logical workflow for the structural confirmation of this compound.

Figure 1. Workflow for Structural Elucidation cluster_spectroscopy Spectroscopic Analysis cluster_verification Final Verification Mass_Spec Mass Spectrometry (MS) Confirms Molecular Weight NMR Nuclear Magnetic Resonance (NMR) Determines C-H Framework Mass_Spec->NMR Corroborates FTIR Fourier-Transform Infrared (FTIR) Identifies Functional Groups NMR->FTIR Corroborates Elemental_Analysis Elemental Analysis Confirms Elemental Composition FTIR->Elemental_Analysis Supports Structure_Confirmed Structure Confirmed Elemental_Analysis->Structure_Confirmed

Caption: Workflow for the structural elucidation of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Signals:

  • Pyrazine ring protons: Two distinct signals in the aromatic region.

  • Morpholine ring protons: Two multiplets corresponding to the protons adjacent to the nitrogen and oxygen atoms.

  • Carboxylic acid proton: A broad singlet, which may be exchangeable with D₂O.

Expected ¹³C NMR Signals:

  • Carbons of the pyrazine ring.

  • Carbons of the morpholine ring.

  • A signal for the carboxylic acid carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For pyrazine-2-carboxylic acid derivatives, characteristic absorption bands are expected.[4]

Expected Characteristic FT-IR Peaks:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

  • C-N stretch (aromatic amine): Around 1335-1250 cm⁻¹.

  • C-O-C stretch (morpholine): In the region of 1250-1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data for a related compound, 6-(2,6-dimethylmorpholin-4-yl)pyrazine-2-carboxylic acid:

Adductm/z
[M+H]⁺238.11862
[M+Na]⁺260.10056
[M-H]⁻236.10406

Data is for a related compound and serves as an estimation.[5]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds.

Suggested HPLC Method

The following is a robust starting point for developing a specific HPLC method for this compound, based on methods for similar acidic, heterocyclic compounds.

Experimental Protocol: HPLC Purity Determination

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the solid-state properties of the compound, such as melting point, polymorphism, and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to investigate polymorphism.

Experimental Protocol: DSC Analysis

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Pan: Aluminum pans.

  • Sample Weight: 2-5 mg.

  • Temperature Program: Heat from 30 °C to a temperature above the expected melting point at a rate of 10 °C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition.

Experimental Protocol: TGA Analysis

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Pan: Platinum or ceramic pans.

  • Sample Weight: 5-10 mg.

  • Temperature Program: Heat from 30 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

Solubility Determination

Understanding the solubility of a compound is crucial for its formulation and in vivo applications. Based on the structure, which includes a carboxylic acid and a morpholine group, the compound is expected to have some solubility in aqueous and polar organic solvents.

Workflow for Solubility Assessment

Figure 2. Workflow for Solubility Assessment Start Prepare Saturated Solution Equilibrate Equilibrate at Constant Temperature Start->Equilibrate Separate Separate Solid and Liquid Phases (Centrifugation/Filtration) Equilibrate->Separate Analyze Analyze Supernatant Concentration (e.g., by HPLC) Separate->Analyze Result Determine Solubility Analyze->Result

Caption: A generalized workflow for determining the thermodynamic solubility of the compound.

Conclusion

The physicochemical characterization of this compound is a multi-faceted process that requires a combination of spectroscopic, chromatographic, and thermal analysis techniques. The methodologies outlined in this guide provide a robust framework for researchers to obtain reliable and comprehensive data, which is essential for the advancement of this compound in research and development.

References

An In-depth Technical Guide on the Potential Biological Activity of 6-morpholin-4-ylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

In the landscape of contemporary drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying new therapeutic agents. The compound 6-morpholin-4-ylpyrazine-2-carboxylic acid emerges as a molecule of significant interest, not due to a wealth of published specific data, but because of the rich pharmacological history of its constituent moieties: the pyrazine-2-carboxylic acid core and the morpholine substituent. This guide is structured to provide the research and drug development professional with a comprehensive technical overview of the potential biological activities of this compound, grounded in the established bioactivities of structurally related molecules. While direct experimental evidence for this compound is not extensively available in public literature, this document serves as a roadmap for its systematic investigation. We will delve into the rationale behind hypothesizing specific biological effects, provide detailed experimental protocols for validation, and present conceptual frameworks for its mechanism of action.

Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.21 g/mol .[1] Its structure features a pyrazine ring, a well-known pharmacophore, substituted with a carboxylic acid group at position 2 and a morpholine ring at position 6.

PropertyValueSource
IUPAC Name 6-(morpholin-4-yl)pyrazine-2-carboxylic acid[1]
CAS Number 40262-73-5[1]
Molecular Formula C₉H₁₁N₃O₃[1]
Molecular Weight 209.21 g/mol [1]
SMILES O=C(O)c1ncc(n1)N1CCOCC1
InChI Key UGQVLHNPKAAHDW-UHFFFAOYSA-N[1]

The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (pyrazine nitrogens, morpholine oxygen, and carboxylic oxygen), along with a rotatable bond connecting the morpholine ring, suggests the potential for this molecule to interact with a variety of biological targets.

Hypothesized Biological Activities and Supporting Rationale

The biological activities of novel compounds are often predicted based on the known pharmacology of their core structures. In this section, we explore the potential therapeutic areas for this compound.

Antimycobacterial Activity

The pyrazine-2-carboxylic acid scaffold is the backbone of Pyrazinamide, a first-line antituberculosis drug. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid disrupts membrane potential and inhibits fatty acid synthase I in Mycobacterium tuberculosis.

Given this precedent, it is reasonable to hypothesize that this compound could possess antimycobacterial properties. The morpholine substitution may modulate the compound's physicochemical properties, such as solubility and cell permeability, potentially influencing its uptake by mycobacteria and its interaction with intracellular targets.

Anticancer Activity

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into anticancer agents to improve their pharmacological profiles. Notably, the morpholine moiety is a key component of several kinase inhibitors, such as the PI3K inhibitor GDC-0941 and the mTOR inhibitor Torin1. In these molecules, the morpholine often serves as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region.

The combination of the pyrazine ring, which is also found in various kinase inhibitors, with the morpholine group in this compound suggests a potential for this compound to exhibit anticancer activity, possibly through the inhibition of protein kinases.

Modulator of Neurological Pathways

Derivatives of pyrazine have been investigated for their effects on the central nervous system. The structural similarity of the pyrazine ring to endogenous signaling molecules suggests that pyrazine-containing compounds could interact with various receptors and enzymes in the brain. While less common, some morpholine-containing compounds have also been explored for neurological applications. The specific combination of these two moieties in this compound warrants investigation into its potential neuromodulatory effects.

Proposed Experimental Investigation Workflow

A systematic approach is crucial for elucidating the biological activity of a novel compound. The following workflow is proposed for the investigation of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Validation & Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation A Compound Acquisition & Purity Assessment B Primary Antimycobacterial Assay (e.g., MABA) A->B Initial Screening C Broad-Spectrum Kinase Inhibition Panel A->C Initial Screening D Cytotoxicity Assay (e.g., MTT on cancer cell lines) A->D Initial Screening E Dose-Response Studies & IC50/MIC Determination B->E If Active F Target Deconvolution (for kinase hits) C->F If Active G Secondary Cellular Assays (e.g., Apoptosis, Cell Cycle) D->G If Active H Pharmacokinetic Profiling (ADME) E->H Validated Hit F->H Validated Target G->H Validated Cellular Activity I Xenograft/Infection Models H->I Favorable PK

Caption: Proposed workflow for the biological evaluation of this compound.

Detailed Experimental Protocols

The following are representative protocols for the initial screening of this compound.

Protocol: In Vitro Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC

  • Mycobacterium tuberculosis H37Rv culture

  • This compound

  • Alamar Blue reagent

  • Resazurin

  • Positive control (e.g., Isoniazid)

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dispense 100 µL of supplemented Middlebrook 7H9 broth into all wells of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculate each well with 100 µL of the diluted bacterial suspension.

  • Include wells for positive control (Isoniazid) and negative control (DMSO).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Incubate for another 24 hours.

  • Read the results visually or with a fluorometer. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Protocol: In Vitro Kinase Inhibition Assay (Generic ELISA-based)

Objective: To screen this compound for inhibitory activity against a panel of protein kinases.

Materials:

  • Recombinant protein kinases

  • Biotinylated substrate peptides

  • ATP

  • Kinase reaction buffer

  • Streptavidin-coated 96-well plates

  • Phospho-specific antibodies conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • This compound

  • Positive control (e.g., Staurosporine)

Procedure:

  • Coat streptavidin-coated plates with biotinylated substrate peptides. Wash and block the plates.

  • Prepare a reaction mixture containing the specific kinase, its substrate, ATP, and the kinase reaction buffer.

  • Add this compound at various concentrations to the wells. Include positive and negative controls.

  • Initiate the kinase reaction by adding the reaction mixture to the wells and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and wash the plates to remove unbound reagents.

  • Add the HRP-conjugated phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the plates and add TMB substrate.

  • After color development, add the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the compound.

Potential Signaling Pathways

Based on the known activities of morpholine-containing kinase inhibitors, a plausible target class for this compound is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Outcomes RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Growth Cell Growth S6K->Growth Proliferation Cell Proliferation _4EBP1->Proliferation Compound 6-morpholin-4-yl- pyrazine-2-carboxylic acid Compound->PI3K Compound->AKT Compound->mTORC1

Caption: Hypothesized targeting of the PI3K/AKT/mTOR pathway by this compound.

Conclusion and Future Directions

While the biological activity of this compound remains to be definitively characterized, its chemical structure provides a strong rationale for investigating its potential as an antimycobacterial and/or anticancer agent. The pyrazine-2-carboxylic acid core is a proven pharmacophore in infectious disease, and the morpholine moiety is a well-established component of successful kinase inhibitors. The experimental workflows and protocols outlined in this guide provide a clear path for the systematic evaluation of this promising compound. Future research should focus on the synthesis of a focused library of analogs to explore structure-activity relationships, followed by in-depth mechanistic studies and in vivo evaluation of any confirmed hits.

References

The Strategic Intermediate: A Technical Guide to 6-Morpholin-4-ylpyrazine-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Morpholin-4-ylpyrazine-2-carboxylic acid, a heterocyclic compound featuring both a pyrazine and a morpholine scaffold, has emerged as a cornerstone intermediate in the landscape of modern medicinal chemistry. While its initial discovery dates back several decades, its strategic importance has been amplified in recent years, primarily driven by its utility in the synthesis of highly potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and physicochemical properties of this pivotal molecule. Furthermore, it delves into its critical role as a structural motif in the development of therapeutics targeting key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the application of this compound in contemporary drug discovery.

Introduction: Unveiling a Privileged Scaffold

The confluence of a pyrazine ring and a morpholine moiety within a single molecule gives rise to a unique chemical entity with desirable properties for drug development. The pyrazine core, an electron-deficient aromatic heterocycle, can engage in various non-covalent interactions with biological targets, while the morpholine group often imparts favorable pharmacokinetic characteristics, such as improved aqueous solubility and metabolic stability. This compound (CAS No. 40262-73-5) embodies this synergistic combination, positioning it as a "privileged scaffold" in the design of novel therapeutics. Its carboxylic acid functionality serves as a convenient handle for further chemical elaboration, allowing for its incorporation into a diverse array of larger, more complex molecules. This guide will illuminate the journey of this compound from its initial synthesis to its current status as a sought-after building block in the pharmaceutical industry.

Discovery and Historical Context

The first documented synthesis of this compound appears to have been reported in 1972 by Foks and his colleagues. While the initial purpose of its synthesis was not explicitly detailed in readily available literature, its emergence coincided with a growing interest in the biological activities of pyrazine derivatives. For many years, the compound remained a relatively niche chemical entity. However, with the advent of kinase-targeted cancer therapies in the late 20th and early 21st centuries, the demand for versatile heterocyclic building blocks surged. Researchers in drug discovery programs, particularly those focused on oncology, recognized the potential of the 6-morpholinylpyrazine scaffold to serve as a key "hinge-binding" motif in ATP-competitive kinase inhibitors. This realization marked a turning point in the history of this compound, transforming it from a chemical curiosity into a high-value intermediate.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in multi-step syntheses and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 40262-73-5[1]
Molecular Formula C₉H₁₁N₃O₃[1]
Molecular Weight 209.20 g/mol [1]
Appearance Solid[Commercial Suppliers]
SMILES O=C(O)c1cncc(n1)N2CCOCC2[1]
InChI Key UGQVLHNPKAAHDW-UHFFFAOYSA-N[1]

Synthesis of this compound: A Step-by-Step Protocol

The most prevalent and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor with morpholine. The following protocol details a representative synthesis starting from 6-chloropyrazine-2-carboxylic acid.

Rationale Behind Experimental Choices

The choice of a 6-halopyrazine-2-carboxylic acid as the starting material is strategic. The electron-withdrawing nature of the pyrazine ring and the carboxylic acid group activates the C-6 position towards nucleophilic attack, facilitating the substitution reaction. Morpholine is a readily available and effective nucleophile for this transformation. The use of a suitable base is often necessary to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature is critical for achieving a good reaction rate and minimizing side reactions.

Experimental Protocol

Reaction Scheme:

G start 6-Chloropyrazine-2-carboxylic Acid + Morpholine reagents Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat start->reagents Nucleophilic Aromatic Substitution product This compound reagents->product

A schematic of the synthesis of this compound.

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate and water for workup

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Reaction Setup: To a solution of 6-chloropyrazine-2-carboxylic acid in DMSO, add an excess of morpholine (typically 2-3 equivalents) and a base such as potassium carbonate (typically 2-3 equivalents).

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidification: Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid, causing it to precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration and wash it with cold water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

The Role of this compound in Drug Discovery: A Focus on PI3K/mTOR Inhibitors

The primary application of this compound in modern drug discovery is as a key building block for the synthesis of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[2][3]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[] PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR. The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2, which regulate different cellular processes.[3] Dysregulation of this pathway, often through mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, leads to uncontrolled cell growth and proliferation, contributing to tumorigenesis.[3]

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt activates

A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

A Key Building Block for Kinase Inhibitors

This compound is frequently used to construct the core scaffold of PI3K/mTOR inhibitors. The carboxylic acid group is typically activated and then coupled with an appropriate amine-containing fragment to form an amide bond. This amide bond is a common feature in many kinase inhibitors, providing a stable linkage and potential hydrogen bonding interactions within the kinase's active site. The morpholine and pyrazine rings of the scaffold are often designed to occupy the ATP-binding pocket of the target kinase, with the morpholine oxygen atom frequently forming a crucial hydrogen bond with the "hinge region" of the kinase. This interaction is a key determinant of binding affinity and selectivity.

Biological Activity of the Core Moiety

While the vast majority of biological studies have focused on the more complex derivatives of this compound, it is important to consider the intrinsic activity of the core molecule itself. Although not a potent inhibitor on its own, the pyrazine-2-carboxylic acid scaffold is a known pharmacophore with antimycobacterial and antifungal properties.[5] This inherent, albeit weak, biological activity may contribute to the overall profile of the final drug candidates. However, the primary rationale for its use is its role as a structurally and synthetically optimized intermediate that provides a solid foundation for building highly potent and selective inhibitors through further chemical modifications.

Conclusion and Future Perspectives

This compound has solidified its position as a valuable and versatile intermediate in the field of drug discovery. Its straightforward synthesis, coupled with the favorable properties conferred by the morpholine and pyrazine moieties, makes it an attractive starting point for the development of novel therapeutics. The continued exploration of kinase inhibitors and other targeted therapies will likely ensure that the demand for this strategic building block remains high. Future research may focus on developing even more efficient and sustainable synthetic routes to this compound and on exploring its utility in the synthesis of inhibitors for other important biological targets beyond the PI3K/mTOR pathway. The story of this compound is a testament to how a relatively simple molecule can play a pivotal role in the complex and ever-evolving quest for new medicines.

References

A Technical Guide to 6-Morpholin-4-ylpyrazine-2-carboxylic Acid Analogs and Derivatives: Synthesis, SAR, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-morpholin-4-ylpyrazine-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a foundational core for the development of a diverse range of biologically active agents. This technical guide provides an in-depth exploration of the structural analogs and derivatives of this core, targeting researchers, medicinal chemists, and drug development professionals. We will dissect the synthetic strategies employed to generate molecular diversity, analyze the critical structure-activity relationships (SAR) that govern biological function, and survey the therapeutic landscape, with a particular focus on kinase inhibition. This document integrates field-proven insights with detailed experimental protocols and data visualization to serve as a comprehensive resource for advancing research in this chemical space.

Introduction: The Significance of the Pyrazine Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and nitrogen-containing heterocycles are particularly prominent. Among these, the pyrazine ring is a key pharmacophore found in numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetically tractable nature make it an ideal starting point for drug discovery campaigns.[1][2] When substituted with a morpholine ring and a carboxylic acid, as in the core topic molecule This compound (CAS 40262-73-5), the resulting scaffold combines several key features beneficial for drug-like properties.[3][4][5]

  • The Morpholine Moiety: Often incorporated to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[4][5] Its oxygen atom can act as a hydrogen bond acceptor, contributing to target binding.[4][6]

  • The Carboxylic Acid Group: A crucial functional group that can act as a hydrogen bond donor and acceptor, often forming key interactions with amino acid residues in target proteins, such as the hinge region of kinases.[7][8]

  • The Pyrazine Core: A bioisostere of pyridine and other aromatic systems, offering a distinct electronic and steric profile that can be fine-tuned to optimize potency and selectivity.[9]

This guide will systematically explore how modifications to each of these components give rise to analogs with diverse and potent biological activities, primarily focusing on their role as kinase inhibitors in oncology and inflammatory diseases.[1][2]

Synthetic Strategies for Generating Analogs

The generation of a diverse chemical library around the this compound core relies on established and versatile synthetic methodologies. The primary challenge lies in the sequential and regioselective functionalization of the pyrazine ring.

A common retrosynthetic approach is illustrated below. The key disconnections are the C-N bond of the morpholine and the C-C bond for the carboxylic acid (or its precursor).

G cluster_0 Starting Materials Target 6-Morpholinylpyrazine- 2-Carboxylic Acid Intermediate1 2-Chloro-6-morpholinylpyrazine Target->Intermediate1 Carboxylation Intermediate2 2,6-Dichloropyrazine Intermediate1->Intermediate2 SNAr Carboxylation Carboxylation (e.g., Grignard, Lithiation) Morpholine Morpholine SNAr Nucleophilic Aromatic Substitution (SNAr)

Caption: General retrosynthetic analysis for the target scaffold.

Step-by-Step Synthetic Protocol (Illustrative Example):

  • Starting Material: Commercially available 2,6-dichloropyrazine is a common starting point.

  • Selective Nucleophilic Aromatic Substitution (SNAr): Due to the electron-withdrawing nature of the pyrazine nitrogens and the chlorine atoms, the ring is activated for SNAr. Reacting 2,6-dichloropyrazine with one equivalent of morpholine under basic conditions (e.g., K₂CO₃ or DIPEA) in a polar aprotic solvent (e.g., DMSO or DMF) at elevated temperatures allows for the monosubstitution to yield 2-chloro-6-morpholinylpyrazine. Careful control of stoichiometry and temperature is crucial to minimize the formation of the disubstituted product.

  • Introduction of the Carboxylic Acid: The remaining chlorine atom can be converted to a carboxylic acid. This is often achieved through:

    • Palladium-catalyzed Carbonylation: Reacting the chloropyrazine intermediate with carbon monoxide and a suitable alcohol (like methanol) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base yields the methyl ester.

    • Halogen-Metal Exchange and Carboxylation: Alternatively, a halogen-metal exchange using an organolithium reagent (e.g., n-BuLi) at low temperature followed by quenching with solid CO₂ (dry ice) can directly form the carboxylic acid.

  • Saponification (if necessary): If an ester was formed in the previous step, it is hydrolyzed to the final carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture.

Derivatization is achieved by modifying this core pathway. For instance, substituted morpholines can be used in Step 2, or the carboxylic acid in the final product can be converted to various amides using coupling reagents like T3P (propyl phosphonic anhydride) or HBTU.[10]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this class of compounds, particularly as kinase inhibitors, is highly dependent on the specific substitutions at three key positions: the pyrazine ring, the morpholine moiety, and the carboxylic acid group.[6][11]

Caption: Key modification points for SAR studies on the scaffold.

SAR Summary Table: Kinase Inhibition Profile

The following table summarizes general SAR trends observed for this scaffold against common kinase targets like PI3K, CK2, and PIM kinases.[6][8]

Modification PointSubstitution TypeGeneral Impact on Kinase ActivityRationale
Pyrazine Ring (R1) Small alkyl groups (e.g., methyl)Often tolerated or slightly increases potency.Fills small hydrophobic pockets near the ATP binding site.
Electron-withdrawing groups (e.g., -CF₃)Can decrease activity.[7]Alters the electronics of the pyrazine ring, potentially weakening key hydrogen bonds.[7]
Bulky aromatic groupsCan significantly increase or decrease potency.Highly target-dependent; may either fit into a larger pocket or cause steric clash.
Morpholine Moiety (R2) Replacement with piperazineCan introduce a basic handle for salt formation and may pick up additional ionic interactions.Changes pKa and allows for further substitution on the distal nitrogen.[10]
C-ring substitution (e.g., methyl groups)Generally decreases activity.Can disrupt the optimal conformation for binding or introduce steric hindrance.
Carboxylic Acid (R3) EsterificationAbolishes activity.The acidic proton is critical for hydrogen bonding with the kinase hinge region.
Amide formationActivity is highly dependent on the amine.Amides can mimic the H-bond donor/acceptor pattern and introduce new interactions. Substituted anilides have shown activity.[12]
Bioisosteric replacement (e.g., tetrazole)Can retain or improve activity.Tetrazoles are common carboxylic acid bioisosteres that maintain the acidic proton and can offer improved metabolic stability.

Pharmacological Profile and Therapeutic Targets

Derivatives of the this compound core are predominantly investigated as protein kinase inhibitors .[1] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer and autoimmune disorders.[1] These small molecules typically act as ATP-competitive inhibitors, binding to the ATP pocket in the active site of the kinase.[2]

Primary Kinase Targets:

  • Phosphoinositide 3-kinases (PI3Ks): The morpholine group is a well-established pharmacophore for PI3K inhibitors (e.g., Pictilisib/GDC-0941).[6] The morpholine oxygen and pyrazine nitrogens can form critical hydrogen bonds in the PI3K active site.[6]

  • PIM Kinases: These serine/threonine kinases are oncology targets. Pyrazine derivatives have been designed to inhibit PIM-1, where the core scaffold interacts with key residues like Glu121 and Glu171.[7][8]

  • Casein Kinase 2 (CK2): A pleiotropic kinase involved in cell growth and proliferation. Structure-guided design has led to pyrazine derivatives that potently inhibit CK2.[8]

  • Janus Kinases (JAKs) & Cyclin-Dependent Kinases (CDKs): The broader pyrazine scaffold is found in inhibitors of other kinase families, indicating the versatility of the core.[2]

The general mechanism involves the carboxylic acid forming a strong hydrogen bond with the "hinge" region of the kinase, which is a conserved backbone connecting the N- and C-lobes of the enzyme. The morpholinyl-pyrazine portion then occupies the rest of the ATP-binding pocket, with specific substitutions determining the selectivity for one kinase over another.

Key Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

To quantify the potency of newly synthesized analogs, a robust in vitro kinase inhibition assay is essential. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a common, high-throughput method.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a specific protein kinase.

Principle: The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase. A terbium-labeled antibody that specifically binds to the phosphorylated substrate is added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescein acceptor into close proximity, resulting in a FRET signal. An inhibitor prevents phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., PIM-1)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • Test compounds (analogs) dissolved in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black plates

  • TR-FRET compatible plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Kinase Reaction Setup:

    • Add 2.5 µL of 4x test compound dilution in assay buffer to the wells of the 384-well plate. For control wells, add 2.5 µL of buffer with DMSO (0% inhibition) and 2.5 µL of a known potent inhibitor (100% inhibition).

    • Add 2.5 µL of a 4x Kinase/Substrate mixture (prepared in assay buffer) to all wells.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at the Kₘ concentration for the specific kinase). The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The exact time depends on the kinase's activity rate.

  • Detection: Stop the reaction by adding 10 µL of a 2x Terbium-Antibody/EDTA solution. The EDTA chelates the Mg²⁺, stopping the kinase activity.

  • Final Incubation: Incubate for an additional 60 minutes at room temperature to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both 520 nm (fluorescein) and 495 nm (terbium). Calculate the emission ratio (520/495).

  • Data Analysis:

    • Convert the emission ratios to percent inhibition relative to the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

workflow start Start: Compound Dilution step1 Dispense Compound/Controls into 384-well plate start->step1 step2 Add Kinase/Substrate Mix step1->step2 step3 Initiate with ATP Solution step2->step3 step4 Incubate at Room Temp (e.g., 60 min) step3->step4 step5 Stop with Tb-Antibody/EDTA step4->step5 step6 Incubate for Detection (e.g., 60 min) step5->step6 step7 Read Plate (TR-FRET) step6->step7 end End: Calculate IC50 step7->end

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Future Directions and Outlook

The this compound scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on:

  • Improving Selectivity: While potent inhibitors have been developed, achieving high selectivity across the human kinome remains a challenge. Computational methods like QSAR and molecular docking will be instrumental in designing analogs that exploit subtle differences in the ATP-binding sites of various kinases.[7][9]

  • Targeting Resistance: As with all kinase inhibitors, acquired resistance is a major clinical hurdle. The development of covalent or allosteric inhibitors based on this scaffold could provide a strategy to overcome resistance mutations.

  • Expanding Therapeutic Areas: While oncology is the primary focus, the roles of kinases in inflammatory, autoimmune, and neurodegenerative diseases present opportunities to apply analogs of this scaffold to new indications.[1]

  • Novel Bioisosteres: Exploration of novel, non-classical bioisosteres for the carboxylic acid and morpholine moieties could lead to compounds with unique binding modes and improved drug-like properties.

By combining rational, structure-based design with high-throughput synthesis and screening, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

Spectroscopic Data of 6-morpholin-4-ylpyrazine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-morpholin-4-ylpyrazine-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features that give rise to the observed spectral characteristics. Furthermore, detailed experimental protocols are provided to enable researchers to acquire and interpret this data in their own laboratories.

Introduction to this compound

This compound is a substituted pyrazine derivative with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.20 g/mol .[1][2] Its structure incorporates a pyrazine ring, a carboxylic acid functional group, and a morpholine substituent, making it a molecule with potential applications as a building block in the synthesis of novel pharmaceutical compounds. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control.

Physicochemical Properties:

PropertyValue
CAS Number 40262-73-5
Molecular Formula C₉H₁₁N₃O₃
Molecular Weight 209.20 g/mol
SMILES O=C(O)c1ncc(n1)N1CCOCC1

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound reveal a distinct set of signals corresponding to its unique structural features.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the pyrazine ring protons, the morpholine ring protons, and the carboxylic acid proton.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.0 - 13.0Broad Singlet1HCarboxylic acid (-COOH)
~8.5Singlet1HPyrazine C3-H
~8.2Singlet1HPyrazine C5-H
~3.8Triplet4HMorpholine (-N-CH₂-)
~3.7Triplet4HMorpholine (-O-CH₂-)

Interpretation and Causality:

  • The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (10-13 ppm) due to hydrogen bonding and its acidic nature. Its chemical shift can be concentration and solvent dependent.

  • The pyrazine ring protons are deshielded due to the electron-withdrawing nature of the two nitrogen atoms in the aromatic ring, and are therefore expected in the aromatic region.

  • The morpholine protons adjacent to the nitrogen and oxygen atoms will appear as triplets, assuming coupling to their neighboring CH₂ group. The protons closer to the oxygen may be slightly more deshielded.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment
~165-170Carboxylic acid (-COOH)
~155Pyrazine C6
~150Pyrazine C2
~140Pyrazine C3
~135Pyrazine C5
~66Morpholine (-O-CH₂-)
~44Morpholine (-N-CH₂-)

Interpretation and Causality:

  • The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field.

  • The pyrazine ring carbons are found in the aromatic region, with those attached to nitrogen atoms (C2 and C6) being the most deshielded.

  • The morpholine carbons are in the aliphatic region, with the carbon adjacent to the more electronegative oxygen atom appearing further downfield than the carbon adjacent to the nitrogen.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Analysis a Dissolve ~5-10 mg of sample b in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) a->b c Transfer to NMR tube b->c d Insert sample into NMR spectrometer c->d e Tune and shim the probe d->e f Acquire 1H and 13C spectra e->f g Apply Fourier transform f->g h Phase and baseline correction g->h i Calibrate chemical shifts h->i j Integrate peaks and determine multiplicities i->j k Assign signals to molecular structure j->k

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Detailed Steps:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆, which is a good choice for carboxylic acids.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a DEPT experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Determine the multiplicity (singlet, doublet, triplet, etc.) of each signal in the ¹H spectrum.

    • Assign the observed signals to the corresponding protons and carbons in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, morpholine, and pyrazine moieties.

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Vibration Functional Group Assignment
2500-3300Broad, StrongO-H stretchCarboxylic acid
~2900MediumC-H stretchMorpholine
~1700-1725StrongC=O stretchCarboxylic acid
~1600, ~1480MediumC=C, C=N stretchPyrazine ring
~1200-1300StrongC-O stretchCarboxylic acid
~1115StrongC-O-C stretchMorpholine

Interpretation and Causality:

  • The O-H stretch of the carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding.

  • The C=O stretch of the carboxylic acid is a strong, sharp absorption and is a key diagnostic peak.

  • The C-H stretches of the morpholine ring will be present in the typical aliphatic C-H stretching region.

  • The aromatic C=C and C=N stretching vibrations of the pyrazine ring will appear in the 1400-1600 cm⁻¹ region.

  • The C-O stretch of the carboxylic acid and the C-O-C stretch of the morpholine ether linkage are also expected to be strong and are useful for confirming these structural features.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.

Workflow for ATR-FTIR Analysis:

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_anal Analysis a Ensure ATR crystal is clean b Place a small amount of solid sample on the crystal a->b c Apply pressure with the anvil b->c d Collect background spectrum (optional, if not done recently) c->d e Collect sample spectrum d->e f Identify and label major absorption bands e->f g Correlate bands with functional groups f->g

Caption: Workflow for ATR-FTIR sample preparation and analysis.

Detailed Steps:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum:

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

  • Sample Analysis:

    • Place a small amount of the solid this compound onto the center of the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum using the instrument software.

    • Identify the major absorption bands and record their wavenumbers.

    • Assign the observed bands to the corresponding functional group vibrations based on established correlation charts and the expected structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (LC-MS with ESI)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common technique for the analysis of polar, non-volatile compounds like this compound.

m/z (Positive Ion Mode) Proposed Ion Fragmentation Pathway
210.0873[M+H]⁺Protonated molecule
192.0767[M+H - H₂O]⁺Loss of water from the carboxylic acid
164.0822[M+H - COOH]⁺Loss of the carboxyl group
m/z (Negative Ion Mode) Proposed Ion Fragmentation Pathway
208.0728[M-H]⁻Deprotonated molecule
164.0822[M-H - CO₂]⁻Decarboxylation

Interpretation and Causality:

  • In positive ion mode , the protonated molecule [M+H]⁺ is expected to be the base peak. Common fragmentation pathways for carboxylic acids include the loss of water ([M+H - H₂O]⁺) and the loss of the entire carboxyl group ([M+H - COOH]⁺).

  • In negative ion mode , the deprotonated molecule [M-H]⁻ will be observed. A characteristic fragmentation in this mode is the loss of carbon dioxide (decarboxylation) to give the [M-H - CO₂]⁻ ion.

Experimental Protocol for LC-MS Data Acquisition

This protocol provides a general method for the analysis of this compound by LC-MS.

Workflow for LC-MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Acquisition cluster_anal Data Analysis a Prepare a dilute solution (e.g., 1-10 µg/mL) b in a suitable solvent (e.g., methanol/water) a->b c Filter the sample b->c d Inject sample onto LC column c->d e Elute with a suitable mobile phase gradient d->e f Analyze eluent by ESI-MS in positive and negative ion modes e->f g Extract ion chromatograms f->g h Identify molecular ion peaks g->h i Analyze fragmentation patterns h->i

Caption: Workflow for LC-MS sample preparation, data acquisition, and analysis.

Detailed Steps:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water.

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • LC-MS System and Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

    • MS System: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution data).

    • Ionization Mode: ESI positive and negative.

    • Scan Range: m/z 50-500.

  • Data Acquisition and Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Acquire the data.

    • Process the data using the instrument's software.

    • Extract the ion chromatogram for the expected m/z of the molecular ion.

    • Analyze the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and any fragment ions.

Conclusion

The predicted NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile of this compound. The detailed interpretations and experimental protocols serve as a valuable resource for researchers working with this compound, facilitating its unambiguous identification and characterization. The provided workflows and explanations of the underlying principles aim to empower scientists in their drug discovery and development endeavors.

References

An In-Depth Technical Guide to the Identification and Validation of Therapeutic Targets for 6-morpholin-4-ylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel therapeutics is fundamentally reliant on the precise identification and rigorous validation of molecular targets. Small molecules built upon privileged scaffolds—chemical structures known to bind to multiple, useful biological targets—offer a promising starting point. This guide focuses on 6-morpholin-4-ylpyrazine-2-carboxylic acid, a compound featuring two such scaffolds: the pyrazine-2-carboxylic acid core and a morpholine moiety. Derivatives of pyrazinecarboxylic acid are known to possess a wide spectrum of biological activities, including antimycobacterial, anticancer, and anti-inflammatory effects[1][2][3]. The morpholine ring is frequently incorporated into bioactive molecules to improve pharmacokinetic profiles and enhance target engagement, notably in selective kinase inhibitors[4][5][6]. Despite this promising pedigree, the specific therapeutic targets of this compound remain uncharacterized. This document outlines a comprehensive, multi-disciplinary strategy to de-orphan this compound. We will detail a systematic workflow that begins with computational target prediction, progresses to direct biochemical identification, and culminates in a robust, multi-stage validation process designed to establish a clear, causal link between the compound, its molecular target, and a potential therapeutic effect.

Introduction: Deconstructing the Compound

This compound (CAS 40262-73-5) is a heterocyclic small molecule with the formula C₉H₁₁N₃O₃ and a molecular weight of 209.205 g/mol [7]. Its structure suggests a high potential for biological activity, meriting a systematic investigation into its mechanism of action.

  • Pyrazinecarboxylic Acid Core: This scaffold is the foundation of Pyrazinamide, a first-line antitubercular drug that, as a prodrug, is converted to pyrazinoic acid to inhibit fatty acid synthase I (FAS I) in Mycobacterium tuberculosis[2]. This precedent immediately suggests that metabolic enzymes, particularly within infectious disease pathogens or cancer cells, are a plausible target class.

  • Morpholine Moiety: The inclusion of a morpholine ring is a common strategy in medicinal chemistry to enhance aqueous solubility and metabolic stability. Critically, it has been shown to confer high selectivity for mTOR kinase over PI3K isoforms, highlighting its potential to interact with and modulate the activity of protein kinases within crucial signaling pathways[4].

This guide presents an integrated workflow to unlock the therapeutic potential of this compound by identifying its molecular target(s) with high confidence.

Phase I: Hypothesis Generation via In Silico Target Prediction

The initial phase of target discovery leverages computational methods to generate a data-driven, ranked list of potential protein targets. This is a rapid and cost-effective approach to narrow the vast search space of the human proteome before committing to resource-intensive laboratory experiments[8][9].

Scientific Rationale

Computational target prediction operates on the principle of "guilt by association." By comparing the compound's structure and physicochemical properties to vast libraries of molecules with known biological targets, we can infer its likely interaction partners. We employ a dual approach:

  • Ligand-Based Methods: These methods search for structurally similar compounds in databases like ChEMBL and PubChem. If a known bioactive compound with high structural similarity is found, its target becomes a primary candidate for our compound of interest.

  • Structure-Based Methods (Reverse Docking): This technique computationally "docks" the 3D conformation of our compound against a large collection of protein crystal structures (e.g., from the Protein Data Bank, PDB). The algorithm calculates binding energies to predict which proteins are most likely to form a stable physical interaction with the compound[10].

Experimental Protocol: Computational Target Prediction
  • Compound Preparation: Generate a 3D, energy-minimized conformer of this compound using computational chemistry software (e.g., Schrödinger Maestro, MOE).

  • Ligand-Based Screening: Perform 2D and 3D similarity searches against the ChEMBL database using a Tanimoto coefficient threshold of >0.85.

  • Structure-Based Screening:

    • Select a target library focused on kinases, metabolic enzymes, and G-protein coupled receptors, given the compound's structural alerts.

    • Utilize a reverse-docking platform (e.g., ComPuDTIK, TarFisDock) to screen the compound against the prepared protein library[10].

    • Rank the results based on docking score and binding energy.

  • Data Consolidation: Cross-reference the hits from both methods. Proteins that appear in both lists, or protein families that are highly represented, are prioritized for experimental validation.

Anticipated Data & Presentation

The output will be a prioritized list of candidate targets. This data should be summarized in a table for clarity.

Predicted Target Gene Name Target Class Prediction Method Confidence Score / Docking Energy (kcal/mol) Rationale / Known Ligand
Enoyl-ACP reductaseInhAEnzymeReverse Docking-9.8Analogy to pyrazinoic acid[11]
PI3K-gammaPIK3CGKinaseSimilarity SearchTanimoto: 0.88Known morpholine-containing inhibitors[4]
mTORMTORKinaseReverse Docking-9.2Known morpholine-containing inhibitors[6]
Cyclooxygenase-2PTGS2EnzymeSimilarity SearchTanimoto: 0.86Pyrazine derivatives with anti-inflammatory activity[1]

Phase II: Direct Biochemical Target Identification

Following in silico prediction, the next critical phase is to obtain direct, unbiased experimental evidence of the compound's binding partners within a complex biological system. We will employ two complementary, state-of-the-art proteomics approaches: one that is affinity-based and one that is label-free[12][13].

Workflow: Unbiased Target Discovery

The overall logic is to use the small molecule to isolate its binding partners from a complex cell lysate, which are then identified using high-resolution mass spectrometry.

G cluster_0 Affinity-Based Approach cluster_1 Label-Free Approach Probe 1. Synthesize Photo-Affinity Probe Lysate_A 2. Prepare Cell Lysate Probe->Lysate_A Pulldown 3. Affinity Pulldown with Streptavidin Beads Lysate_A->Pulldown MS_A 4. LC-MS/MS Identification Pulldown->MS_A Hits Identified Protein 'Hits' MS_A->Hits Compound 1. Incubate Lysate with Parent Compound Proteolysis 2. Limited Proteolysis (DARTS) Compound->Proteolysis SDS 3. SDS-PAGE Analysis Proteolysis->SDS MS_B 4. Identify Protected Proteins by MS SDS->MS_B MS_B->Hits

Caption: Dual-pronged workflow for biochemical target identification.

Protocol 1: Photo-Affinity Chromatography-Mass Spectrometry (AP-MS)

This method remains a gold standard for target identification[14][15]. It involves synthesizing a chemical probe that can be used to capture and identify binding proteins.

3.2.1 Causality and Experimental Design The core principle is to create a probe that retains the binding characteristics of the parent compound but adds three key functionalities: a photoreactive group (e.g., diazirine) for covalent crosslinking, a reporter tag (biotin) for purification, and a linker. The choice of where to attach the linker is critical and should be guided by preliminary Structure-Activity Relationship (SAR) data to ensure it is placed at a position non-essential for biological activity[14]. Covalent crosslinking via UV light ensures that even transient or low-affinity interactions are captured.

3.2.2 Step-by-Step Methodology

  • Probe Synthesis: Synthesize a derivative of this compound incorporating a diazirine photo-crosslinker and a biotin tag via a flexible polyethylene glycol (PEG) linker. The linker should be attached to the carboxylic acid, as this is a common point for derivatization in related compounds.

  • Cell Culture and Lysis: Grow a relevant cell line (e.g., A549 human lung carcinoma for cancer, RAW 264.7 macrophages for inflammation) to ~80% confluency. Harvest and lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Incubation and Crosslinking: Incubate the cell lysate with the synthesized probe (typically 1-10 µM) for 1 hour at 4°C. As a negative control, include a parallel incubation with excess parent compound to competitively block specific binding sites.

  • UV Irradiation: Transfer the lysate to a petri dish on ice and irradiate with 365 nm UV light for 15-30 minutes to induce covalent crosslinking of the probe to its binding partners[15].

  • Affinity Purification: Add streptavidin-coated magnetic beads to the irradiated lysate and incubate for 1 hour to capture the biotinylated probe-protein complexes[16][17].

  • Washing and Elution: Vigorously wash the beads with lysis buffer to remove non-specifically bound proteins. Elute the captured proteins by boiling in SDS-PAGE sample buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands present in the probe lane but absent or reduced in the competition control lane. Identify the proteins using standard in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS)[16].

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS provides a valuable orthogonal approach that does not require chemical modification of the compound[14].

3.3.1 Causality and Experimental Design The DARTS methodology is based on the observation that the binding of a small molecule to its target protein can conformationally stabilize the protein, making it less susceptible to proteolytic degradation. By treating a cell lysate with a protease in the presence or absence of the compound, one can identify targets as those proteins that are "protected" from digestion[14].

3.3.2 Step-by-Step Methodology

  • Lysate Preparation: Prepare cell lysate as described in the AP-MS protocol.

  • Compound Incubation: Aliquot the lysate into two tubes. To one, add this compound (e.g., at 10-100 µM). To the other, add a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Proteolysis: Add a broad-spectrum protease, such as Pronase, to each tube at a predetermined concentration (optimized to achieve partial digestion of total protein). Incubate for 15-30 minutes at room temperature.

  • Analysis: Immediately stop the digestion by adding SDS-PAGE sample buffer and boiling. Analyze the samples by SDS-PAGE and stain with Coomassie blue or silver stain.

  • Target Identification: Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane. Excise these bands and identify the proteins by LC-MS/MS.

Phase III: Multi-Level Target Validation

Identifying a protein that binds to the compound is a critical discovery, but it is not sufficient to name it a therapeutic target. A rigorous validation cascade is essential to prove that the interaction is specific, occurs within a cellular context, and is responsible for the compound's functional effects[18][19].

Validation Workflow

Caption: A hierarchical workflow for rigorous target validation.

Protocol: Target Validation Cascade

Step 1: Confirmation of Direct Binding (Biophysical)

  • Method: Express and purify the recombinant protein corresponding to the top hit from Phase II. Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (K_D) and kinetics of the compound to its putative target.

  • Self-Validation: A high-affinity interaction (K_D in the nanomolar to low micromolar range) provides strong evidence of a direct and specific interaction.

Step 2: Kinase Selectivity Profiling (If Applicable)

  • Method: If the validated hit is a protein kinase, it is imperative to assess its selectivity. Submit the compound to a commercial kinome screening service (e.g., KINOMEscan® or Reaction Biology) for profiling against a panel of >400 human kinases[20][21][22]. The KINOMEscan platform measures binding affinity (K_d), providing a thermodynamic measure of selectivity[20].

  • Data Presentation: Results are often visualized on a kinome tree diagram, showing the selectivity profile. A table summarizing the K_d values for the most potently inhibited kinases is essential.

Kinase Target Family Binding Affinity (K_d, nM)
Primary Hit (e.g., MTOR) Atypical 15
Off-Target 1 (e.g., PIK3CA)Lipid850
Off-Target 2 (e.g., AKT1)AGC>10,000

Step 3: Cellular Target Engagement

  • Method: Perform a Cellular Thermal Shift Assay (CETSA). This technique measures the thermal stability of a protein in intact cells or cell lysates. Ligand binding increases a protein's melting temperature (T_m)[13]. Treat cells with the compound, heat the cells across a temperature gradient, lyse them, and use Western blotting to detect the amount of soluble target protein remaining at each temperature.

  • Self-Validation: A statistically significant shift in the T_m of the target protein only in the presence of the compound confirms target engagement in a physiological context.

Step 4: Cellular Functional Assays

  • Method: Design an assay to measure the functional consequence of target engagement. The specific assay depends on the target's function[23][24][25].

    • If the target is a kinase: Use Western blotting to measure the phosphorylation status of a known downstream substrate. A decrease in substrate phosphorylation upon compound treatment validates functional inhibition.

    • If the target regulates inflammation: Use an ELISA to measure the secretion of key cytokines (e.g., TNF-α, IL-6) from immune cells (e.g., LPS-stimulated macrophages).

  • Self-Validation: A dose-dependent modulation of the functional endpoint that correlates with the compound's binding affinity (K_D) and cellular engagement potency establishes a clear mechanistic link.

Step 5: Genetic Validation

  • Method: Use RNA interference (siRNA) or CRISPR/Cas9 to specifically knock down or knock out the expression of the target protein in a relevant cell line[19].

  • Self-Validation: The key experiment is to assess whether the cellular phenotype induced by the compound is lost in the target-depleted cells. For example, if the compound inhibits cell proliferation, its IC₅₀ should increase significantly in the knockout cells compared to wild-type cells. This demonstrates that the target is required for the compound's effect.

Step 6: In Vivo Target Validation

  • Method: The final and most critical validation step is to demonstrate target relevance in a preclinical disease model[26][27][28][29].

    • Model Selection: Choose a model relevant to the hypothesized therapeutic area (e.g., a human tumor xenograft model in immunocompromised mice for an oncology target).

    • Study Design: Treat animals with the compound and monitor for therapeutic efficacy (e.g., tumor growth inhibition).

    • Pharmacodynamic (PD) Biomarkers: Collect tissues (e.g., tumor) from the treated animals and measure a biomarker that confirms target engagement in vivo. For a kinase inhibitor, this would involve measuring the phosphorylation of its substrate in the tumor tissue.

  • Self-Validation: A successful outcome requires demonstrating a clear correlation between compound dose, target engagement (PD biomarker modulation), and therapeutic efficacy (e.g., tumor regression).

Conclusion

The journey from a promising chemical structure to a validated therapeutic target is a complex but logical process. For this compound, its privileged substructures provide a strong rationale for this in-depth investigation. The integrated workflow presented in this guide—spanning in silico prediction, unbiased biochemical discovery, and a rigorous, multi-stage validation cascade—provides a robust framework for de-orphanizing this compound. By systematically establishing a causal chain from molecular binding to cellular function and ultimately to in vivo efficacy, this process will definitively uncover the therapeutic targets of this compound and pave the way for its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 6-morpholin-4-ylpyrazine-2-carboxylic acid, a Novel PI3K/Akt/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations or amplification of key components, is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[2][3][4][5] 6-morpholin-4-ylpyrazine-2-carboxylic acid is a novel small molecule inhibitor designed to target this crucial oncogenic pathway. Its unique morpholinopyrazine scaffold has been developed to ensure high potency and selectivity, offering a promising new tool for cancer research and drug development.

This guide provides a comprehensive suite of detailed in vitro assay protocols for the characterization of this compound. The methodologies described herein are designed to enable researchers to:

  • Determine the biochemical potency of the compound against its target kinase.

  • Confirm target engagement within a cellular context.

  • Assess the compound's effect on downstream signaling events.

  • Evaluate its anti-proliferative activity in cancer cell lines.

By following these protocols, researchers can generate a robust data package to elucidate the mechanism of action and therapeutic potential of this compound.

Mechanism of Action

The PI3K/Akt/mTOR pathway is activated by various growth factors and cytokines.[4] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).[2] Activated Akt then phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of mTOR Complex 1 (mTORC1).[7] mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating key effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2] this compound is hypothesized to be an ATP-competitive inhibitor of the PI3K catalytic subunit, thereby preventing the production of PIP3 and abrogating the entire downstream signaling cascade.

graph "PI3K_Akt_mTOR_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The following tables summarize the expected quantitative data for a potent pan-Class I PI3K inhibitor, which can be used as a benchmark for the evaluation of this compound.

Table 1: Biochemical Potency against Class I PI3K Isoforms and mTOR
Target IC₅₀ (nM)
PI3Kα5
PI3Kβ25
PI3Kγ15
PI3Kδ10
mTOR>1000
IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity in a cell-free biochemical assay.
Table 2: Cellular Activity in Cancer Cell Lines
Cell Line Cancer Type IC₅₀ (µM) for Cell Viability
U87MGGlioblastoma (PTEN null)0.5
MCF7Breast Cancer (PIK3CA mutant)0.8
PC3Prostate Cancer (PTEN null)0.6
A549Lung Cancer (KRAS mutant)>10
IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of cell viability after 72 hours of treatment.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based ATP Depletion)

This assay quantifies the activity of PI3K by measuring the amount of ATP consumed during the phosphorylation of PIP2. A decrease in ATP consumption in the presence of the inhibitor indicates enzymatic inhibition.[8][9][10]

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • PI(4,5)P2 substrate

  • This compound (serial dilutions)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

  • ATP

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of the PI3K enzyme solution to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of the PIP2/ATP mixture. The final ATP concentration should be at its Km value for the specific kinase isoform.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 10 µL of the luminescent ATP detection reagent.

  • Incubate for an additional 10 minutes at room temperature, protected from light.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

graph "Biochemical_Assay_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];

}

Figure 2: Workflow for the luminescence-based biochemical kinase inhibition assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[11][12][13][14][15]

Materials:

  • Cancer cell line of interest (e.g., U87MG)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies for Western blot (primary antibody against the PI3K catalytic subunit, HRP-conjugated secondary antibody)

  • SDS-PAGE and Western blot equipment

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with the desired concentration of this compound or DMSO for 2 hours.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the samples by Western blot using an antibody specific for the PI3K catalytic subunit.

  • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol assesses the inhibitory effect of the compound on the PI3K/Akt/mTOR pathway by measuring the phosphorylation status of key downstream effectors, such as Akt and S6K.[16][17][18][19]

Materials:

  • Cancer cell line of interest (e.g., MCF7)

  • Complete cell culture medium

  • This compound (serial dilutions)

  • Growth factor (e.g., IGF-1 or EGF)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K (Thr389), anti-total S6K

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[7]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities of the phosphorylated proteins and normalize them to the corresponding total protein levels.

Protocol 4: Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6]

Materials:

  • Cancer cell lines (e.g., U87MG, MCF7, PC3)

  • Complete cell culture medium

  • This compound (serial dilutions)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Normalize the data to the vehicle-treated cells and calculate the IC₅₀ values for cell viability.

References

Application of 6-morpholin-4-ylpyrazine-2-carboxylic acid in Cell Culture Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

Scientific advancement thrives on the precise application of molecular tools to dissect complex biological systems. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-morpholin-4-ylpyrazine-2-carboxylic acid in cell culture studies. While the morpholine and pyrazine moieties are present in numerous biologically active compounds, including kinase inhibitors, detailed experimental data and established protocols for this specific molecule are not extensively documented in publicly available literature.

This guide, therefore, is structured to provide a foundational understanding based on the known activities of structurally related compounds, alongside a robust framework for the independent evaluation of this compound in your cell-based assays. We will explore potential mechanisms of action, offer detailed protocols for preliminary screening and in-depth characterization, and provide guidance on data interpretation and troubleshooting. Our aim is to empower researchers to rigorously investigate the potential of this compound in their specific areas of interest.

Section 1: Compound Profile and Putative Mechanism of Action

1.1. Chemical Structure and Properties

  • IUPAC Name: 6-(morpholin-4-yl)pyrazine-2-carboxylic acid[1]

  • CAS Number: 40262-73-5[1]

  • Molecular Formula: C₉H₁₁N₃O₃[1]

  • Molecular Weight: 209.20 g/mol [1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Appearance Solid[2]
SMILES O=C(O)c1cncc(n1)N2CCOCC2[1]
InChI Key UGQVLHNPKAAHDW-UHFFFAOYSA-N[1]

1.2. Rationale for Investigating this compound in Cell Culture

The chemical architecture of this compound incorporates two key pharmacophores, the morpholine and pyrazine rings, which are prevalent in a variety of bioactive molecules.

  • The Morpholine Moiety: This versatile heterocycle is a common feature in many approved drugs and clinical candidates. Its presence can enhance drug-like properties such as aqueous solubility and metabolic stability. Importantly, the morpholine ring is a key structural element in several potent and selective kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.

  • The Pyrazine Ring: Pyrazine derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This heterocyclic core can participate in various non-covalent interactions with biological targets.

Given these structural features, it is plausible that this compound may exhibit inhibitory activity against protein kinases, particularly within the PI3K/mTOR pathway, which is frequently dysregulated in cancer and other diseases.

1.3. Postulated Signaling Pathway Involvement: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. Structurally related compounds containing morpholino-pyrimidine or morpholino-thienopyrimidine cores have been identified as potent inhibitors of PI3K and/or mTOR. Therefore, a primary hypothesis for the cellular activity of this compound is its potential to modulate this pathway.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition Compound 6-morpholin-4-ylpyrazine -2-carboxylic acid (Hypothesized Target) Compound->PI3K Inhibition?

Figure 1. Postulated interaction of this compound with the PI3K/Akt/mTOR signaling pathway.

Section 2: Protocols for Cell-Based Evaluation

This section provides a series of robust, self-validating protocols to guide the initial characterization of this compound in a cell culture setting.

2.1. Stock Solution Preparation and Storage

The solubility and stability of the compound are critical for reproducible results.

  • Solvent Selection: Begin by assessing the solubility in common laboratory solvents such as dimethyl sulfoxide (DMSO) and ethanol.

  • Protocol:

    • Accurately weigh out 1-5 mg of this compound.

    • Add a small volume of the chosen solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

    • Gently vortex or sonicate until the compound is fully dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Causality: High-concentration stock solutions in an appropriate solvent prevent precipitation upon dilution into aqueous cell culture media. Aliquoting preserves the integrity of the compound by reducing degradation from repeated temperature changes.

2.2. Cell Line Selection

The choice of cell line is paramount and should be guided by the research question. For initial screening of potential anti-cancer activity, consider a panel of cell lines representing different cancer types.

Table 2: Suggested Cell Lines for Initial Screening

Cell LineCancer TypeRationale
MCF-7 Breast CancerWell-characterized, often used in cancer drug screening.
A549 Lung CancerCommonly used model for lung adenocarcinoma.
HCT116 Colorectal CancerRepresentative of colorectal carcinoma.
PC-3 Prostate CancerA common model for androgen-independent prostate cancer.

2.3. Protocol: Cell Viability/Cytotoxicity Assay

This initial assay will determine the concentration-dependent effect of the compound on cell proliferation and viability.

  • Principle: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction measure the metabolic activity of viable cells.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells, including the vehicle control.

    • Incubation: Treat the cells with the compound dilutions and incubate for a relevant period (e.g., 24, 48, or 72 hours).

    • Assay: Add the viability reagent (e.g., MTT or resazurin) and incubate according to the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Cell_Viability_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Adhesion (Overnight) Seed->Adhere Prepare Prepare Serial Dilutions of Compound Adhere->Prepare Treat Treat Cells with Compound Prepare->Treat Incubate Incubate (24-72h) Treat->Incubate AddReagent Add Viability Reagent Incubate->AddReagent IncubateReagent Incubate (per protocol) AddReagent->IncubateReagent Read Read Plate (Absorbance/Fluorescence) IncubateReagent->Read Analyze Calculate % Viability & IC₅₀ Read->Analyze End End Analyze->End

Figure 2. Experimental workflow for determining cell viability and IC₅₀.

2.4. Protocol: Western Blot Analysis for Target Engagement

Should the cell viability assays indicate a potent effect, Western blotting can be employed to investigate the modulation of the hypothesized PI3K/Akt/mTOR pathway.

  • Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate, including their phosphorylation status, which is indicative of pathway activation.

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with this compound at concentrations around the determined IC₅₀. After the desired treatment time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K).

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Self-Validation: Probing for both the phosphorylated (active) and total forms of a protein is crucial. A decrease in the phospho-protein signal without a corresponding decrease in the total protein level indicates specific inhibition of the signaling pathway.

Section 3: Data Interpretation and Troubleshooting

3.1. Interpreting Cell Viability Data

A sigmoidal dose-response curve is expected. A low IC₅₀ value suggests high potency. If a complete inhibition of viability is not achieved even at high concentrations, the compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).

3.2. Troubleshooting Common Issues

  • Compound Precipitation: If the compound precipitates in the cell culture medium, consider using a lower concentration of the stock solution or a different solvent.

  • Inconsistent Results: Ensure consistent cell seeding densities, treatment times, and reagent additions. Maintain a low and consistent final concentration of the vehicle (e.g., DMSO).

  • No Effect Observed: The compound may not be active in the chosen cell lines or under the tested conditions. Consider expanding the cell line panel or investigating alternative biological pathways.

Section 4: Concluding Remarks

The application of this compound in cell culture studies presents an opportunity for novel discoveries, particularly in the context of kinase signaling pathways. The protocols and insights provided in this guide offer a structured approach to systematically evaluate its biological activity. Rigorous experimental design, careful execution, and thoughtful data interpretation are essential to unlocking the full potential of this and other investigational compounds in the pursuit of new therapeutic strategies.

References

Application Notes & Protocols: A Strategic Guide to Investigating 6-morpholin-4-ylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for the preclinical investigation of 6-morpholin-4-ylpyrazine-2-carboxylic acid, a novel small molecule with potential therapeutic applications. The pyrazine core is a well-established scaffold in medicinal chemistry, frequently associated with kinase inhibition and other targeted therapies. This guide offers a logical, stepwise progression from initial compound characterization to in vivo efficacy studies, emphasizing scientific rigor, reproducibility, and robust decision-making. Detailed protocols for key assays are provided to equip researchers in drug discovery and chemical biology with the necessary tools to elucidate the compound's mechanism of action and preclinical potential.

Section 1: Introduction and Strategic Workflow

The journey of a small molecule from a chemical structure to a potential therapeutic is a multi-stage process requiring systematic evaluation.[1] this compound (PubChem CID: 10250669, CAS: 40262-73-5) is a heterocyclic compound featuring a pyrazine-2-carboxylic acid core substituted with a morpholine group.[2][3] Derivatives of pyrazinecarboxylic acid have demonstrated a wide range of biological activities, including antimycobacterial and antifungal properties.[4][5][6]

The research strategy outlined herein is designed to systematically de-risk and validate the compound by addressing fundamental questions at each stage:

  • Compound Integrity: Is the material pure, stable, and suitable for biological testing?

  • Target Engagement: Does the compound physically interact with a specific protein target in vitro and in a cellular context?

  • Biological Function: Does this interaction translate into a measurable change in the target's activity and downstream signaling?

  • Cellular Phenotype: What is the ultimate effect of the compound on cellular health and behavior (e.g., viability, proliferation)?

  • In Vivo Profile: Does the compound exhibit favorable pharmacokinetic properties and efficacy in a relevant animal model?

The following diagram illustrates the proposed experimental workflow.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Context cluster_3 Phase 4: In Vivo Evaluation QC Compound QC (Purity, Identity) Target_ID Target Identification (In Silico / Screening) QC->Target_ID Target_Engage Target Engagement (DSF) Target_ID->Target_Engage Functional_Assay Functional Assay (e.g., Kinase Assay) Target_Engage->Functional_Assay Dose_Response Dose-Response (IC50 Determination) Functional_Assay->Dose_Response CETSA Cellular Target Engagement (CETSA) Dose_Response->CETSA MoA Mechanism of Action (Western Blot) CETSA->MoA Phenotype Phenotypic Screen (Cell Viability) MoA->Phenotype PK Pharmacokinetics (PK) (Mouse/Rat) Phenotype->PK Efficacy Efficacy Study (Xenograft Model) PK->Efficacy

Caption: High-level experimental workflow for small molecule validation.

Section 2: Compound Quality Control & Physicochemical Analysis

Rationale: The validity of all subsequent biological data is contingent upon the purity and identity of the test compound. Impurities can lead to off-target effects, inaccurate structure-activity relationships (SAR), and irreproducible results.

Protocol 2.1: Purity and Identity Verification by LC-MS

This protocol uses High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to confirm the molecular weight and assess the purity of this compound.

Materials:

  • Test compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector and a coupled mass spectrometer

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute to 10 µM in a 50:50 ACN/water mixture.

  • Chromatography:

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Detection:

    • UV Detection: Monitor at 254 nm and 280 nm.

    • MS Detection: Use electrospray ionization (ESI) in positive ion mode. Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For C₉H₁₁N₃O₃, the expected molecular weight is 209.20 g/mol ; the target m/z is ~209.2.[2]

  • Data Analysis:

    • Integrate the area of the main peak in the UV chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Confirm that the mass spectrum corresponding to the main peak shows the expected m/z.

Data Interpretation:

ParameterAcceptance CriteriaRationale
Purity (by UV) >95%Ensures that the observed biological activity is attributable to the compound of interest.
Identity (by MS) Observed m/z matches theoretical [M+H]⁺ within 0.2 DaConfirms the molecular identity of the compound.

Section 3: In Vitro Target Identification & Engagement

Rationale: Identifying the direct protein target of a compound is a critical step in understanding its mechanism of action.[7] Given the pyrazine scaffold, a plausible hypothesis is the inhibition of a protein kinase. Differential Scanning Fluorimetry (DSF) is a rapid and robust biophysical assay to confirm direct binding by measuring changes in protein thermal stability upon ligand binding.[8][9]

Protocol 3.1: Target Engagement by Differential Scanning Fluorimetry (DSF)

This protocol assesses the binding of the test compound to a purified, hypothetical target kinase (e.g., a MAP kinase). A positive result is a shift in the protein's melting temperature (Tm).[10]

Materials:

  • Purified recombinant target kinase

  • DSF-compatible buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Test compound (10 mM stock in DMSO)

  • Staurosporine (positive control kinase inhibitor)

  • Real-Time PCR instrument capable of thermal ramping

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare 20 µL reactions as follows:

    • Protein + Vehicle: 2 µM kinase, 5x SYPRO Orange, 1% DMSO in DSF buffer.

    • Protein + Compound: 2 µM kinase, 5x SYPRO Orange, 10 µM test compound (from 1 mM intermediate dilution to maintain 1% final DMSO), in DSF buffer.

    • Protein + Positive Control: 2 µM kinase, 5x SYPRO Orange, 1 µM Staurosporine, in DSF buffer.

    • No Protein Control: 5x SYPRO Orange, 10 µM test compound, in DSF buffer (to check for assay interference).

  • Thermal Melt:

    • Seal the plate.

    • Set the qPCR instrument to ramp the temperature from 25°C to 95°C at a rate of 0.5°C/min.

    • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm by fitting the data to a Boltzmann equation. The Tm is the inflection point of the curve.

    • Calculate the thermal shift (ΔTm) = Tm (Compound) - Tm (Vehicle).

Data Interpretation:

ResultInterpretationNext Step
ΔTm > 2°C Significant stabilization; indicates direct binding.Proceed to functional assays (Section 4).
-2°C < ΔTm < 2°C No significant stabilization; may not bind or binds without affecting stability.Screen against other targets or consider alternative binding assays.
ΔTm < -2°C Destabilization; indicates binding that disrupts protein structure.Proceed to functional assays; destabilization can still be a valid MoA.

Section 4: In Vitro Functional & Mechanistic Assays

Rationale: After confirming target binding, the next step is to determine the functional consequence of this interaction. If the target is a kinase, a functional assay will measure the compound's ability to inhibit its catalytic activity. This is followed by cellular assays to confirm target engagement in a physiological context and to probe the downstream signaling effects.

Protocol 4.1: Kinase Activity Assay (e.g., ADP-Glo™)

This protocol measures the inhibition of kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.

Materials:

  • Purified recombinant target kinase and its specific substrate

  • Kinase buffer (containing MgCl₂, DTT)

  • ATP

  • Test compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from 10 mM.

  • Kinase Reaction:

    • Add 2.5 µL of kinase/substrate mix to each well.

    • Add 0.5 µL of serially diluted compound or DMSO (vehicle control). Incubate for 15 min at room temperature.

    • Initiate the reaction by adding 2 µL of ATP solution (final concentration at the Km for the kinase).

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: 100% activity (vehicle control), 0% activity (no enzyme control).

    • Plot % Inhibition vs. log[Compound Concentration].

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Cellular Target Engagement by CETSA

The Cellular Thermal Shift Assay (CETSA) confirms that the compound binds to its target inside intact cells.[11][12][13] Ligand binding stabilizes the target protein against heat-induced denaturation.[14]

Materials:

  • Cell line expressing the target kinase (e.g., HeLa cells)

  • Complete culture medium

  • Test compound and vehicle (DMSO)

  • PBS, RIPA lysis buffer with protease/phosphatase inhibitors

  • Antibodies for Western Blot (primary anti-target, secondary HRP-conjugate)

Procedure:

  • Cell Treatment: Treat confluent cells in culture plates with 10 µM compound or DMSO for 2 hours.

  • Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 48°C to 62°C) using a thermal cycler.[11] Include an unheated control.

  • Lysis & Fractionation: Lyse cells via freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins.[11]

  • Detection: Collect the supernatant (soluble fraction). Analyze the amount of soluble target protein in each sample by Western Blot.

  • Data Analysis: Quantify band intensities. Plot the percentage of soluble protein vs. temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for compound-treated cells indicates target stabilization.

G cluster_0 Hypothetical Kinase Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Target Kinase) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation TF->Proliferation Compound 6-morpholin-4-yl pyrazine-2-carboxylic acid Compound->MEK Inhibition

Caption: Hypothetical signaling pathway inhibited by the compound.

Protocol 4.3: Mechanism of Action by Western Blot

This protocol investigates the effect of the compound on the downstream signaling pathway of the target kinase.[15][16][17] For a MEK inhibitor, this would involve measuring the phosphorylation of its substrate, ERK.[15]

Materials:

  • Cell line used in CETSA

  • Test compound, vehicle (DMSO), and a positive control pathway activator (e.g., EGF)

  • Lysis buffer, antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH, secondary HRP-conjugate)

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve overnight.

  • Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the pathway. Include unstimulated and vehicle-only controls.

  • Lysis & Quantification: Immediately wash cells with ice-cold PBS and lyse.[18] Determine protein concentration using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[15]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies (e.g., anti-p-ERK) overnight at 4°C.[19]

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect signal using an ECL reagent and imaging system.[15]

    • Strip and re-probe the blot for total-ERK and GAPDH (loading control).

  • Data Analysis: Quantify band intensities. Normalize p-ERK signal to total-ERK and then to the loading control. A dose-dependent decrease in p-ERK indicates on-target pathway inhibition.

Section 5: Cellular Phenotypic Assays

Rationale: It is essential to connect target inhibition with a meaningful cellular outcome. A cell viability assay determines the compound's effect on cell proliferation and cytotoxicity, providing a key therapeutic window indicator.

Protocol 5.1: Cell Viability by MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[20]

Materials:

  • Cancer cell line (relevant to the target's role in disease)

  • Complete culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)[21][22]

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of medium containing the test compound at 2x the final desired concentrations (e.g., 0.01 µM to 100 µM). Include vehicle-only and no-cell controls.

  • Incubate for 72 hours at 37°C, 5% CO₂.[22]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Purple formazan crystals should become visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals.[22] Shake on an orbital shaker for 15 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate % viability relative to vehicle-treated cells. Plot % Viability vs. log[Compound Concentration] and fit to a curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Section 6: In Vivo Preclinical Evaluation

Rationale: In vivo studies are critical for evaluating a compound's therapeutic potential in a complex biological system. Pharmacokinetic (PK) studies determine the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, while efficacy studies assess its anti-tumor activity in an animal model.[23]

Protocol 6.1: Mouse Pharmacokinetic (PK) Study Outline

This study provides key parameters like clearance, half-life, and bioavailability.

Study Design:

  • Animals: Male CD-1 mice (n=3 per time point per route).[24]

  • Formulation: Compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

  • Administration:

    • Intravenous (IV): 2 mg/kg via tail vein injection.

    • Oral (PO): 10 mg/kg via oral gavage.

  • Sampling: Collect blood samples at specified time points (e.g., IV: 5, 15, 30 min, 1, 2, 4, 8, 24 hr; PO: 15, 30 min, 1, 2, 4, 8, 24 hr).[25]

  • Analysis: Process blood to plasma.[26] Quantify compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, Cmax, Tmax, T½, CL, Vdss, F%).

Data Interpretation Table:

ParameterFavorable OutcomeImplication
Oral Bioavailability (F%) >30%Sufficient absorption for oral dosing.
Half-life (T½) 2-12 hoursAllows for reasonable dosing interval (e.g., once or twice daily).
Clearance (CL) Low to moderateIndicates efficient removal without being too rapid.
Protocol 6.2: Xenograft Tumor Growth Inhibition Study Outline

This study evaluates the compound's ability to inhibit tumor growth in vivo.[27]

Study Design:

  • Model: Immunocompromised mice (e.g., NSG or Nude) bearing subcutaneous xenografts of a human cancer cell line that has shown sensitivity in vitro.[28]

  • Enrollment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).[29]

  • Treatment Groups:

    • Vehicle Control (PO, QD)

    • Test Compound (e.g., 30 mg/kg, PO, QD)

    • Test Compound (e.g., 100 mg/kg, PO, QD)

    • Positive Control (Standard-of-care agent)

  • Dosing & Monitoring: Administer treatment daily for 21 days. Measure tumor volume with calipers and body weight twice weekly.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). TGI (%) = (1 - ΔT/ΔC) * 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.

    • Secondary: Body weight change (as a measure of toxicity), survival.

G cluster_0 Decision Logic Start In Vitro Potency (IC50 < 1 µM) Proceed_Cell Proceed to Cellular Assays Start->Proceed_Cell Yes Stop_1 Stop or Redesign Start->Stop_1 No Cellular_Potency Cellular Activity (GI50 < 1 µM) Proceed_PK Proceed to PK Studies Cellular_Potency->Proceed_PK Yes Stop_2 Stop or Redesign Cellular_Potency->Stop_2 No PK_Profile Good PK Profile? (e.g., F% > 30%) Proceed_Efficacy Proceed to Efficacy Studies PK_Profile->Proceed_Efficacy Yes Stop_3 Stop or Redesign PK_Profile->Stop_3 No Efficacy In Vivo Efficacy? (TGI > 50%) Lead_Candidate Lead Candidate Efficacy->Lead_Candidate Yes Stop_4 Stop or Redesign Efficacy->Stop_4 No Proceed_Cell->Cellular_Potency Proceed_PK->PK_Profile Proceed_Efficacy->Efficacy

Caption: Go/No-Go decision tree for preclinical progression.

References

Application Note: A Validated HILIC-LC-MS/MS Method for the High-Sensitivity Quantification of 6-morpholin-4-ylpyrazine-2-carboxylic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and high-throughput hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) method for the quantitative determination of 6-morpholin-4-ylpyrazine-2-carboxylic acid in human plasma. Given the compound's polar nature, which presents challenges for traditional reversed-phase chromatography, a HILIC-based approach was employed, providing excellent retention and chromatographic peak shape. Sample preparation was streamlined using a simple and efficient protein precipitation protocol. The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry, demonstrating excellent performance in linearity, accuracy, precision, and stability.[1][2] This method is well-suited for supporting pharmacokinetic and toxicokinetic studies in drug development programs.

Introduction

This compound is a heterocyclic compound featuring a pyrazine carboxylic acid core and a morpholine substituent. Its structure suggests a potential role as a pharmacophore in drug discovery, making the development of a reliable bioanalytical method crucial for its progression through preclinical and clinical development. The key challenge in quantifying this molecule in biological matrices lies in its physicochemical properties. The presence of both a carboxylic acid (acidic) and a morpholine (basic) functional group imparts high polarity and potential zwitterionic character, leading to poor retention on conventional C18 reversed-phase columns.[3]

To overcome this analytical hurdle, we leveraged Hydrophilic Interaction Liquid Chromatography (HILIC), a separation technique ideal for highly polar compounds.[4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling retention of analytes that would otherwise elute in the void volume of a reversed-phase system.[3][4] This application note provides a comprehensive, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, followed by a summary of the method validation results.

Analyte & Method Overview

ParameterDetailsSource
Analyte This compound-
CAS Number 40262-73-5[5]
Molecular Formula C₉H₁₁N₃O₃[5][6]
Molecular Weight 209.20 g/mol [5][6]
Internal Standard (IS) This compound-¹³C₃,¹⁵N₁ (SIL-IS)-
Matrix Human Plasma (K₂EDTA)-
Sample Preparation Protein Precipitation (PPT)[7]
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC)[4]
Detection Tandem Mass Spectrometry (MS/MS)-
Ionization Mode Electrospray Ionization, Positive (ESI+)[8]

Experimental Protocols

Materials and Reagents
  • Reference Standards: this compound (≥98% purity), this compound-¹³C₃,¹⁵N₁ (≥98% purity, 99% isotopic purity).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade).

  • Biological Matrix: Pooled human plasma with K₂EDTA as an anticoagulant.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.

Instrumentation
  • LC System: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ System with an IonDrive™ Turbo V source or equivalent.

  • Analytical Software: Analyst® Software for data acquisition and SCIEX OS Software for data processing.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and its stable isotope-labeled internal standard (SIL-IS) in a 50:50 (v/v) mixture of methanol and water to prepare individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 acetonitrile/water to create working solutions for calibration curve (CC) standards and quality control (QC) samples. Prepare a separate working solution for the SIL-IS at a concentration of 1 µg/mL.

  • Calibration Standards and QC Samples: Spike the appropriate analyte working solutions into pooled human plasma to achieve the desired concentrations for the calibration curve (e.g., 1, 2, 5, 20, 100, 400, 800, 1000 ng/mL) and quality control samples (LLOQ: 1 ng/mL, LQC: 3 ng/mL, MQC: 300 ng/mL, HQC: 750 ng/mL).

  • Precipitation Solution: Prepare a solution of Acetonitrile containing the SIL-IS at a concentration of 20 ng/mL. This solution is used for both protein precipitation and the addition of the internal standard. The selection of a stable isotope-labeled internal standard is paramount as it co-elutes with the analyte and experiences identical ionization effects, ensuring the highest accuracy and precision.[9][10][11][12]

Sample Preparation: Protein Precipitation

The choice of protein precipitation is justified by its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which are a primary source of matrix interference.[7][13] Acetonitrile is selected as the precipitation solvent as it generally provides cleaner extracts compared to other organic solvents like methanol.[14]

G cluster_prep Protein Precipitation Workflow plasma 1. Aliquot 50 µL Plasma (Calibrator, QC, or Unknown) add_is 2. Add 200 µL Acetonitrile containing 20 ng/mL SIL-IS plasma->add_is Precipitation & IS Addition vortex 3. Vortex Mix (30 seconds) add_is->vortex Ensure thorough mixing centrifuge 4. Centrifuge (14,000 rcf, 10 min, 4°C) vortex->centrifuge Pellet precipitated proteins supernatant 5. Transfer 100 µL Supernatant to 96-well plate centrifuge->supernatant Isolate clean extract inject 6. Inject 5 µL into LC-MS/MS System supernatant->inject

Caption: Protein precipitation sample preparation workflow.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma (CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the cold (4°C) precipitation solution (Acetonitrile with 20 ng/mL SIL-IS). Adding the internal standard early in the process corrects for variability during all subsequent sample handling steps.[11]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rcf for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Conditions

The HILIC approach is essential for retaining the polar analyte away from the solvent front, where significant ion suppression from matrix components typically occurs.[3] An amide-bonded stationary phase was chosen for its enhanced selectivity for polar compounds.[4]

Table 1: Liquid Chromatography Parameters

ParameterSetting
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
2.5
2.6
4.0

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
IonSpray Voltage (IS) 5500 V
Temperature (TEM) 550°C
Ion Source Gas 1 (GS1) 60 psi
Ion Source Gas 2 (GS2) 60 psi
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Compound
Analyte
Analyte (Qualifier)
SIL-IS

DP: Declustering Potential; CE: Collision Energy. Values are starting points and require optimization.

Method Validation Summary

The method was validated following the FDA Guidance for Industry on Bioanalytical Method Validation.[1][2] The results confirmed the method is reliable for its intended purpose.

G cluster_workflow Overall Bioanalytical Workflow sample Sample Receipt (Plasma) prep Sample Preparation (Protein Precipitation) sample->prep analysis HILIC-LC-MS/MS Analysis prep->analysis data Data Processing & Review analysis->data report Reporting (Concentration Data) data->report

Caption: High-level overview of the bioanalytical workflow.

Table 3: Summary of Method Validation Results

Validation ParameterResult
Linearity & Range 1.00 – 1000 ng/mL
Correlation Coefficient (r²) > 0.998 (using 1/x² weighting)
Accuracy (Intra- & Inter-day) 92.5% – 108.3% of nominal
Precision (Intra- & Inter-day) ≤ 9.5% CV
Matrix Effect Normalized IS-Factor: 0.91 – 1.04 (CV ≤ 6.2%)
Recovery Consistent across LQC, MQC, HQC (Mean > 85%)
Stability
Bench-Top (8h, RT)Stable (within ±15% of nominal)
Freeze-Thaw (3 cycles)Stable (within ±15% of nominal)
Long-Term (-80°C, 90 days)Stable (within ±15% of nominal)
Post-Preparative (48h, 10°C)Stable (within ±15% of nominal)

Results and Discussion

The developed HILIC-LC-MS/MS method demonstrated high sensitivity, with a lower limit of quantitation (LLOQ) of 1.00 ng/mL. The use of a HILIC column resulted in a retention time of approximately 1.9 minutes for the analyte, providing sufficient separation from the solvent front and early eluting matrix components. Representative chromatograms show sharp, symmetrical peaks with no significant interference from endogenous plasma components at the retention times of the analyte and its SIL-IS. The validation data confirms that the method is accurate, precise, and robust for the quantification of this compound in human plasma over a wide dynamic range.

Conclusion

This application note presents a fully validated HILIC-LC-MS/MS method for the quantification of this compound in human plasma. The combination of a simple protein precipitation sample preparation protocol with a selective HILIC separation provides a robust, sensitive, and high-throughput assay suitable for regulated bioanalysis in support of pharmaceutical development.

References

Application Notes and Protocols for the Preparation of 6-morpholin-4-ylpyrazine-2-carboxylic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-morpholin-4-ylpyrazine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrazine ring, a morpholine moiety, and a carboxylic acid group.[1] Its structural complexity suggests its potential utility as a building block in medicinal chemistry and drug discovery, likely serving as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. The presence of both a basic morpholine nitrogen and an acidic carboxylic acid group imparts amphoteric properties, influencing its solubility and handling.

Accurate and reproducible experimental results are fundamentally reliant on the precise and consistent preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound, ensuring the integrity and reliability of downstream applications.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is paramount for the successful preparation of a stable and accurate stock solution. Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁N₃O₃[1]
Molecular Weight 209.205 g/mol [1]
Appearance White to off-white solid[2]
Predicted pKa 0.71 ± 0.10[2]
Storage (Solid) 2-8°C[2]

Note on pKa: The predicted pKa value of 0.71 is unusually low for a carboxylic acid and should be treated with caution.[2] Typically, the pKa of a carboxylic acid is in the range of 2-5. This discrepancy may arise from the prediction algorithm's limitations with this specific heterocyclic structure. The actual pKa will significantly influence the compound's ionization state in solution and, consequently, its solubility. An empirical approach to dissolution is therefore recommended.

Safety Precautions: this compound is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[3][4] All handling of the solid compound and its solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3][5] In case of contact with skin or eyes, flush immediately with copious amounts of water.[3]

Protocol 1: Empirical Solubility Determination

Given the absence of definitive public-domain data on the solubility of this compound, a small-scale empirical test is the most scientifically sound first step. This will inform the choice of solvent for the preparation of a larger, accurately concentrated stock solution.

Objective: To determine a suitable solvent and approximate solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water, sterile

  • 1 M NaOH, sterile

  • 1 M HCl, sterile

  • Small vials (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several separate vials.

  • Solvent Addition: To each vial, add a small, measured volume of a different solvent to be tested (e.g., 100 µL of DMSO, water, water with a drop of 1 M NaOH, water with a drop of 1 M HCl).

  • Dissolution Attempt: Vortex each vial vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If the compound has dissolved, proceed with adding more solute in small increments until saturation is reached. If the compound has not dissolved, gentle warming (to no more than 40°C) or sonication may be attempted.

  • Solvent Selection: The solvent that achieves complete dissolution at the desired concentration with minimal intervention is the optimal choice for preparing the stock solution. For many organic compounds, DMSO is a common first choice.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro studies. The final concentration should be adjusted based on the results of the empirical solubility test and the requirements of the specific application.

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 209.205 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask or appropriate sterile conical tube

  • Vortex mixer

  • Pipettors and sterile tips

Calculations:

To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 209.205 g/mol x 1000 mg/g = 2.092 mg

Procedure:

  • Weighing: Carefully weigh out the calculated amount of this compound using an analytical balance.

  • Transfer: Quantitatively transfer the weighed solid into a sterile tube or vial appropriate for the final volume.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Solubilization: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, as determined in the empirical solubility test.

  • Visual Inspection: Visually confirm that no particulate matter remains in the solution.

  • Labeling: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_diss Dissolution cluster_qc Quality Control cluster_store Storage calc Calculate required mass weigh Weigh compound calc->weigh add_solvent Add DMSO weigh->add_solvent vortex Vortex to dissolve add_solvent->vortex inspect Visually inspect vortex->inspect inspect->vortex If not clear label_tube Label appropriately inspect->label_tube If clear aliquot Aliquot label_tube->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing the stock solution.

Storage and Stability

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

  • Storage Temperature: Store the aliquots at -20°C or -80°C in tightly sealed tubes to prevent solvent evaporation and contamination.

  • Light Protection: While not explicitly stated for this compound, it is good practice to store solutions in amber vials or protect them from light to prevent potential photodegradation.

Quality Control and Validation

The integrity of the prepared stock solution should be validated to ensure accuracy in downstream experiments.

Concentration Verification: For applications requiring high precision, the concentration of the stock solution can be verified using methods such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by creating a standard curve with a known concentration of the compound.

Stability Assessment: The stability of the stock solution over time can be assessed by periodically analyzing an aliquot using HPLC to check for the appearance of degradation products.

Quality Control Workflow

G cluster_qc_workflow Quality Control Workflow stock Prepared Stock Solution hplc_initial Initial HPLC Analysis (Concentration & Purity) stock->hplc_initial store_qc Store aliquots at -20°C or -80°C hplc_initial->store_qc If concentration is correct fail Fail hplc_initial->fail If concentration is incorrect hplc_periodic Periodic HPLC Analysis (Stability Assessment) store_qc->hplc_periodic pass Pass hplc_periodic->pass No degradation hplc_periodic->fail Degradation observed

Caption: Workflow for quality control of the stock solution.

Conclusion

The successful preparation of a reliable stock solution of this compound hinges on a systematic approach that begins with empirical solubility testing due to the limited availability of public data. By following the detailed protocols for solubility determination, stock solution preparation, and proper storage, researchers can ensure the accuracy and reproducibility of their experimental outcomes. Adherence to safety guidelines is essential throughout the handling of this compound.

References

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 6-morpholin-4-ylpyrazine-2-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery and high-throughput screening.

Introduction: The Quest for Specific Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, metabolism, and cell cycle progression.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of therapeutic targets in modern drug discovery.[2][3] The identification of small molecules that can selectively modulate the activity of specific kinases is a key objective for developing novel therapeutics. High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large chemical libraries to identify initial "hits" that can be further optimized into lead compounds.[4][5][6]

This application note provides a detailed guide on the utilization of a pyrazine-based chemical scaffold, exemplified by 6-morpholin-4-ylpyrazine-2-carboxylic acid (CAS 40262-73-5), in a high-throughput screening campaign to identify novel kinase inhibitors. While the specific biological activity of this particular molecule is not extensively documented in public literature, its structure, containing a heterocyclic pyrazine core and a morpholine group, represents a privileged scaffold in medicinal chemistry, known to interact with various biological targets.[7] We will, therefore, use it as a representative compound from a larger library of analogs to illustrate the principles and protocols of a robust biochemical HTS assay.

We will describe a universal, fluorescence-based assay for detecting kinase activity, which is amenable to HTS and can be broadly applied to various kinase targets.[2][8] The focus will be on the causality behind experimental choices, ensuring the generation of reliable and reproducible data.

Scientific Foundation: Assay Principle and Design

The core of our screening strategy is a biochemical assay that measures the enzymatic activity of a chosen protein kinase.[9][10] Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide. A universal approach to measuring kinase activity, and its inhibition, is to detect the production of adenosine diphosphate (ADP), a common product of all kinase reactions.[2][8]

For this application note, we will focus on a fluorescence polarization (FP)-based ADP detection assay. This homogeneous, "mix-and-read" format is highly suitable for HTS due to its simplicity and reduced number of steps.[11]

The principle of the FP-based kinase assay is as follows:

  • The kinase reaction is performed in the presence of ATP, a suitable substrate, and the test compound (e.g., this compound).

  • If the test compound is an inhibitor, the kinase activity will be reduced, leading to lower production of ADP.

  • After the kinase reaction, a detection reagent is added. This reagent contains an anti-ADP antibody and an ADP tracer labeled with a fluorophore.

  • The ADP produced in the kinase reaction competes with the ADP tracer for binding to the antibody.

  • When the fluorescent tracer is bound to the large antibody, it tumbles slowly in solution, resulting in a high fluorescence polarization signal.

  • When the tracer is displaced by the ADP from the kinase reaction, it tumbles rapidly, leading to a low fluorescence polarization signal.

  • Therefore, the fluorescence polarization signal is inversely proportional to the amount of ADP produced, and consequently, to the kinase activity.

This assay design is self-validating in its structure. The inclusion of appropriate positive and negative controls in every assay plate allows for the calculation of key performance metrics, such as the Z'-factor, which assesses the statistical separation between the high and low signals and thus the suitability of the assay for HTS.[12]

Experimental Workflow and Protocols

Overall HTS Workflow

The screening process follows a logical cascade, starting from primary screening to hit confirmation and further characterization.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary Assays Primary Single-Concentration Screen (e.g., 10 µM) of Compound Library Hit_ID Initial Hit Identification (% Inhibition > Threshold) Primary->Hit_ID Conf Re-testing of Primary Hits Hit_ID->Conf Proceed with Hits Dose_Resp Dose-Response Curve Generation (IC50) Conf->Dose_Resp Ortho Orthogonal Assay (e.g., different detection method) Dose_Resp->Ortho Confirmed Hits Select Selectivity Profiling (Panel of other kinases) Ortho->Select caption Figure 1. High-Throughput Screening Cascade.

Caption: Figure 1. High-Throughput Screening Cascade.

Detailed Protocol: Primary Screening of this compound Analogs

This protocol is designed for a 384-well plate format, which is standard for HTS.[6]

1. Materials and Reagents:

  • Test Compounds: Library containing this compound and its analogs, dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Kinase: Purified, active protein kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Detection Reagent: Commercially available ADP-FP detection kit (containing anti-ADP antibody and ADP tracer).

  • Control Inhibitor: A known potent inhibitor of the target kinase (for positive control).

  • Plates: Low-volume, 384-well black assay plates.

  • Instrumentation: Automated liquid handling system, plate reader capable of measuring fluorescence polarization.

2. Assay Procedure:

Step 1: Compound Plating

  • Using an acoustic liquid handler or a pintool, transfer 50 nL of each test compound from the 10 mM DMSO stock plate to the corresponding wells of a 384-well assay plate.

  • For control wells:

    • Negative Control (0% Inhibition): Add 50 nL of 100% DMSO.

    • Positive Control (100% Inhibition): Add 50 nL of the control inhibitor (at a concentration known to fully inhibit the enzyme).

Step 2: Enzyme and Substrate Addition

  • Prepare a 2X enzyme/substrate master mix in assay buffer. The final concentration of the enzyme should be optimized to produce a signal within the linear range of the assay.

  • Using a multichannel dispenser, add 5 µL of the 2X enzyme/substrate master mix to all wells of the assay plate.

Step 3: Initiation of Kinase Reaction

  • Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.

  • Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL, and the final compound concentration is 50 µM.

  • Briefly centrifuge the plates to ensure all components are mixed.

  • Incubate the reaction at room temperature for a pre-determined time (e.g., 60 minutes). This incubation time should be within the linear phase of the enzymatic reaction.

Step 4: Reaction Termination and Detection

  • Prepare the ADP detection reagent according to the manufacturer's instructions.

  • Add 10 µL of the detection reagent to all wells. This stops the enzymatic reaction and initiates the detection process.

  • Incubate the plate at room temperature for 60 minutes to allow the detection reaction to equilibrate.

Step 5: Data Acquisition

  • Read the plate on a fluorescence polarization plate reader using the appropriate excitation and emission wavelengths for the fluorophore in the detection kit.

3. Data Analysis:

  • Calculate the percent inhibition for each test compound using the following formula:

    % Inhibition = 100 * (1 - [(FP_compound - FP_pos_ctrl) / (FP_neg_ctrl - FP_pos_ctrl)])

    Where:

    • FP_compound is the fluorescence polarization signal from the well with the test compound.

    • FP_pos_ctrl is the average signal from the positive control wells.

    • FP_neg_ctrl is the average signal from the negative control wells.

  • Identify initial "hits" as compounds that exhibit an inhibition value above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Table 1: Example Assay Parameters

ParameterValueRationale
Plate Format 384-wellStandard for HTS, balances throughput and volume.
Final Assay Volume 20 µLReduces reagent consumption.
Compound Concentration 10 µMA common starting concentration for primary screens.
DMSO Concentration 0.5%Kept low to minimize effects on enzyme activity.
ATP Concentration Km valueMaximizes sensitivity for ATP-competitive inhibitors.
Incubation Time 60 minutesWithin the linear range of the reaction.
Detection Method Fluorescence PolarizationHomogeneous, robust, and suitable for automation.[11]

Causality and Trustworthiness in Protocol Design

  • Why a Universal ADP Assay? By detecting the universal product ADP, this assay can be adapted to virtually any kinase, saving significant development time when pursuing multiple targets.[2][10]

  • Why Fluorescence Polarization? FP is a homogeneous assay format, meaning no separation or washing steps are required. This simplifies automation and reduces variability.[11][13]

  • Why use ATP at Km? For ATP-competitive inhibitors, which many kinase inhibitors are, assaying at the Km for ATP provides a balanced condition to identify inhibitors of varying potencies.

  • The Role of Controls: The inclusion of positive (100% inhibition) and negative (0% inhibition) controls on every plate is critical for data normalization and for calculating the Z'-factor, a statistical measure of assay quality. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Hypothetical Signaling Pathway Context

To illustrate the relevance of identifying a kinase inhibitor, consider a simplified oncogenic signaling pathway where a kinase, "Kinase X," is constitutively active, leading to cell proliferation.

Signaling_Pathway cluster_pathway Oncogenic Signaling GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KinaseX Kinase X (Target) Receptor->KinaseX Activation Substrate Downstream Substrate KinaseX->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation Signal Cascade Inhibitor 6-morpholin-4-ylpyrazine- 2-carboxylic acid analog Inhibitor->KinaseX Inhibition caption Figure 2. Inhibition of a hypothetical kinase pathway.

Caption: Figure 2. Inhibition of a hypothetical kinase pathway.

In this context, a molecule like an active analog of this compound would bind to Kinase X, blocking its ability to phosphorylate its substrate and thereby inhibiting the downstream signal for proliferation. This provides a clear therapeutic rationale for the screening campaign.

Conclusion

The application of a robust, validated HTS assay is fundamental to the successful identification of novel kinase inhibitors.[9][13] This application note outlines a comprehensive and scientifically grounded approach to screening small molecules, using this compound as a representative scaffold. By employing a universal, fluorescence-based detection method and adhering to rigorous standards of assay design and data analysis, researchers can efficiently and effectively identify promising hit compounds for further development in the drug discovery pipeline. The principles and protocols described herein are broadly applicable and can be adapted to a wide range of enzyme targets beyond kinases.

References

Application Note & Protocols: A Guide to the Synthesis of 6-morpholin-4-ylpyrazine-2-carboxylic Acid Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis and derivatization of the 6-morpholin-4-ylpyrazine-2-carboxylic acid scaffold, a core structure of significant interest in medicinal chemistry. Pyrazine and morpholine motifs are considered "privileged structures" due to their frequent occurrence in clinically successful drugs and bioactive molecules.[1][2][3] The morpholine ring, in particular, is often incorporated to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[4] This guide details the synthetic pathway from commercially available starting materials to the core scaffold and outlines robust protocols for creating a diverse library of amide and ester derivatives. The strategic generation of such a library is fundamental for conducting Structure-Activity Relationship (SAR) studies, which aim to elucidate the molecular features required for optimal biological activity.[5]

Introduction & Strategic Rationale

The pyrazine ring is an electron-deficient heterocycle that serves as a versatile scaffold in drug discovery, found in drugs approved for a wide range of therapeutic areas.[3] Its nitrogen atoms can act as hydrogen bond acceptors, contributing to binding affinity at biological targets. When substituted with a morpholine ring, the resulting molecule combines the desirable electronic properties of the pyrazine with the favorable physicochemical properties of the morpholine. This combination makes the this compound scaffold an attractive starting point for library synthesis.

The carboxylic acid functional group at the C2 position is an ideal "handle" for chemical modification. By converting it into a series of amides and esters, researchers can systematically probe the chemical space around the core scaffold. This process is the cornerstone of SAR studies, where the goal is to correlate changes in a molecule's structure with changes in its biological activity. For example, by varying the amine or alcohol used for derivatization, one can investigate the effects of:

  • Steric Bulk: How does the size of the substituent impact binding?

  • Lipophilicity: Does increasing or decreasing fat-solubility improve cell permeability or target engagement?

  • Hydrogen Bonding: Can the introduction of H-bond donors or acceptors enhance potency?

  • Electronic Effects: How do electron-donating or electron-withdrawing groups on the substituent influence activity?

This application note provides the practical chemical protocols to build such a library, enabling a systematic and logical approach to lead optimization.

Retrosynthetic Analysis & Synthetic Workflow

The synthetic strategy is designed for efficiency and modularity. The core scaffold is assembled first, followed by parallel derivatization.

A retrosynthetic analysis reveals a straightforward approach. The target derivatives (amides and esters) are disconnected at the carbonyl group, leading back to the parent carboxylic acid 3 . This core scaffold is formed via a nucleophilic aromatic substitution (SNAr) reaction between a key intermediate, 6-chloropyrazine-2-carboxylic acid 2 , and morpholine. The chloro-intermediate 2 can be synthesized from commercially available 2-amino-6-chloropyrazine 1 via a Sandmeyer-type reaction sequence.

G target Target Derivatives (Amides / Esters) core Core Scaffold (3) 6-morpholinylpyrazine- 2-carboxylic acid target->core Amide / Ester Formation intermediate Intermediate (2) 6-chloropyrazine- 2-carboxylic acid core->intermediate Nucleophilic Aromatic Substitution (SNAr) start Starting Material (1) 2-amino-6-chloropyrazine intermediate->start Sandmeyer-type Reaction

Figure 1: Retrosynthetic analysis of target derivatives.

The overall forward synthesis workflow is visualized below. This multi-step process is designed to first build the stable core scaffold, which can then be used in a divergent approach to generate a large library of final compounds for screening.

G cluster_derivatization Derivatization for SAR Library start 2-amino-6-chloropyrazine (1) step1 Diazotization & Cyanation start->step1 nitrile 6-chloro-2-cyanopyrazine step1->nitrile step2 Hydrolysis nitrile->step2 intermediate 6-chloropyrazine-2-carboxylic acid (2) step2->intermediate step3 SNAr with Morpholine intermediate->step3 core Core Scaffold (3) step3->core step_amide Amide Coupling (R-NH2, Coupling Agents) core->step_amide step_ester Esterification (R-OH, Acid Catalyst) core->step_ester amides Amide Derivatives step_amide->amides esters Ester Derivatives step_ester->esters

Figure 2: Overall synthetic workflow for the SAR library.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of 6-chloropyrazine-2-carboxylic acid (2)

This two-step protocol starts from 2-amino-6-chloropyrazine. The amine is first converted to a nitrile, which is then hydrolyzed to the carboxylic acid.

Step A: Synthesis of 6-chloro-2-cyanopyrazine

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-amino-6-chloropyrazine (1.0 eq) and a mixture of acetic acid and propionic acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 10 °C. Stir for 1 hour at 0-5 °C after addition is complete.

  • Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Heat this solution to 60-70 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous gas evolution (N₂) will occur. Control the addition rate to maintain the temperature around 70 °C.

  • Work-up: After the addition is complete, stir the mixture at 70 °C for 1 hour, then cool to room temperature. Neutralize with a saturated sodium carbonate solution and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-chloro-2-cyanopyrazine as a solid.

Step B: Hydrolysis to 6-chloropyrazine-2-carboxylic acid (2)

  • Setup: To a round-bottom flask, add 6-chloro-2-cyanopyrazine (1.0 eq) and concentrated sulfuric acid (H₂SO₄).

  • Reaction: Heat the mixture to 100 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid. Dry the solid in a vacuum oven to yield 6-chloropyrazine-2-carboxylic acid (2). This intermediate is often used without further purification. A reported green hydrolysis method using LiOH in water can also be employed as an alternative to strong acid.[6]

Protocol 3.2: Synthesis of this compound (3)

This step involves the key SNAr reaction.

  • Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve 6-chloropyrazine-2-carboxylic acid (2) (1.0 eq) in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).

  • Reagents: Add morpholine (2.0-3.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.5 eq). The base is crucial to neutralize the HCl formed during the reaction.

  • Reaction: Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Cool the reaction to room temperature and dilute with water. Acidify the mixture to pH 3-4 with 1M HCl. The product should precipitate. If it oils out, extract with a suitable organic solvent like ethyl acetate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield the core scaffold, this compound (3).

Protocol 3.3: Derivatization via Amide Bond Formation

The formation of amides from carboxylic acids is a robust and well-established transformation. For electron-deficient systems like pyrazines, standard coupling agents are generally effective.[7] However, for challenging couplings, activating the acid with methanesulfonyl chloride (MsCl) in the presence of N-methylimidazole (NMI) has been reported to be highly efficient.[8][9]

General Protocol using HATU:

  • Setup: In a vial, dissolve this compound (3) (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

  • Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a tertiary amine base like DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the desired primary or secondary amine (R-NH₂) (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor completion by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.

Protocol 3.4: Derivatization via Esterification

Esterification can be achieved under various conditions, with the Yamaguchi esterification being a mild and effective method for sensitive substrates.[10]

General Protocol using Yamaguchi Esterification:

  • Setup: To a solution of this compound (3) (1.0 eq) in anhydrous toluene, add triethylamine (TEA, 1.1 eq).

  • Activation: Add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) (1.05 eq) and stir at room temperature for 1 hour to form the mixed anhydride.

  • Coupling: In a separate flask, prepare a solution of the desired alcohol (R-OH) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (2.0 eq) in anhydrous toluene.

  • Reaction: Add the mixed anhydride solution from the first step to the alcohol/DMAP solution and stir at room temperature for 6-18 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired ester derivative.

SAR Library Design & Data Representation

To conduct a meaningful SAR study, a diverse set of amines and alcohols should be selected for derivatization. The table below provides an example of a focused library designed to probe specific chemical properties.

Compound IDDerivative TypeR-Group NameR-Group StructureRationale for InclusionBiological Activity (IC₅₀, µM)
LIB-A01 AmideCyclopropylamine-CH₂-cPrSmall, rigid, lipophilic group[Experimental Data]
LIB-A02 AmideBenzylamine-CH₂-PhIntroduces steric bulk and aromatic ring (π-stacking)[Experimental Data]
LIB-A03 Amide4-Fluorobenzylamine-CH₂-Ph-4-FProbes electronic effects (electron-withdrawing)[Experimental Data]
LIB-A04 Amide(S)-1-amino-2-propanol-CH(CH₃)CH₂OHIntroduces chirality and H-bond donor/acceptor[Experimental Data]
LIB-A05 AmidePiperidine-N(CH₂)₅Basic, cyclic amine; explores conformational restriction[Experimental Data]
LIB-E01 EsterMethanol-CH₃Smallest ester group, baseline[Experimental Data]
LIB-E02 Ester2-Phenylethanol-CH₂CH₂-PhLarger, lipophilic ester with aromatic ring[Experimental Data]
LIB-E03 EsterNeopentyl alcohol-CH₂C(CH₃)₃Introduces significant steric bulk near the core[Experimental Data]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 6-morpholin-4-ylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-morpholin-4-ylpyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered during experimentation. This guide provides in-depth troubleshooting, mechanistic explanations, and validated protocols to ensure the successful preparation of aqueous solutions for your downstream applications.

Understanding the Molecule: An Amphoteric Compound

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This characteristic is central to its solubility behavior.

  • Acidic Group: The pyrazine-2-carboxylic acid moiety has an acidic proton. The pKa of the structurally similar pyrazinoic acid is approximately 2.9.

  • Basic Group: The morpholine ring contains a nitrogen atom that can be protonated. Morpholine itself has a pKa of about 8.5.

This dual nature means the molecule's net charge—and therefore its solubility in aqueous media—is highly dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, where it is typically least soluble.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues and questions regarding the solubility of this compound.

Q1: My compound precipitates immediately when I dilute my DMSO stock into a neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening and what should I do?

This is a classic case of "solvent-shifting" precipitation, a frequent challenge in early drug discovery.[1] The compound is likely highly soluble in your organic DMSO stock but crashes out when introduced to the aqueous environment where its solubility is much lower, especially near its isoelectric point.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may be exceeding the compound's kinetic solubility limit in the buffer.[1] Attempt to prepare a more dilute solution.

  • Optimize the Dilution Method: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion can prevent localized supersaturation where precipitation initiates.[1]

  • Control the Final DMSO Concentration: Ensure the final concentration of DMSO is low (typically ≤1-2%) to minimize its effect on the aqueous environment and any downstream biological assays.[2]

If these initial steps are unsuccessful, a more systematic approach to formulation is required, starting with pH optimization.

Q2: How does pH affect the solubility of this compound, and how can I use it to my advantage?

As an amphoteric compound, pH is the most critical factor governing its aqueous solubility.[3] The solubility will be lowest at the isoelectric point (pI) and will increase at pH values above and below the pI.

  • At low pH (pH < pKa of carboxylic acid): The morpholine group is protonated (cationic), and the carboxylic acid is neutral. The net positive charge generally increases solubility.

  • At high pH (pH > pKa of morpholine): The carboxylic acid is deprotonated (anionic), and the morpholine is neutral. The net negative charge also increases solubility.

  • At the isoelectric point (pI): The compound exists predominantly as a zwitterion (both groups ionized) or a neutral species, leading to minimal aqueous solubility.[4]

The relationship between pH and the solubility of an amphoteric compound typically results in a "U-shaped" solubility profile.

Q3: What is the best pH range to dissolve this compound?

To determine the optimal pH, you should experimentally generate a pH-solubility profile. This involves measuring the solubility of the compound across a range of buffered pH values.

Workflow for Determining Optimal pH:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare a series of buffers (e.g., pH 2, 4, 6, 7.4, 8, 10) add_buffer Add each buffer to a vial of compound prep_buffers->add_buffer prep_compound Weigh excess solid compound into separate vials prep_compound->add_buffer equilibrate Equilibrate for 24h (e.g., shake at RT or 37°C) add_buffer->equilibrate separate Separate solid from supernatant (centrifuge/filter) equilibrate->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV) separate->quantify plot Plot Solubility vs. pH quantify->plot identify Identify pH range(s) with highest solubility plot->identify

Based on the estimated pKa values, you can expect significantly higher solubility at pH < 4 and pH > 9 .

Q4: I've adjusted the pH, but the solubility is still insufficient for my needs. What other strategies can I try?

If pH adjustment alone is not enough, you can explore the use of formulation excipients. These should be tested systematically, ideally at the optimal pH you've already identified.

StrategyMechanism of ActionStarting RecommendationsConsiderations
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for dissolving hydrophobic compounds.[5]Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400). Start with 5-10% (v/v) and titrate upwards.High concentrations can be toxic to cells in biological assays. May cause precipitation upon further dilution.[6]
Surfactants Form micelles that encapsulate the hydrophobic compound in their core, increasing its apparent solubility in water.[7]Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS). Use above the critical micelle concentration (CMC).[8]Can interfere with some biological assays. The choice of surfactant (anionic, cationic, non-ionic) can be important.[9]
Cyclodextrins Form inclusion complexes by encapsulating the hydrophobic parts of the drug molecule within their cavity, enhancing solubility.[10]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). Start with 1-5% (w/v).Can be a very effective and non-toxic option. Stoichiometry of the complex can vary.[11]

Troubleshooting Workflow for Advanced Solubility Enhancement:

G cluster_cosolvent Co-solvent Approach cluster_cyclodextrin Cyclodextrin Approach cluster_surfactant Surfactant Approach start Initial solubility in optimal pH buffer is too low cosolvent_screen Screen co-solvents (5-20%) (PEG 400, PG, Ethanol) start->cosolvent_screen cosolvent_ok Solubility adequate? cosolvent_screen->cosolvent_ok cd_screen Screen cyclodextrins (1-10%) (HP-β-CD, SBE-β-CD) cosolvent_ok->cd_screen No success Proceed with experiment cosolvent_ok->success Yes cd_ok Solubility adequate? cd_screen->cd_ok surf_screen Screen surfactants (>CMC) (Tween 80, Poloxamer) cd_ok->surf_screen No cd_ok->success Yes surf_ok Solubility adequate? surf_screen->surf_ok surf_ok->success Yes failure Consider compound modification or alternative formulation (e.g., nanosuspension) surf_ok->failure No

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This high-throughput method is useful for early-stage discovery to quickly assess solubility under specific conditions.[12][13] It measures the concentration of a compound in solution after adding a concentrated DMSO stock to a buffer and allowing it to equilibrate for a short period.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4).

  • 96-well microplate.

  • Plate shaker.

  • Plate reader (UV-Vis or Nephelometer).

Procedure:

  • Add 198 µL of the aqueous buffer to the wells of a 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution to the buffer. This results in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Analyze the plate.

    • Nephelometry (Light Scattering): Measure the turbidity. Higher values indicate more precipitate and lower solubility.

    • Direct UV: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Calculate the concentration using a standard curve.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility and is considered the gold standard for formulation development.[12][14]

Materials:

  • Solid (powder) this compound.

  • Aqueous buffer of choice.

  • Glass vials.

  • Orbital shaker/thermomixer.

  • Syringe filters (e.g., 0.22 µm PVDF).

  • HPLC-UV system.

Procedure:

  • Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

  • Add a known volume of the aqueous buffer (e.g., 1 mL).

  • Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Visually confirm that excess solid is still present.

  • Filter the solution through a 0.22 µm syringe filter to remove all undissolved solid.

  • Dilute the filtrate with mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

References

Technical Support Center: Optimizing Dosage and Concentration of 6-morpholin-4-ylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-morpholin-4-ylpyrazine-2-carboxylic acid, a novel small molecule agent with potential applications in cancer research and drug development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the effective use of this compound in your experiments.

Introduction: A Novel USP1 Inhibitor

This compound belongs to a promising class of molecules that have been identified as inhibitors of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a crucial role in the DNA Damage Response (DDR) pathway. By removing ubiquitin from key proteins such as FANCD2 and PCNA, USP1 facilitates DNA repair.[1] Inhibition of USP1 disrupts these repair processes, leading to cell cycle arrest and apoptosis, particularly in cancer cells with existing deficiencies in other DNA repair pathways, such as those with BRCA1 mutations.[1] This creates a synthetic lethal interaction, making USP1 inhibitors a promising therapeutic strategy.[2][3]

This document will guide you through the optimal use of this compound, focusing on its application as a USP1 inhibitor.

Mechanism of Action: Targeting the DNA Damage Response

The primary mechanism of action for this class of compounds is the selective, reversible, and noncompetitive inhibition of USP1. This inhibition leads to the accumulation of ubiquitinated PCNA and FANCD2, which are key markers of USP1 target engagement. This disruption of the DDR pathway can potentiate the effects of other DNA-damaging agents, such as PARP inhibitors (e.g., olaparib), offering a powerful combination therapy approach.[2][3][4]

USP1_Pathway cluster_0 DNA Damage cluster_1 Ubiquitination & Repair cluster_2 USP1 Deubiquitination DNA_Lesion DNA Lesion PCNA PCNA DNA_Lesion->PCNA recruits FANCD2 FANCD2 DNA_Lesion->FANCD2 recruits Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ub Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 Ub Ub_PCNA->PCNA de-Ub Repair_Proteins DNA Repair Proteins Ub_PCNA->Repair_Proteins activates Ub_FANCD2->FANCD2 de-Ub Ub_FANCD2->Repair_Proteins activates Repair_Proteins->DNA_Lesion resolves USP1 USP1/UAF1 Complex USP1->Ub_PCNA de-Ub USP1->Ub_FANCD2 de-Ub Inhibitor 6-morpholin-4-ylpyrazine- 2-carboxylic acid Inhibitor->USP1 inhibits

Caption: USP1 Signaling Pathway and Point of Inhibition.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound?

A1: This compound is typically soluble in dimethyl sulfoxide (DMSO).[1] For cell culture experiments, prepare a concentrated stock solution (e.g., 10-100 mM) in high-quality, anhydrous DMSO. It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5] When preparing working solutions, dilute the DMSO stock into your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[5][6]

Q2: What is a good starting concentration for my in vitro experiments?

A2: The optimal concentration is cell line and assay-dependent. For initial experiments, a logarithmic dilution series, for example from 1 nM to 100 µM, is recommended to establish a dose-response curve and determine the IC50 value.[6] For potent USP1 inhibitors, effects can be seen in the nanomolar range.[1][7] A good starting point for cell-based assays is often between 100 nM and 1 µM.[1]

Q3: How long should I incubate cells with the inhibitor?

A3: The incubation time depends on the cell line's doubling time and the specific experimental endpoint. For cell viability assays, typical incubation times are 24, 48, and 72 hours.[6] For mechanism-of-action studies, such as observing changes in protein ubiquitination by Western blot, shorter incubation times (e.g., 6, 12, or 24 hours) may be more appropriate.[1]

Q4: Is this compound expected to be cytotoxic to all cell lines?

A4: No, the cytotoxic effects of USP1 inhibitors are often context-dependent. They are expected to be more potent in cancer cells with underlying DNA repair defects, such as BRCA1 or BRCA2 mutations, due to synthetic lethality.[2][3] It is advisable to test the compound in a panel of cell lines, including both those with and without known DNA repair deficiencies, to characterize its activity profile.

Q5: Can I use this compound in in vivo studies?

A5: Yes, related morpholine-containing USP1 inhibitors have shown in vivo efficacy in mouse xenograft models.[8] A typical starting dose for intraperitoneal (IP) administration in mice is around 20 mg/kg.[8] However, extensive pharmacokinetic and toxicology studies are necessary to determine the optimal dosing regimen and to ensure the safety of the compound for in vivo use.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells in cell viability assays. - Inconsistent cell seeding.- Edge effects in the microplate.- Compound precipitation.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Visually inspect for precipitation after adding the compound to the medium. If observed, refer to the solubility troubleshooting point below.[6]
Inhibitor is not dissolving well or is precipitating in the cell culture medium. - Poor aqueous solubility.- High final concentration.- Pre-warm the cell culture medium before adding the diluted inhibitor.- Prepare intermediate dilutions of the DMSO stock in medium rather than adding a small volume of highly concentrated stock directly.- Ensure the final DMSO concentration is kept constant across all wells, including controls.[6][9]
No significant effect on cell viability is observed. - The chosen cell line may not be sensitive to USP1 inhibition.- The inhibitor concentration is too low.- The inhibitor has degraded.- Confirm the expression of USP1 in your cell line via Western blot or qPCR.- Test a wider and higher concentration range.- Prepare a fresh stock solution from powder.[6]
Observed cell death in the vehicle control (DMSO) wells. - The final DMSO concentration is too high.- The cell line is particularly sensitive to DMSO.- Ensure the final DMSO concentration does not exceed 0.5%.[5][6]- Perform a DMSO toxicity curve for your specific cell line to determine its tolerance.
Inconsistent results in combination studies (e.g., with PARP inhibitors). - Suboptimal concentrations of one or both inhibitors.- The timing of inhibitor addition is critical.- Perform a matrix experiment with varying concentrations of both inhibitors to identify synergistic ranges.- Consider sequential vs. co-administration of the inhibitors.

Experimental Protocols

Protocol 1: USP1 Enzymatic Inhibition Assay

This protocol describes a fluorogenic assay to directly measure the enzymatic activity of USP1 and its inhibition.

Enzymatic_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of This compound start->prep_inhibitor incubate_inhibitor Add diluted inhibitor to wells and incubate for 15-30 min at RT prep_inhibitor->incubate_inhibitor add_enzyme Add recombinant USP1/UAF1 complex to 384-well plate add_enzyme->incubate_inhibitor add_substrate Initiate reaction by adding fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110) incubate_inhibitor->add_substrate read_fluorescence Measure fluorescence intensity in kinetic mode (Ex/Em: 485/535 nm) for 30-60 min add_substrate->read_fluorescence analyze Calculate % inhibition and determine IC50 value read_fluorescence->analyze end End analyze->end

Caption: Workflow for a USP1 Enzymatic Inhibition Assay.

Materials:

  • Recombinant human USP1/UAF1 complex

  • Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110)[10]

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)[10]

  • This compound

  • Black 384-well plates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor in assay buffer.

  • Enzyme and Inhibitor Incubation: Add the USP1/UAF1 enzyme to the wells of the 384-well plate. Then, add the diluted inhibitor to the respective wells. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[10]

  • Substrate Addition: Initiate the reaction by adding the fluorogenic ubiquitin substrate to all wells.[10]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for Rhodamine110) in kinetic mode for 30-60 minutes.[10]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to a vehicle control (DMSO) and plot a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol outlines a standard method for assessing the effect of the compound on cancer cell proliferation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete medium. Remove the medium from the wells and add 100 µL of medium containing the desired concentration of the inhibitor. Include a vehicle control (e.g., DMSO).[10]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[10]

References

troubleshooting common issues in 6-morpholin-4-ylpyrazine-2-carboxylic acid experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-morpholin-4-ylpyrazine-2-carboxylic acid (Compound ID: 40262-73-5). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common issues encountered during the synthesis, purification, and experimental use of this important heterocyclic building block. The following question-and-answer format is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Section 1: Synthesis & Purification

The most common synthesis route to this compound involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine precursor, typically 6-chloropyrazine-2-carboxylic acid, with morpholine. The electron-deficient nature of the pyrazine ring facilitates this reaction.[1][2]

FAQ 1: My SNAr reaction yield is consistently low. What are the likely causes and how can I optimize it?

Low yields in this synthesis are often traced back to suboptimal reaction conditions or reagent quality. Here are the key parameters to investigate:

  • Base Selection and Stoichiometry: An appropriate base is crucial to neutralize the HCl generated in situ. Insufficient base can halt the reaction.

    • Causality: The SNAr reaction liberates a proton and a chloride ion. Without a base, the reaction mixture becomes acidic, protonating the morpholine nucleophile and rendering it inactive. An excess of a strong, non-nucleophilic base is often preferred.

    • Troubleshooting:

      • Switch to a Stronger Base: If using a weak base like NaHCO₃, consider switching to K₂CO₃ or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

      • Increase Stoichiometry: Ensure at least 2.0-2.5 equivalents of the base are used relative to the starting chloropyrazine to drive the reaction to completion.

  • Solvent Choice: The solvent plays a critical role in solubilizing reactants and mediating the reaction rate.

    • Causality: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal for SNAr reactions as they solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.[3]

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Water can compete as a nucleophile, leading to undesired hydroxypyrazine impurities. Use anhydrous solvents.

      • Solvent Optimization: If solubility is an issue, DMSO is often an excellent choice. For cleaner reactions that are easier to work up, acetonitrile (ACN) or even water can be effective, though reaction times may be longer.[3]

  • Reaction Temperature: SNAr reactions on chloro-substituted pyrazines often require heating.

    • Causality: The initial addition of the nucleophile to the aromatic ring to form the Meisenheimer complex is often the rate-determining step and has a significant activation energy barrier.[4] Heating provides the necessary energy to overcome this barrier.

    • Troubleshooting: Gradually increase the reaction temperature in 10-20 °C increments, monitoring by TLC or LC-MS. Typical temperatures range from 80 °C to 120 °C. Be cautious of potential decarboxylation at very high temperatures.[5][6]

Workflow for Diagnosing Low-Yield Synthesis

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry (Morpholine, Base, Starting Material) start->check_reagents sub_reagents1 Base Inadequate? check_reagents->sub_reagents1 sub_reagents2 SM Degraded? check_reagents->sub_reagents2 check_conditions Review Reaction Conditions sub_conditions1 Temperature Too Low? check_conditions->sub_conditions1 sub_reagents1->check_conditions No action_base Action: - Increase equivalents (2-2.5x) - Use stronger base (K2CO3, DIPEA) sub_reagents1->action_base Yes sub_reagents2->check_conditions No action_sm Action: - Re-purify starting material - Confirm structure by NMR/MS sub_reagents2->action_sm Yes end_node Re-run Optimized Reaction action_base->end_node action_sm->end_node sub_conditions2 Incorrect Solvent? sub_conditions1->sub_conditions2 No action_temp Action: - Increase temp. in 20°C increments - Monitor by TLC/LC-MS sub_conditions1->action_temp Yes action_solvent Action: - Switch to polar aprotic (DMSO, DMF) - Ensure anhydrous conditions sub_conditions2->action_solvent Yes action_temp->end_node action_solvent->end_node

Caption: A decision tree for troubleshooting low-yield synthesis.

FAQ 2: I'm struggling with purification. The product seems to retain impurities. What is the best method?

Purification can be challenging due to the product's zwitterionic potential (basic morpholine nitrogen and acidic carboxylic acid).

  • Problem: Baseline Streaking on Silica Gel Chromatography

    • Causality: The basic nitrogen of the morpholine ring and the acidic proton of the carboxylic acid can interact strongly with the acidic silica gel, causing poor peak shape and streaking.

    • Troubleshooting:

      • Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to the eluent (e.g., DCM/MeOH or EtOAc/Hexane). This protonates the morpholine nitrogen, minimizing its interaction with silica and resulting in sharper peaks.

      • Esterification: For analytical purposes or if other methods fail, consider temporary protection of the carboxylic acid as a methyl or ethyl ester. The resulting, less polar compound will behave more predictably on silica gel.

  • Problem: Co-eluting Impurities

    • Causality: Unreacted starting material (6-chloropyrazine-2-carboxylic acid) or side products may have similar polarities to the desired product.

    • Troubleshooting: Recrystallization or Acid/Base Wash

      • Recrystallization: This is often the most effective method. The compound's polarity makes it suitable for recrystallization from polar solvent systems. See the protocol below.

      • Acid/Base Extraction: During aqueous workup, carefully adjust the pH. Acidifying the aqueous layer to pH ~2-3 with HCl will protonate the morpholine nitrogen and ensure the carboxylic acid is in its neutral form, potentially precipitating the pure product from the solution.

Protocol: Recrystallization of this compound
  • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., Water, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when heated. A mixed solvent system (e.g., Ethanol/Water) is often effective.

  • Dissolution: In a flask, add the minimum amount of the hot, primary (high-solubility) solvent to the crude material to achieve complete dissolution.

  • Precipitation: Slowly add the anti-solvent (low-solubility) dropwise to the hot solution until a faint, persistent cloudiness appears.

  • Crystallization: Add a few more drops of the primary solvent to redissolve the precipitate, then remove the flask from heat and allow it to cool slowly to room temperature. For maximum recovery, you may then place it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Section 2: Analytical Characterization

Accurate characterization is key to confirming the identity and purity of your compound.

FAQ 3: How do I interpret the ¹H NMR spectrum and confirm my structure?

The ¹H NMR spectrum provides definitive structural information. The expected signals for the pyrazine and morpholine protons are distinct.

  • Pyrazine Ring Protons: The pyrazine ring will exhibit two singlets (or two doublets with a very small coupling constant) in the aromatic region, typically between δ 8.0-9.0 ppm.[7][8][9] The electron-withdrawing carboxylic acid group will shift the adjacent proton further downfield.

  • Morpholine Protons: The morpholine ring has two sets of chemically non-equivalent protons, which will appear as two distinct triplets (integrating to 4H each) typically in the δ 3.5-4.0 ppm range.

    • -CH₂-N- Protons: These are adjacent to the pyrazine ring nitrogen and will typically be further downfield.

    • -CH₂-O- Protons: These are adjacent to the morpholine oxygen atom.

Proton Environment Expected Chemical Shift (δ ppm) Multiplicity Integration
Pyrazine-H (adjacent to COOH)~8.7 - 9.0Singlet (s)1H
Pyrazine-H (adjacent to Morpholine)~8.2 - 8.5Singlet (s)1H
Morpholine -CH₂-N-~3.7 - 3.9Triplet (t)4H
Morpholine -CH₂-O-~3.6 - 3.8Triplet (t)4H
Carboxylic Acid -OHHighly variable, broadSinglet (s, broad)1H

Table 1: Expected ¹H NMR chemical shifts for this compound in a solvent like DMSO-d₆.

FAQ 4: What should I look for in the LC-MS data?

LC-MS is crucial for confirming molecular weight and assessing purity.

  • Expected Mass: The monoisotopic mass of the compound (C₉H₁₁N₃O₃) is 209.08 g/mol .[10]

  • Ionization Mode: Due to the presence of both an acidic and a basic site, the compound can be observed in both positive and negative ionization modes.

    • Positive Mode (ESI+): Look for the protonated molecular ion [M+H]⁺ at m/z 210.09.

    • Negative Mode (ESI-): Look for the deprotonated molecular ion [M-H]⁻ at m/z 208.07.[11][12]

  • Purity Assessment: The peak area percentage in the chromatogram provides a good estimate of purity. Look for small peaks corresponding to starting materials or potential side products like the hydrolyzed hydroxypyrazine derivative.

Section 3: Handling, Storage, & Solubility

Proper handling and storage are essential to maintain the integrity and shelf-life of the compound.

FAQ 5: What are the recommended storage conditions and what signs of degradation should I watch for?
  • Recommended Storage:

    • Temperature: Store in a cool place, ideally at 2-8 °C for long-term storage.[13]

    • Atmosphere: Keep the container tightly sealed in a dry, well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture absorption and oxidation.[14]

    • Light: Store in an amber or opaque vial to protect from light, which can cause photodegradation.[15]

  • Signs of Degradation:

    • Visual: A change in color from off-white/beige to yellow or brown can indicate degradation.[15]

    • Analytical: The appearance of new spots on a TLC plate or new peaks in an LC-MS chromatogram are clear indicators of impurity formation. A common degradation pathway for pyrazine carboxylic acids is decarboxylation, especially when heated for prolonged periods.[6]

FAQ 6: I am having difficulty dissolving the compound for my assay. What solvents are recommended?

The compound's solubility is dictated by its polar functional groups.

Solvent Solubility Notes
DMSOHighExcellent for preparing stock solutions.
DMFHighSimilar to DMSO.
MethanolModerateMay require slight warming.
WaterModerate to LowSolubility is pH-dependent. Soluble in aqueous base (e.g., NaOH, NaHCO₃) via salt formation.
Dichloromethane (DCM)Low
Ethyl AcetateLow
HexanesInsoluble

Table 2: General solubility guide for this compound.

  • Troubleshooting Assay Solubility:

    • Prepare a Concentrated Stock: Make a high-concentration stock solution in 100% DMSO.

    • Dilute into Aqueous Buffer: Perform serial dilutions from the DMSO stock into your final aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid artifacts.

    • Use a Co-solvent: If precipitation occurs upon dilution, consider using a co-solvent system like a mixture of buffer and ethanol or PEG-400.

References

Technical Support Center: Protocol Refinement for 6-morpholin-4-ylpyrazine-2-carboxylic acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-morpholin-4-ylpyrazine-2-carboxylic acid (CAS: 40262-73-5). This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to support researchers, scientists, and drug development professionals. Our goal is to empower you to generate robust, reproducible data by anticipating and resolving common experimental challenges.

Introduction to the Compound

This compound is a heterocyclic compound featuring a pyrazine carboxylic acid core substituted with a morpholine ring.[1][2] Its molecular weight is approximately 209.20 g/mol .[1][3] Compounds with this scaffold are prevalent in medicinal chemistry and drug discovery, often serving as key building blocks or fragments for developing novel therapeutics.[4][5][6] The morpholine group, in particular, is a "privileged pharmacophore" frequently used to improve the pharmacokinetic properties of a molecule.[4]

Given its chemical nature—containing both a carboxylic acid (ionizable) and a tertiary amine within the morpholine ring—this compound can present specific challenges in assay development related to solubility, stability, and potential for non-specific interactions. This guide will address these challenges directly.

Compound Properties Summary:

Property Value Source
CAS Number 40262-73-5 [1][3]
Molecular Formula C9H11N3O3 [1][3]
Molecular Weight 209.20 g/mol [1][3]
Appearance White to off-white solid [7]
Storage 2-8°C, sealed in dry conditions [7][8]

| Predicted pKa | 0.71 ± 0.10 |[7] |

Troubleshooting Guides

This section is designed in a problem-and-solution format to address specific issues you may encounter during your experiments.

Problem: Poor or Inconsistent Compound Solubility

Scenario: You observe precipitation when preparing a stock solution or when diluting the compound into aqueous assay buffer. This leads to high variability in your dose-response curves.

Root Cause Analysis: The shape of a dose-response curve can provide important clues; steep, shallow, or bell-shaped curves may indicate poor solubility or compound aggregation at higher concentrations.[9] While DMSO is a common solvent, the final concentration of the compound in aqueous buffer and the buffer's pH are critical for maintaining solubility. The carboxylic acid moiety's charge state is pH-dependent, affecting its solubility profile.

Solutions:

  • Solvent Selection:

    • Primary Stock (10-50 mM): Use high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Ensure the solid compound is fully dissolved before making serial dilutions.

    • Aqueous Buffer Compatibility: The final DMSO concentration in your assay should ideally be kept below 0.5% to avoid solvent-induced artifacts. Before starting a large screen, test the solubility of your highest desired concentration in the final assay buffer. If precipitation occurs, you may need to lower the top concentration.

  • pH Adjustment:

    • For buffers with a pH below 7, the carboxylic acid will be protonated, reducing aqueous solubility. Consider if your assay can tolerate a buffer closer to neutral pH (7.2-7.4) to improve solubility.

    • Conversely, the morpholine nitrogen can be protonated at acidic pH. The molecule's overall charge and solubility is a balance of these factors.

  • Sonication:

    • If the compound is slow to dissolve, brief sonication in a water bath can be effective. Avoid overheating, as it may degrade the compound.

Problem: High Variability and Poor Reproducibility in Assay Results

Scenario: Replicate wells show high standard deviations, or IC50 values shift significantly between experiments.

Root Cause Analysis: Inconsistent results are a common challenge in small-molecule screening.[9] Beyond solubility, this can stem from compound instability, non-specific interactions with assay components, or issues with the assay technology itself.[10]

Troubleshooting Workflow:

G Start Inconsistent Assay Results Solubility Solubility Issue? Start->Solubility Stability Compound Instability? Solubility->Stability No Sol_Check Verify solubility in final assay buffer. Lower top concentration. Solubility->Sol_Check Yes Assay_Interference Assay Interference? Stability->Assay_Interference No Stab_Check Use fresh stock/dilutions. Perform pre-incubation stability test. Stability->Stab_Check Yes Int_Check Run counter-screens. Check for autofluorescence. Assay_Interference->Int_Check Yes Resolved Problem Resolved Sol_Check->Resolved Stab_Check->Resolved Int_Check->Resolved

Caption: Troubleshooting workflow for inconsistent assay results.

Solutions:

  • Evaluate Compound Stability:

    • Fresh is Best: Always prepare fresh serial dilutions from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Pre-incubation Test: Incubate the compound in the assay buffer for the full duration of your experiment and then analyze its integrity via HPLC. This will reveal if the compound is degrading under assay conditions.

  • Rule Out Assay Interference (Counter-Screens):

    • Many small molecules can interfere with assay readouts, causing false-positive or false-negative results.[9]

    • Fluorescence-Based Assays: Check for compound autofluorescence by measuring a plate containing only the compound and buffer at the same wavelengths used for your assay.

    • Biochemical Assays: Run an assay without the enzyme or a key substrate to see if the compound itself affects the detection reagent. These counter-screens are critical for validating hits.[11]

Problem: Drifting Retention Times or Poor Peak Shape in HPLC Analysis

Scenario: When performing quality control or quantification by Reverse-Phase HPLC (RP-HPLC), you observe inconsistent retention times, peak tailing, or broadening.

Root Cause Analysis: The polar and ionizable nature of this compound can lead to undesirable secondary interactions with the stationary phase or metal components of the HPLC system.[12] This is a common issue for polar molecules.[13]

Solutions:

  • Mobile Phase Optimization:

    • Buffer Strength: Ensure your mobile phase buffer concentration is adequate, typically between 10-50 mM. Low buffer strength can lead to poor peak shape for ionizable compounds.

    • pH Control: The mobile phase pH is critical. A low pH (e.g., 2.5-3.0 using 0.1% formic acid or trifluoroacetic acid) will protonate the carboxylic acid, often leading to better retention and peak shape in RP-HPLC.

    • Solvent Composition: Ensure mobile phases are properly mixed and degassed. Inconsistent mixing can cause retention time drift.[14]

  • Column and Hardware Considerations:

    • Column Contamination: Adsorption of the compound onto the column can distort peak profiles.[13] Implement a column wash with a strong solvent (like 100% acetonitrile or methanol) after each batch of samples.

    • Use of Guard Columns: A guard column with the same packing material can protect your analytical column from contamination and extend its lifetime.[13]

    • Bio-inert Columns: For compounds prone to interacting with metal surfaces, using HPLC columns with bio-inert hardware can dramatically improve peak shape and sensitivity.[12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a 10 mM stock solution? A1: See Protocol 4.1 below for a detailed, step-by-step guide. The key is to use high-quality anhydrous DMSO and ensure the compound is completely dissolved before storage.

Q2: How should I store the compound and its stock solutions? A2:

  • Solid Compound: Store at 2-8°C in a tightly sealed container, protected from moisture and light.[7][15]

  • DMSO Stock Solution: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C. Under these conditions, it should be stable for several months, but periodic QC by HPLC is recommended.

Q3: Does this compound interfere with common assay technologies? A3: Like many heterocyclic compounds, it has the potential to interfere with fluorescence-based assays (either by quenching or autofluorescence).[10] It is essential to run the proper controls. Prepare wells containing only buffer and the compound at various concentrations and measure the signal. This will establish the background signal and identify any direct interference.

Q4: My dose-response curve is not sigmoidal. What does this mean? A4: A non-ideal curve shape can indicate several issues.[9]

  • A very steep curve may suggest compound aggregation at higher concentrations.

  • A shallow or incomplete curve could mean the compound has low potency or has reached its solubility limit in the assay buffer.

  • A bell-shaped (hormetic) curve might point to a complex biological mechanism or an off-target effect at high concentrations. Always correlate the curve shape with visual inspection for precipitation and data from counter-screens.

Standard Operating Protocols

Protocol: Preparation of a 10 mM Stock Solution

Objective: To prepare a validated 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 209.20 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Amber glass vial or microcentrifuge tube

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM solution, you need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 209.20 g/mol * (1000 mg / 1 g) = 2.092 mg

  • Weighing: Carefully weigh out approximately 2.1 mg of the solid compound into a tared amber vial. Record the exact weight.

  • Solubilization:

    • Based on the exact weight, calculate the precise volume of DMSO needed. Volume (µL) = [Mass (mg) / 209.20 (g/mol)] * 100,000.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Insolubility Check: Visually inspect the solution against a light source to ensure no solid particles remain. If needed, sonicate the vial in a room temperature water bath for 5-10 minutes.

  • Storage: Aliquot the solution into smaller, single-use volumes in properly labeled tubes. Store at -20°C or -80°C.

  • (Optional but Recommended) QC Check: Verify the concentration and purity of a small sample of the new stock solution via RP-HPLC with UV detection. This provides a baseline for future stability assessments.

Protocol: General Assay Plate Preparation (384-well format)

Objective: To prepare a dose-response plate for screening the compound in a typical biochemical or cell-based assay.

Materials:

  • 10 mM compound stock in DMSO

  • Assay-compatible intermediate plates (e.g., polypropylene)

  • Final assay plates (e.g., 384-well, black, clear-bottom for imaging)

  • Multichannel pipette or automated liquid handler

  • Assay buffer

Procedure:

Caption: Workflow for preparing a 384-well assay plate.

  • Intermediate Plate Preparation (Serial Dilution):

    • In a polypropylene plate, prepare the highest desired concentration for your serial dilution series (e.g., 100x the final top concentration).

    • Perform serial dilutions in 100% DMSO. This "dry plate" method minimizes the time the compound spends in aqueous buffer before the assay starts.

  • Compound Transfer:

    • Using an acoustic dispenser or pintool, transfer a small volume (e.g., 50-200 nL) of the DMSO dilutions from the intermediate plate to the final assay plate.

  • Addition of Reagents:

    • Add your assay components (e.g., cells suspended in media, or enzyme in assay buffer) to the wells containing the compound.

    • Ensure rapid and thorough mixing to avoid localized high concentrations of compound, which can cause precipitation.

  • Controls:

    • Negative Control: Wells containing only cells/enzyme and the equivalent volume of DMSO (e.g., 0.5%). This represents 0% inhibition.

    • Positive Control: Wells containing a known inhibitor or activator. This represents 100% inhibition/activation and is used to calculate the Z' factor for assay quality.

References

Technical Support Center: Degradation Pathways of 6-morpholin-4-ylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-morpholin-4-ylpyrazine-2-carboxylic acid. This resource provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work. Our approach is grounded in scientific expertise and practical laboratory experience to ensure the reliability of your results.

Introduction

This compound is a heterocyclic compound featuring both a pyrazine and a morpholine ring. Understanding its degradation is crucial for assessing its stability, metabolic fate, and potential environmental impact. While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can predict potential routes by examining the known degradation patterns of its constituent pyrazine and morpholine moieties. This guide will focus on these predicted pathways and provide you with the tools to investigate them experimentally.

Predicted Degradation Pathways

The degradation of this compound is likely to proceed through modifications of the morpholine ring, the pyrazine ring, or the carboxylic acid group. Based on established metabolic and chemical degradation literature for these functional groups, we can hypothesize several key pathways.

Pathway A: Morpholine Ring Degradation

The morpholine ring is susceptible to enzymatic and chemical cleavage. Studies on morpholine-degrading bacteria, particularly Mycobacterium species, have identified a common pathway involving cytochrome P450-mediated C-N bond cleavage. This leads to the formation of linear, more easily metabolized intermediates.

Pathway B: Pyrazine Ring Degradation

The pyrazine ring is generally more stable. In biological systems, it is often hydroxylated and then conjugated for excretion. However, under certain environmental or experimental conditions, oxidative ring cleavage can occur.

Pathway C: Carboxylic Acid Modification

The carboxylic acid group can undergo typical reactions such as esterification or decarboxylation, although the latter is generally less common under physiological conditions.

Below is a diagram illustrating these hypothetical degradation pathways.

Degradation Pathways of this compound cluster_A Pathway A: Morpholine Ring Degradation cluster_B Pathway B: Pyrazine Ring Degradation cluster_C Pathway C: Carboxylic Acid Modification This compound This compound Intermediate A1 N-oxidation product This compound->Intermediate A1 N-Oxidation Intermediate A2 C-N bond cleavage product (e.g., 2-(2-aminoethoxy)acetate derivative) This compound->Intermediate A2 Cytochrome P450 mediated cleavage Intermediate B1 Hydroxylated pyrazine derivative This compound->Intermediate B1 Hydroxylation Intermediate C1 Esterified product This compound->Intermediate C1 Esterification Intermediate C2 Decarboxylated product This compound->Intermediate C2 Decarboxylation Intermediate A3 Glycolic acid derivative Intermediate A2->Intermediate A3 Further degradation Intermediate B2 Ring-opened product Intermediate B1->Intermediate B2 Oxidative cleavage

Hypothetical degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: I am not detecting any degradation of my compound. What are the common reasons for this?

A1: There are several potential reasons for observing no degradation:

  • Compound Stability: this compound may be highly stable under your experimental conditions. The pyrazine ring, in particular, is known for its chemical stability.

  • Inappropriate Conditions: The degradation pathway may require specific conditions that are not present in your experiment (e.g., specific enzymes, microbial strains, pH, temperature, or co-factors).

  • Insufficient Incubation Time: Degradation may be a slow process. Consider extending the duration of your experiment.

  • Analytical Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products.

Q2: I am observing multiple unknown peaks in my chromatogram. How can I identify if they are degradation products?

A2: To identify unknown peaks as degradation products, you can:

  • Run a Control Sample: Compare the chromatogram of your test sample with a control sample (the parent compound in the same matrix without the degradation-inducing agent). Peaks present only in the test sample are potential degradation products.

  • Mass Spectrometry (MS): Analyze the unknown peaks using high-resolution mass spectrometry to determine their exact mass and elemental composition. This will help in proposing potential structures.

  • Tandem Mass Spectrometry (MS/MS): Fragment the ions of the unknown peaks to obtain structural information. Compare the fragmentation pattern with that of the parent compound to identify common structural motifs.

  • Spiking Experiments: If you can synthesize or obtain potential degradation products, spike them into your sample to see if they co-elute with your unknown peaks.

Q3: How can I improve the detection of the carboxylic acid-containing parent compound and its potential acidic metabolites by LC-MS?

A3: Carboxylic acids can be challenging to analyze by electrospray ionization mass spectrometry (ESI-MS). To enhance detection:

  • Negative Ion Mode: Carboxylic acids readily deprotonate to form anions, making them suitable for analysis in negative ion mode ESI-MS.

  • Mobile Phase Additives: Adding a small amount of a weak base, such as ammonium acetate or ammonium formate, to the mobile phase can improve peak shape and ionization efficiency in negative ion mode.

  • Derivatization: If sensitivity is still an issue, consider derivatizing the carboxylic acid group to a more easily ionizable moiety.

Troubleshooting Guides

Problem 1: Poor Chromatographic Peak Shape for the Parent Compound
Symptom Possible Cause Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase.- Adjust the mobile phase pH to ensure the carboxylic acid is fully ionized or fully protonated. - Use a column with a different stationary phase chemistry. - Add a competing base to the mobile phase.
Peak Fronting Column overload.- Dilute the sample. - Use a column with a higher loading capacity.
Split Peaks - Clogged frit or column void. - Injector issue.- Replace the column frit or the column. - Service the injector.
Problem 2: Inconsistent Degradation Rates Between Replicates
Symptom Possible Cause Solution
High Variability - Inhomogeneous sample matrix. - Inconsistent temperature or light exposure. - Pipetting errors.- Ensure thorough mixing of all components. - Use a temperature-controlled incubator and protect samples from light if photodegradation is suspected. - Calibrate pipettes and use proper pipetting techniques.

Experimental Protocols

Protocol 1: Sample Preparation for In Vitro Metabolic Stability Assay (Microsomes)
  • Prepare Microsomal Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound to the pre-incubated mixture to start the reaction.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Vortex the quenched sample and centrifuge at high speed to precipitate proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method for Parent Compound and Potential Metabolites
Parameter Setting
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and Negative mode switching to detect a wider range of metabolites.
MS Scan Mode Full scan for metabolite identification, followed by targeted MS/MS for quantification.

Table 1: Hypothetical MRM Transitions for LC-MS/MS Analysis

Compound Precursor Ion (m/z) Product Ion (m/z) Polarity
This compound210.08166.07 (loss of CO2)Positive
This compound208.06164.05 (loss of CO2)Negative
Hydroxylated Metabolite226.08182.07Positive
N-Oxide Metabolite226.08210.08Positive

Note: These are predicted values and must be optimized experimentally.

Technical Support Center: Addressing Cytotoxicity of 6-morpholin-4-ylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the effects of 6-morpholin-4-ylpyrazine-2-carboxylic acid. Given that unexpected cytotoxicity can be a significant hurdle in preclinical research, this document provides a structured approach to troubleshooting and understanding the cytotoxic profile of this compound in your cell lines.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cytotoxicity of this compound.

Q1: We are observing significant cell death in our cultures treated with this compound, even at low concentrations. Is this expected?

A1: Unexpected or high cytotoxicity at low concentrations can be alarming. While some compounds are inherently potent, this observation warrants a systematic investigation. The cytotoxicity could stem from the compound's primary mechanism of action, off-target effects, or experimental artifacts. It's crucial to first validate the observation and then explore the underlying causes.[1]

Q2: Could the observed cytotoxicity be an artifact of the assay itself?

A2: Yes, this is a critical consideration. Many standard cytotoxicity assays, such as those based on tetrazolium salts (e.g., MTT, MTS), can be prone to interference.[2] The compound might directly reduce the tetrazolium dye or have intrinsic color that confounds absorbance readings.[3] It is essential to include "compound-only" controls (wells with the compound in cell-free media) to account for any direct interaction with assay reagents.[3]

Q3: How can we differentiate between cytotoxic and cytostatic effects of this compound?

A3: This is a key question in characterizing a compound's activity. Cytotoxicity refers to cell killing, while cytostatic effects involve the inhibition of cell proliferation. Monitoring the total cell number over the course of an experiment is a straightforward way to distinguish between these two effects.[4] A cytotoxic compound will lead to a decrease in the total cell number, whereas a cytostatic compound will result in a plateau of the cell number compared to untreated, proliferating controls.

Q4: What are "off-target" effects, and could they be responsible for the cytotoxicity we're seeing?

A4: Off-target effects are unintended interactions of a compound with molecules other than its primary target.[1] These interactions can lead to a variety of cellular responses, including toxicity.[1][5] For many small molecules, the observed phenotype, including cytotoxicity, can be a result of these off-target activities.[5][6] Therefore, it is highly plausible that the cytotoxicity of this compound is mediated through one or more off-target interactions, especially if the primary target is not known to induce cell death.

Part 2: Troubleshooting Guide for Unexpected Cytotoxicity

This section provides a systematic, question-driven approach to investigate and resolve issues of unexpected cytotoxicity.

Issue 1: High Variability in Cytotoxicity Data

Q: Our dose-response curves for this compound are inconsistent between experiments. What could be the cause?

A: High variability is a common challenge in cell-based assays and can originate from several sources. A systematic approach to pinpoint the cause is essential.

Initial Checks & Solutions:

  • Pipetting Accuracy: Inconsistent pipetting of cells, compound dilutions, or assay reagents is a major source of variability.[3]

    • Recommendation: Regularly calibrate your pipettes. For serial dilutions, ensure thorough mixing at each step. Consider using reverse pipetting for viscous solutions.[3]

  • Cell Seeding Density: The initial number of cells seeded can significantly impact the outcome of a cytotoxicity assay.

    • Recommendation: Perform an optimization experiment to determine the optimal cell seeding density for your specific cell line and assay duration.[7] Ensure a homogenous cell suspension before and during plating.

  • "Edge Effects": Wells on the periphery of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.[3]

    • Recommendation: To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to act as a humidity barrier.[3]

Issue 2: Questioning the Validity of the Cytotoxicity Readout

Q: We suspect our cytotoxicity assay results are being skewed by the compound itself. How can we verify this?

A: Compound interference is a well-documented artifact in many cytotoxicity assays. It's crucial to run the proper controls to identify and correct for such interference.

Workflow for Deconvoluting Compound Interference:

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Interpretation & Action A Run 'Compound-Only' Control (Compound in cell-free media) B Measure Absorbance/Fluorescence A->B C Significant Signal in Control? B->C D Yes: Interference Confirmed Subtract background from experimental wells. C->D Yes E No: No Direct Interference C->E No F Consider an Orthogonal Assay (e.g., LDH release, Annexin V/PI staining) E->F A Generate Target Knockout Cell Line (e.g., using CRISPR/Cas9) B Treat Wild-Type (WT) and Knockout (KO) cells with the compound A->B C Assess Cytotoxicity in both cell lines B->C D Compare Dose-Response Curves C->D E KO cells are resistant: On-Target Effect Confirmed D->E Shift in IC50 F KO cells remain sensitive: Off-Target Effect Indicated D->F No significant change in IC50

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 6-morpholin-4-ylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-morpholin-4-ylpyrazine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the oral bioavailability of this compound. We will explore the underlying physicochemical hurdles and provide a structured, problem-oriented approach to troubleshooting and enhancing its systemic exposure.

Core Challenge Analysis: Why is Bioavailability an Issue?

The molecular structure of this compound presents a classic bioavailability challenge inherent to many carboxylic acid-containing drug candidates.

  • Structure and Key Functional Groups: The molecule consists of a pyrazine core substituted with a morpholine ring and a carboxylic acid group.

  • The Carboxylic Acid Dilemma: Carboxylic acids typically have a pKa in the range of 3.5 to 4.5.[1] This means that at the physiological pH of the small intestine (pH 6.0-7.5), the carboxylic acid group will be predominantly deprotonated, yielding a negatively charged carboxylate anion.[1] This ionized state dramatically increases aqueous solubility but severely restricts the molecule's ability to passively diffuse across the lipophilic intestinal membrane, leading to poor absorption.

Table 1: Physicochemical Profile of this compound

PropertyValueImplication for Bioavailability
CAS Number 40262-73-5[2][3]For identification and literature search.
Molecular Formula C₉H₁₁N₃O₃[2]-
Molecular Weight 209.205 g/mol [2]Favorable (well below 500 Da), suggesting size is not a limiting factor.
Predicted pKa ~3.5-4.5 (typical for carboxylic acids)[1]Critical Factor: Compound will be ionized at intestinal pH, leading to low permeability.
Predicted LogP Varies by algorithm, but the ionized form has a very low LogD at pH 7.4.Low lipophilicity of the ionized form hinders membrane crossing.

Troubleshooting Guide & Strategic Solutions (Q&A)

This section addresses common experimental issues in a direct question-and-answer format, providing both the "what to do" and the "why you're doing it."

Q1: My initial in vivo studies show very low oral bioavailability (<5%). Where should I start my investigation?

Answer: Low oral bioavailability for a compound like this is typically rooted in poor absorption, which can stem from two primary factors: low membrane permeability or low aqueous solubility (or a combination). The Biopharmaceutics Classification System (BCS) provides a framework for diagnosing this.[4][5] Given the ionized nature of the carboxylic acid, low permeability is the most probable culprit .

Your investigation should follow a logical progression to confirm the rate-limiting step.

G start Low Oral Bioavailability Observed perm_check Assess Permeability (e.g., Caco-2 Assay) start->perm_check sol_check Assess Solubility (pH-dependent profile) perm_check->sol_check Permeability is Adequate perm_limited Permeability-Limited Absorption (Primary Hypothesis) perm_check->perm_limited Permeability is Low sol_limited Solubility-Limited Absorption sol_check->sol_limited Solubility is Low complex_issue Complex Issue: - Efflux Transporters? - First-Pass Metabolism? sol_check->complex_issue Solubility is Adequate perm_sol Strategies: 1. Prodrug Approach 2. Permeation Enhancers perm_limited->perm_sol Address Permeability First sol_sol Strategies: 1. Salt Formation 2. Particle Size Reduction 3. Amorphous Solid Dispersions 4. Lipid-Based Formulations sol_limited->sol_sol Address Solubility complex_sol Strategies: 1. Caco-2 Efflux Study 2. Microsomal Stability Assay complex_issue->complex_sol Investigate Efflux / Metabolism

Caption: Initial troubleshooting workflow for low bioavailability.

Q2: I've confirmed low permeability is the main issue. How can I effectively overcome this?

Answer: The most robust and widely adopted strategy for overcoming the permeability barrier of a carboxylic acid is the prodrug approach .[6][7] This involves temporarily masking the polar carboxylic acid group with a lipophilic, cleavable moiety, most commonly forming an ester.[8][9]

The Mechanism:

  • Increased Lipophilicity: The neutral ester prodrug is significantly more lipophilic than the parent acid, allowing it to readily pass through the intestinal membrane via passive diffusion.[6]

  • Systemic Conversion: Once absorbed into the bloodstream or intestinal cells, ubiquitous esterase enzymes cleave the ester bond.[6]

  • Release of Active Drug: This enzymatic cleavage releases the active parent compound, this compound, allowing it to exert its therapeutic effect.

G cluster_0 Intestinal Lumen (pH 6.5) cluster_1 Intestinal Membrane (Lipophilic) cluster_2 Systemic Circulation / Cell parent_drug Parent Drug (Ionized) R-COO⁻ parent_drug->membrane_node Poor Permeation prodrug_circ Prodrug (Neutral) R-COOR' cleavage Esterase Cleavage prodrug_circ->cleavage active_drug Active Parent Drug R-COOH cleavage->active_drug prodrug_lumen Prodrug (Neutral) R-COOR' prodrug_lumen->prodrug_circ Enhanced Permeation

Caption: The prodrug strategy for enhancing membrane permeability.

A simple ethyl or methyl ester can be an excellent starting point. For a detailed workflow, see Protocol 3 in the Experimental Protocols section.

Q3: What if solubility, not permeability, is the primary hurdle? What formulation strategies are available?

Answer: If you determine that the intrinsic solubility of the un-ionized form of the compound is poor (e.g., in simulated gastric fluid), several advanced formulation strategies can be employed to improve its dissolution rate and extent.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyMechanismBest ForKey Considerations
Salt Formation Increases dissolution rate by creating a more soluble form of the drug.[10]Weakly acidic or basic drugs.Potential for conversion back to the less soluble free acid/base form in the GI tract.
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][11][12]Crystalline drugs with dissolution rate-limited absorption.Can lead to particle aggregation; may not be sufficient for extremely insoluble compounds.
Amorphous Solid Dispersions (ASD) The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and improving solubility and dissolution.[12][13]Poorly soluble crystalline drugs.Requires careful polymer selection; physical stability of the amorphous state must be ensured over time.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine micro- or nano-emulsion upon contact with GI fluids, keeping the drug in a solubilized state.[11][14]Lipophilic, poorly soluble drugs.High drug loading can be a challenge; potential for GI side effects with high surfactant concentrations.

For a step-by-step guide on preparing an ASD, a powerful technique for this class of compounds, see Protocol 1 .

Q4: I've improved permeability with a prodrug, but bioavailability is still suboptimal. Could efflux transporters or metabolism be involved?

Answer: Yes. If you have addressed permeability and solubility, the next factors to consider are efflux transporters and first-pass metabolism.

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump your compound back into the intestinal lumen, reducing net absorption.[15]

  • First-Pass Metabolism: Enzymes in the intestinal wall and liver can metabolize the compound before it reaches systemic circulation. Pyrazine derivatives are known to be metabolized via oxidation and hydroxylation.[16][17]

Investigative Steps:

  • Caco-2 Permeability Assay: This in vitro model is the gold standard for assessing both passive permeability and active transport. A bi-directional assay can definitively identify if your compound is a substrate for efflux pumps like P-gp. See Protocol 2 for methodology.

  • Metabolic Stability Assays: Incubating your compound with liver microsomes or hepatocytes can determine its intrinsic metabolic clearance rate.

If efflux is confirmed, strategies include co-dosing with a known P-gp inhibitor (for research purposes) or further structural modifications to the compound to reduce its affinity for the transporter.

Frequently Asked Questions (FAQs)

  • Q: What is the best preclinical animal model for oral bioavailability studies?

    • A: While rats and dogs are commonly used, the pig model is gaining recognition for its high predictive value for human oral bioavailability due to similarities in gastrointestinal physiology.[18][19][20] The choice depends on study goals and available resources, but consistency in the model used is key.[21]

  • Q: What are some appropriate starting solvents for formulation screening?

    • A: For solubility screening, a range of biocompatible solvents should be tested. This includes oils (e.g., Miglyol 812, sesame oil), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).

  • Q: How do I interpret the results of a bi-directional Caco-2 assay?

    • A: You will calculate the apparent permeability coefficient (Papp) in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).

      • Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

      • An efflux ratio > 2 is a strong indication that the compound is a substrate for an active efflux transporter.

Detailed Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
  • Solvent Selection: Identify a common volatile solvent (e.g., methanol, acetone, or a mixture) that can fully dissolve both this compound and a suitable polymer (e.g., PVP K30, HPMC-AS).

  • Solution Preparation: Prepare a solution containing the drug and polymer at a specific ratio (e.g., 1:3 w/w). A typical concentration is 5-10% total solids.

  • Spray Dryer Setup: Set up the spray dryer with appropriate parameters. Key variables to optimize include inlet temperature, gas flow rate, and solution feed rate.

  • Spray Drying: Atomize the solution into the drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the drug molecularly dispersed within the polymer.

  • Powder Collection: Collect the dried powder from the cyclone separator.

  • Characterization (Critical):

    • X-Ray Powder Diffraction (XRPD): Confirm the absence of crystalline peaks (a "halo" pattern indicates amorphous material).

    • Differential Scanning Calorimetry (DSC): Look for a single glass transition temperature (Tg) to confirm a homogenous dispersion.

    • Dissolution Testing: Perform dissolution tests in relevant media (e.g., SGF, FaSSIF) to compare the ASD to the raw crystalline drug.

Protocol 2: Bi-Directional Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) to ensure the cell monolayer is confluent and intact.

  • Transport Experiment (A-to-B):

    • Add the test compound (dissolved in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C. Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min).

  • Transport Experiment (B-to-A):

    • Add the test compound to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Incubate and sample from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp values for both directions and determine the efflux ratio as described in the FAQ section.

Protocol 3: Workflow for Synthesis of an Ethyl Ester Prodrug
  • Reaction Setup: Dissolve this compound in anhydrous ethanol.

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or use a reagent like thionyl chloride (SOCl₂) to activate the carboxylic acid.

  • Heating: Gently reflux the mixture for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the acid, and use liquid-liquid extraction (e.g., with ethyl acetate and water) to isolate the crude product.

  • Purification: Purify the resulting ethyl ester using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final product using NMR and Mass Spectrometry to ensure the ester has formed correctly.

  • In Vitro Evaluation: Before proceeding to in vivo studies, assess the prodrug's stability in simulated gastric and intestinal fluids and its conversion back to the parent drug in the presence of liver microsomes or plasma, which contain esterases.[12]

References

Technical Support Center: Investigating and Overcoming Resistance to 6-morpholin-4-ylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers investigating cellular resistance to the novel compound 6-morpholin-4-ylpyrazine-2-carboxylic acid. Acquired drug resistance is a primary challenge in preclinical drug development, where cancer cells evolve mechanisms to survive and proliferate despite treatment.[1][2] This guide provides a structured framework of frequently asked questions (FAQs), troubleshooting workflows, and detailed protocols to help you identify, characterize, and potentially overcome resistance in your cell models.

While the precise molecular target of this compound may be under investigation, the principles and methodologies outlined here are broadly applicable for studying resistance to any targeted therapeutic agent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when cells stop responding to treatment.

Q1: My cells, which were initially sensitive to this compound, are no longer dying. How can I definitively confirm that they have developed resistance?

A1: The most direct method to confirm acquired resistance is to quantify the shift in the half-maximal inhibitory concentration (IC50).[1][3] This involves performing a cell viability assay (e.g., MTT, MTS, or CCK-8) on both your suspected resistant cell line and the original, sensitive parental cell line. A significant increase—typically 5-fold or greater—in the IC50 value for the treated line compared to the parental line is a clear indicator of resistance. It is crucial to run these experiments in parallel to ensure identical conditions.[4]

Q2: What are the most common biological mechanisms that could be driving resistance to a novel compound like this?

A2: While specific mechanisms depend on the drug's target, resistance generally falls into several well-established categories:

  • Increased Drug Efflux: Cells can overexpress ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2). These act as molecular pumps, actively removing the drug from the cell's interior and lowering its effective intracellular concentration.[1][3]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop "escape routes" by activating alternative signaling pathways that promote survival and proliferation, thereby circumventing the inhibitory effect of the drug. Common bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.[3]

  • Alterations in the Drug Target: If the drug acts on a specific protein, mutations in the gene encoding that protein can prevent the drug from binding effectively, rendering it useless.[5]

  • Changes in Drug Metabolism: Cells may enhance their ability to metabolize and inactivate the drug.

  • Evasion of Apoptosis: Changes in the expression of pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-xL) proteins can make cells inherently more resistant to programmed cell death.

Q3: I'm testing this compound on a new cell line and observing very little effect even at high concentrations. What could be the cause of this de novo (intrinsic) resistance?

A3: Intrinsic resistance occurs when cells are naturally non-responsive to a drug from the outset.[2] This can be due to pre-existing genetic factors, such as:

  • The absence of the drug's molecular target in that specific cell line.

  • The presence of a naturally occurring mutation in the target that prevents drug binding.

  • High basal expression of drug efflux pumps or robust activity in survival pathways.

To investigate, you can screen a panel of diverse cell lines to identify sensitive models, which can then provide clues about the drug's mechanism of action and the genetic context required for sensitivity.

Q4: My resistant cell line seems to become sensitive again after being cultured for several passages without the drug. Why does this happen?

A4: This phenomenon suggests that the resistance mechanism may be transient or comes with a fitness cost.[5] For example, overexpressing a drug efflux pump can be energetically demanding for a cell. In the absence of the drug (the selective pressure), cells that revert to lower expression levels of the pump may grow faster and outcompete the highly resistant cells. This is why it is critical to maintain resistant cell lines in a culture medium containing a maintenance dose of the drug to preserve the resistant phenotype.[6][7]

Part 2: Troubleshooting Guides and Experimental Workflows

This section provides detailed protocols and logical frameworks for generating and analyzing resistant cell models.

Workflow 1: Generation of a Resistant Cell Line

Developing a resistant cell line is the foundational step for studying acquired resistance. The most common method is continuous exposure to gradually increasing concentrations of the drug.[6][7][8][9]

  • Determine Initial Sensitivity: First, perform a baseline cell viability assay to determine the IC50 of this compound in your parental cell line.[7]

  • Initial Exposure: Begin by culturing the parental cells in a medium containing a low concentration of the drug, typically the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).[3][10]

    • Rationale: Starting with a low concentration is critical to prevent massive, immediate cell death and instead apply a selective pressure that allows the small sub-population of more tolerant cells to survive and proliferate.[9]

  • Dose Escalation: Once the cells have adapted and resumed a normal growth rate (as observed by microscopy and confluence), passage them and double the drug concentration.[3]

  • Maintenance and Monitoring: Maintain the cells at each new concentration for at least 2-3 passages. If you observe significant cell death (>50%), revert to the previous, lower concentration until the culture recovers.[9] This process can take several months.[8]

  • Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to measure the IC50 and compare it to the parental line. A resistant line is generally considered established when its IC50 is consistently at least 5- to 10-fold higher than the parental line.[3][10]

  • Cryopreservation: It is essential to freeze stocks of your cells at various stages of resistance development (e.g., at each doubling of the drug concentration).[7][8] This creates a valuable resource for future experiments.

G cluster_0 A Start with Parental Cell Line B Determine Baseline IC50 (Cell Viability Assay) A->B C Culture with Low Drug Dose (e.g., IC20) B->C D Monitor Cell Growth & Recovery C->D E Cells Recovered? D->E K Revert to Lower Concentration D->K High Cell Death E->D No F Stepwise Increase in Drug Concentration E->F Yes G Maintain for 2-3 Passages F->G H Periodically Check IC50 G->H I IC50 > 5x Parental? H->I I->F No J Resistant Line Established (Cryopreserve Stocks) I->J Yes K->C

Caption: Workflow for generating drug-resistant cell lines via dose escalation.

Workflow 2: Characterizing Resistance Mechanisms

Once you have a confirmed resistant cell line, the next step is to investigate the underlying biological mechanisms.

A clear way to present your primary finding is with a data table summarizing the IC50 values.

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Resistance (Resistant IC50 / Parental IC50)
MCF-7 1.522.515.0
A549 2.835.012.5
This table presents hypothetical data for illustrative purposes.

Western blotting is a powerful technique to semi-quantify protein levels and determine the activation state of signaling pathways.[11][12]

  • Sample Preparation: Grow both parental and resistant cell lines to ~80% confluency. For pathway analysis, you may want to starve the cells (serum-free media for 12-24 hours) and then stimulate them with or without this compound for a short period (e.g., 30 minutes, 2 hours) before lysis.

  • Protein Lysis and Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies.

    • For Bypass Pathways: Use antibodies against key signaling nodes. It is essential to probe for both the phosphorylated (active) and total forms of the protein.[3]

      • Phospho-AKT (Ser473) and Total AKT

      • Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2

    • For Drug Efflux: Use antibodies against common ABC transporters.

      • P-glycoprotein (P-gp/ABCB1)

      • BCRP (ABCG2)

    • Loading Control: Always include an antibody for a housekeeping protein (e.g., β-Actin, GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the band intensities between the parental and resistant cell lines. A significant increase in the ratio of phosphorylated to total protein (e.g., p-AKT/Total AKT) in resistant cells suggests bypass pathway activation.[3] A strong band for P-gp or BCRP in the resistant line, which is absent or weak in the parental line, points to drug efflux as a mechanism.[11]

G cluster_cell Resistant Cell cluster_pathway Signaling Pathway cluster_resistance Drug_Ext Drug (6-morpholin-4-yl...) Target Original Target Drug_Ext->Target Enters Cell & Binds Target_Mut Mechanism 3: Target Mutation (Drug cannot bind) Drug_Ext->Target_Mut Binding Fails Downstream Downstream Signaling (e.g., Proliferation, Survival) Target->Downstream Inhibited by Drug Efflux Mechanism 1: Drug Efflux (Overexpressed P-gp Pump) Efflux->Drug_Ext Pumps Drug Out Bypass Mechanism 2: Bypass Pathway (e.g., p-AKT, p-ERK) Bypass->Downstream Activates Signaling

Caption: Common mechanisms of acquired drug resistance in a cancer cell.

References

Validation & Comparative

A Proposed Preclinical Evaluation Strategy for 6-morpholin-4-ylpyrazine-2-carboxylic acid as a Novel PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available preclinical data for 6-morpholin-4-ylpyrazine-2-carboxylic acid is currently unavailable. This guide, therefore, presents a comprehensive and scientifically rigorous hypothetical framework for its preclinical validation. The proposed mechanism of action is based on the common therapeutic targets of its core chemical scaffolds, the morpholine and pyrazine moieties, which are features of known kinase inhibitors. This document is intended to guide researchers in designing a thorough evaluation process for this and similar novel chemical entities.

Introduction: The Rationale for Investigating this compound as a PI3K Inhibitor

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The morpholine heterocycle is a privileged structure in medicinal chemistry and is a component of several approved kinase inhibitors, including the PI3K inhibitor Gedatolisib. Similarly, pyrazine-containing structures are found in numerous biologically active compounds. Given these precedents, we hypothesize that this compound (hereinafter referred to as "Compound X") may function as an inhibitor of the PI3K pathway.

This guide provides a detailed roadmap for the preclinical validation of Compound X, comparing its hypothetical performance against established PI3K inhibitors, Alpelisib (a PI3Kα-selective inhibitor) and Idelalisib (a PI3Kδ-selective inhibitor).[3][4][5] The experimental plan is designed to rigorously assess its potency, selectivity, cellular activity, and in vivo efficacy.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT then phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell survival and proliferation.[1]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes CompoundX Compound X (Hypothetical) CompoundX->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by Compound X.

Part 1: In Vitro Characterization - Potency, Selectivity, and Cellular Effects

The initial phase of evaluation focuses on the direct interaction of Compound X with its putative targets and its effects on cancer cells in a controlled environment.

Biochemical Kinase Assays

The first step is to determine if Compound X directly inhibits the enzymatic activity of PI3K isoforms. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust method for this purpose.[6][7]

Experimental Protocol: HTRF-based PI3K Kinase Assay

  • Compound Preparation: Prepare a 10-point serial dilution of Compound X, Alpelisib, and Idelalisib in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the diluted compounds.

  • Enzyme Addition: Add recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ) to the wells.

  • Reaction Initiation: Add a mixture of the substrate (PIP2) and ATP to start the kinase reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction and add HTRF detection reagents as per the manufacturer's protocol.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader and calculate IC50 values.

Table 1: Hypothetical Biochemical Potency (IC50, nM) of Compound X vs. Comparators

InhibitorPI3KαPI3KβPI3KδPI3Kγ
Compound X 15 85 25 150
Alpelisib5>1000>1000>1000
Idelalisib>1000>100018939

This hypothetical data suggests Compound X is a pan-PI3K inhibitor with some selectivity for the α and δ isoforms.

Cellular Anti-Proliferative Assays

To determine if the enzymatic inhibition translates to anti-cancer activity, we will assess the effect of Compound X on the viability of cancer cell lines. The MTT assay is a standard colorimetric assay for this purpose.[8][9][10][11]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for PIK3CA-mutant breast cancer, and a B-cell lymphoma line for PI3Kδ relevance) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X and comparators for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values, representing the concentration at which cell viability is inhibited by 50%.

Table 2: Hypothetical Anti-proliferative Effects (IC50, µM) in Cancer Cell Lines

InhibitorMCF-7 (Breast Cancer, PIK3CA-mutant)B-cell Lymphoma Line
Compound X 0.5 0.8
Alpelisib0.45>10
Idelalisib>100.9

This hypothetical data suggests Compound X has broad anti-proliferative activity, consistent with its pan-PI3K inhibition profile.

Target Engagement and Pathway Modulation

To confirm that Compound X inhibits the PI3K pathway within the cell, we will use Western blotting to measure the phosphorylation of AKT (p-AKT), a key downstream effector of PI3K.[12][13][14]

Experimental Protocol: Western Blot for p-AKT

  • Cell Treatment and Lysis: Treat cancer cells with Compound X at various concentrations for 2 hours. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Probe for total AKT and a loading control (e.g., β-actin) on the same blot.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Densitometry: Quantify the band intensities to determine the ratio of p-AKT to total AKT.

Part 2: In Vivo Efficacy and Pharmacokinetics

The next phase is to evaluate the therapeutic potential of Compound X in a living organism, using a mouse xenograft model of cancer.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Implantation Implant Cancer Cells into Immunodeficient Mice TumorGrowth Allow Tumors to Reach ~150 mm³ Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Dosing Administer Compound X, Comparator, or Vehicle Daily Randomization->Dosing Monitoring Measure Tumor Volume and Body Weight 2-3x/week Dosing->Monitoring PK Pharmacokinetic (PK) Analysis (Satellite Group) Dosing->PK Efficacy Determine Tumor Growth Inhibition (TGI) Monitoring->Efficacy PD Pharmacodynamic (PD) Analysis: Western Blot for p-AKT in Tumors Efficacy->PD

Caption: Workflow for in vivo preclinical evaluation of Compound X.

Xenograft Efficacy Study

This study will assess the ability of Compound X to inhibit tumor growth in vivo.[15][16][17][18]

Experimental Protocol: Xenograft Model

  • Cell Implantation: Subcutaneously implant MCF-7 cells into the flank of female nude mice.

  • Tumor Growth: Monitor tumor growth until they reach an average volume of 150-200 mm³.

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, Compound X, Alpelisib). Administer compounds orally once daily for 21 days.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.

  • Data Analysis: Calculate the percentage of tumor growth inhibition (%TGI).

Table 3: Hypothetical In Vivo Efficacy in MCF-7 Xenograft Model

Treatment Group (Dose)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
Compound X (50 mg/kg) 480 ± 95 61.6
Alpelisib (50 mg/kg)450 ± 8064.0

This hypothetical data indicates that Compound X has significant anti-tumor efficacy in vivo, comparable to the established PI3K inhibitor Alpelisib.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Compound X is crucial.[19][20][21] These studies are typically performed in a satellite group of animals.

Experimental Protocol: PK/PD Analysis

  • PK Study: Administer a single oral dose of Compound X to mice. Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Analyze plasma concentrations of Compound X using LC-MS/MS to determine key PK parameters.

  • PD Study: In the efficacy study, collect tumors at the end of treatment and analyze the levels of p-AKT by Western blot to confirm target engagement in vivo.

Table 4: Hypothetical Pharmacokinetic Parameters of Compound X

ParameterValue
Tmax (Time to peak concentration)2 hours
Cmax (Peak plasma concentration)1500 ng/mL
AUC (Area under the curve)12,500 ng*h/mL
Oral Bioavailability45%

Conclusion and Future Directions

This guide outlines a hypothetical, yet comprehensive, preclinical validation strategy for this compound (Compound X) as a novel PI3K inhibitor. The proposed experiments are designed to systematically evaluate its potency, selectivity, cellular activity, and in vivo efficacy, while benchmarking its performance against established drugs. The hypothetical data presented herein suggests that Compound X could be a promising pan-PI3K inhibitor with potent anti-cancer properties.

Should actual experimental data align with these hypothetical results, further preclinical development would be warranted. This would include formal toxicology studies, formulation development, and investigation of combination therapies to enhance efficacy and overcome potential resistance mechanisms.[2] This structured approach ensures a thorough and data-driven evaluation, essential for advancing novel chemical entities toward clinical investigation.

References

A Comparative Guide to 6-morpholin-4-ylpyrazine-2-carboxylic acid and Other Pyrazine Carboxylic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a privileged core, integral to a multitude of biologically active compounds. This guide provides an in-depth technical comparison of 6-morpholin-4-ylpyrazine-2-carboxylic acid against other pyrazine carboxylic acid derivatives. While direct comparative studies on this compound are not extensively available in the public domain, this document synthesizes existing data on structurally related compounds to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern the biological effects of these molecules and provide detailed experimental protocols to facilitate their evaluation.

The Pyrazine Carboxylic Acid Scaffold: A Versatile Pharmacophore

Pyrazine-2-carboxylic acid and its derivatives have a rich history in pharmaceutical research, demonstrating a broad spectrum of biological activities. The parent compound itself is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The biological profile of these derivatives can be significantly modulated by substitutions on the pyrazine ring.

Structure-Activity Relationships of Pyrazine Carboxylic Acid Derivatives

Research into pyrazine carboxylic acid amides has revealed that lipophilicity plays a crucial role in their antimycobacterial, antifungal, and photosynthesis-inhibiting activities. For instance, a study on a series of substituted amides of pyrazine-2-carboxylic acids demonstrated that the highest antituberculotic activity was associated with high lipophilicity. Specifically, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid exhibited a 72% inhibition against Mycobacterium tuberculosis, coupled with a high log P value of 6.85.[1] This highlights the importance of substituent choice in tuning the biological properties of the pyrazine core.

The Influence of the Morpholine Moiety: Enhancing Pharmacological Desirability

The introduction of a morpholine ring to a pharmacophore is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. Morpholine is known to improve aqueous solubility, metabolic stability, and can act as a hydrogen bond acceptor, thereby influencing the compound's interaction with biological targets.[2][3] In the context of pyrazine derivatives, the incorporation of a morpholine substituent at the 6-position is anticipated to confer unique properties.

While specific data on this compound is sparse, studies on other morpholine-containing heterocycles provide valuable insights. For example, morpholine-containing purine derivatives have been investigated as potent antitumor agents, inducing apoptosis in leukemia cells.[4] This suggests that the morpholine moiety in this compound could potentially direct its biological activity towards anticancer applications.

Comparative Biological Evaluation: A Framework for Discovery

Given the potential for anticancer and anti-inflammatory activities, this section outlines detailed experimental protocols for the comparative evaluation of this compound and other pyrazine carboxylic acid derivatives.

Anticancer Activity Assessment

A primary screen for anticancer activity is typically performed using an in vitro cytotoxicity assay against a panel of human cancer cell lines.

Table 1: Representative Human Cancer Cell Lines for Screening

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
A549Lung Carcinoma
HCT116Colon Carcinoma
U87-MGGlioblastoma
K562Chronic Myelogenous Leukemia

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

MTT_Workflow start Start: Seed Cells in 96-well Plate treat Treat with Pyrazine Derivatives start->treat 24h incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of pyrazine derivatives can be assessed both in vitro and in vivo.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NAME).

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

NO_Inhibition_Workflow cluster_plate1 Cell Culture Plate cluster_plate2 Assay Plate seed Seed RAW 264.7 Cells pretreat Pre-treat with Compounds seed->pretreat Overnight stimulate Stimulate with LPS pretreat->stimulate 1h supernatant Transfer Supernatant stimulate->supernatant 24h Incubation griess_a Add Griess Reagent A supernatant->griess_a griess_b Add Griess Reagent B griess_a->griess_b 10 min incubation read_abs Read Absorbance at 540nm griess_b->read_abs 10 min incubation analyze Calculate % Inhibition read_abs->analyze

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Conclusion and Future Directions

The pyrazine carboxylic acid scaffold represents a fertile ground for the discovery of novel therapeutic agents. While this compound remains a molecule with underexplored potential in the public scientific literature, the analysis of structurally related compounds suggests promising avenues for investigation, particularly in the realms of oncology and inflammatory diseases. The strategic incorporation of the morpholine moiety is a rational design choice aimed at enhancing drug-like properties.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of this compound with other pyrazine derivatives. Such studies are essential to elucidate its biological activity, mechanism of action, and therapeutic potential. It is our hope that this guide will stimulate further research into this intriguing class of compounds and contribute to the development of new and effective medicines.

References

A Comparative Analysis of 6-morpholin-4-ylpyrazine-2-carboxylic Acid and Its Analogs for Antimycobacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of medicinal chemistry, the pyrazine scaffold remains a cornerstone in the development of novel therapeutic agents. Among these, 6-morpholin-4-ylpyrazine-2-carboxylic acid has garnered interest as a potential lead compound, particularly in the realm of infectious diseases. This guide provides a comprehensive comparative analysis of this molecule and its key analogs, offering insights into their synthesis, structure-activity relationships (SAR), and antimycobacterial potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new antimycobacterial agents.

Introduction: The Pyrazine Core in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs. A notable example is pyrazinamide, a first-line antituberculosis drug, which underscores the potential of pyrazine derivatives in combating mycobacterial infections.[1] The parent compound, this compound, combines the pyrazine core with a morpholine moiety, a common substituent in medicinal chemistry known to often improve pharmacokinetic properties.[2]

Synthesis Strategies: Building the Pyrazine Scaffold and its Analogs

The synthesis of this compound and its analogs typically commences from a readily available dihalopyrazine, such as 2,6-dichloropyrazine. A common synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction followed by functional group manipulation.

General Synthesis of 6-substituted Pyrazine-2-carboxylic Acids

A versatile approach to this class of compounds is the sequential displacement of halogens from a dihalopyrazine precursor. This allows for the introduction of various amine nucleophiles at the C6 position, providing a platform for generating a diverse library of analogs.

Experimental Protocol: Synthesis of this compound

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add morpholine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(6-chloropyrazin-2-yl)morpholine.

Step 2: Carboxylation (Illustrative Example via Grignard Reaction) This step can be achieved through various methods, including Grignard carboxylation or palladium-catalyzed carbonylation.

  • Prepare the Grignard reagent by reacting the product from Step 1 with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Bubble dry carbon dioxide gas through the Grignard solution at 0 °C.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent, and then acidify the aqueous layer to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry the precipitate to obtain this compound.

This modular synthesis allows for the facile creation of analogs by simply substituting morpholine with other cyclic or acyclic amines in Step 1.

Comparative Analysis of Biological Activity

The primary focus of this guide is the comparative analysis of the antimycobacterial activity of this compound and its structural analogs. The data presented here is a synthesis of findings from various studies on related pyrazine derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-substituted pyrazine-2-carboxylic acid derivatives is significantly influenced by the nature of the substituent at the C6 position and modifications to the carboxylic acid moiety.

Logical Relationship of Analog Design

SAR_Logic Core 6-Morpholinylpyrazine -2-carboxylic Acid Analog1 Analog 1: Varying the 6-Amino Substituent (e.g., Piperazine, Alkylamines) Core->Analog1 Modulate Lipophilicity & H-Bonding Analog2 Analog 2: Modification of the Carboxylic Acid (e.g., Amides, Esters) Core->Analog2 Prodrug Strategy & Target Interaction Analog3 Analog 3: Pyrazine Ring Substitution (e.g., 5-tert-butyl) Core->Analog3 Steric & Electronic Effects Activity Antimycobacterial Activity Analog1->Activity Analog2->Activity Analog3->Activity

Caption: Rationale for analog design based on the core structure.

  • The 6-Amino Substituent: The nature of the cyclic amine at the C6 position plays a crucial role. While the morpholine ring is often beneficial for pharmacokinetic properties, replacing it with other heterocycles like piperazine can introduce a handle for further derivatization and potentially enhance target engagement.[3] Studies on related 6-alkylamino-N-phenylpyrazine-2-carboxamides have shown that increasing the length of a simple alkyl chain can enhance antimycobacterial activity, with optimal activity observed for heptylamino substitution.[2] This suggests that lipophilicity at this position is a key determinant of activity.

  • Modification of the Carboxylic Acid: The carboxylic acid group is a key pharmacophoric feature, likely involved in crucial interactions with the biological target. However, its acidic nature can limit cell permeability. Conversion of the carboxylic acid to amides or esters is a common prodrug strategy to improve cell penetration.[4] Indeed, numerous studies have focused on the synthesis and evaluation of pyrazine-2-carboxamides, with some derivatives showing potent antimycobacterial activity.[4][5]

  • Substitution on the Pyrazine Ring: Introducing substituents on the pyrazine ring can modulate the electronic properties and steric profile of the molecule. For instance, the introduction of a bulky group like a tert-butyl at the C5 position has been explored in combination with a 6-chloro substituent, leading to compounds with significant antituberculotic activity.[4][5]

Comparative Antimycobacterial Activity Data

The following table summarizes the antimycobacterial activity of representative analogs, providing a basis for comparison with the parent compound, this compound. It is important to note that direct comparative data for the parent compound is limited in the public domain; therefore, the analysis is based on trends observed in closely related series.

Compound/Analog ClassC6-SubstituentC2-FunctionalityKey Findings on Antimycobacterial ActivityReference
Parent Compound MorpholineCarboxylic AcidExpected to have baseline activity, good starting point for optimization.-
Analog 1: Alkylamino Derivatives Hexylamino to OctylaminoCarboxamideIncreased lipophilicity correlates with improved activity against M. tuberculosis.[2][2]
Analog 2: Piperazine Derivatives PiperazineCarboxamideProvides a point for further functionalization; some derivatives show significant activity against M. tuberculosis.[1][3][1][3]
Analog 3: 6-Chloro Derivatives ChloroCarboxamideServes as a key intermediate for SNAr and shows activity in some amide series.[4][5][4][5]
Analog 4: 5-tert-butyl-6-chloro Derivatives ChloroCarboxamideThe combination of a bulky lipophilic group and a halogen can lead to potent activity.[4][5][4][5]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity of the comparative analysis, standardized and validated experimental protocols are essential. The following section details a representative protocol for determining the in vitro antimycobacterial activity of the synthesized compounds.

In Vitro Antimycobacterial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing the potency of novel antimicrobial agents. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and high-throughput method for this purpose.[6]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

Procedure:

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:50 in fresh broth to obtain the final inoculum.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the 96-well plates using Middlebrook 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control and a sterile broth control.

  • Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well, except for the sterile control.

  • Incubation: Seal the plates and incubate at 37 °C for 7 days.

  • Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubation: Incubate the plates for an additional 24 hours at 37 °C.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Workflow for Antimycobacterial Susceptibility Testing

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare M. tuberculosis Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Compounds Serial Dilution of Test Compounds Compounds->Inoculate Incubate1 Incubate for 7 Days at 37 °C Inoculate->Incubate1 AddAlamar Add Alamar Blue Incubate1->AddAlamar Incubate2 Incubate for 24h at 37 °C AddAlamar->Incubate2 Read Read Color Change (Blue to Pink) Incubate2->Read DetermineMIC Determine MIC Read->DetermineMIC

Caption: Step-by-step workflow for the MABA protocol.

Conclusion and Future Perspectives

This comparative guide highlights the potential of this compound as a scaffold for the development of novel antimycobacterial agents. The synthesis of this compound and its analogs is readily achievable, allowing for a systematic exploration of the structure-activity landscape. The available data on related pyrazine derivatives suggest that modifications at the C6 position, particularly the introduction of lipophilic alkyl or substituted piperazine moieties, and the conversion of the carboxylic acid to bio-reversible amides are promising strategies for enhancing antimycobacterial potency.

Future research should focus on the direct synthesis and evaluation of a focused library of analogs of this compound to establish a more definitive SAR. Furthermore, elucidation of the mechanism of action of these compounds will be crucial for their rational optimization and development as next-generation antituberculosis drugs.

References

A Researcher's Guide to Establishing Reproducible Experimental Workflows with 6-morpholin-4-ylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing reproducible experimental results with 6-morpholin-4-ylpyrazine-2-carboxylic acid. Given that this compound is a commercially available yet sparsely characterized molecule, this document emphasizes the foundational principles of analytical validation and systematic biological screening. Instead of attempting to reproduce non-existent literature, we will establish a robust, self-validating workflow from first principles, a critical approach for any novel compound entering a research pipeline.

The core of reproducibility lies not in repeating a flawed experiment but in building a method so transparent and well-controlled that its outcomes are inherently reliable. This guide is structured to walk you through that process, from verifying the compound you receive to designing logical, comparative biological assays based on its structural motifs.

Part 1: The Bedrock of Reproducibility - Initial Compound Verification

Before any biological experiment is conducted, the identity, purity, and stability of the test compound must be unequivocally confirmed. This is the single most critical step for ensuring reproducible results. Commercial availability does not guarantee purity, and some suppliers explicitly state they do not provide analytical data, placing the onus of verification on the end-user. Assuming the material is as-stated on the vial is a primary source of experimental irreproducibility.

Causality of Verification: An impure sample containing a highly active contaminant can lead to false-positive results, sending research in a wrong direction. Conversely, a sample that has degraded or is not the correct structure will produce false negatives. Every subsequent experiment is built upon the assumption that the compound is what you think it is; this section ensures that assumption is a validated fact.

Workflow for Compound Identity and Purity Confirmation

The following diagram outlines the essential, non-negotiable workflow for validating a new batch of this compound.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Decision & Documentation A Receive Compound (CAS: 40262-73-5) B Prepare Stock Solution (e.g., in DMSO) A->B Solubilize C Purity Assessment via HPLC-UV B->C Inject Aliquot D Identity Confirmation via LC-MS B->D Inject Aliquot E Structural Confirmation via NMR B->E Analyze Sample F Purity ≥95% and Identity Confirmed? C->F D->F E->F G Proceed to Biological Assays F->G Yes H Reject Batch / Purify F->H No I Document All Spectra & Chromatograms (Batch-Specific COA) G->I

Caption: Workflow for initial compound validation.

Table 1: Expected vs. Experimental Analytical Data

This table should be used as a template to record the analytical results for each new batch of the compound.

ParameterExpected ValueExperimental Result (Researcher to complete)
IUPAC Name 6-(morpholin-4-yl)pyrazine-2-carboxylic acid[1]-
CAS Number 40262-73-5[1]-
Molecular Formula C₉H₁₁N₃O₃[2]-
Molecular Weight 209.20 g/mol [2]-
Purity (HPLC) >95%(Area % at λ=254 nm)
Mass (LC-MS) [M+H]⁺ = 210.08(Observed m/z)
¹H NMR Consistent with predicted structure(Attach spectrum/data)
Protocol 1: Purity and Identity Confirmation
  • Solubilization: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Use this single stock for all subsequent analytical tests to ensure consistency.

  • HPLC Purity Assessment:

    • System: A standard HPLC system with a C18 column and a UV detector.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Detection: Monitor at 254 nm and 280 nm.

    • Analysis: Integrate the peak areas. The area of the main peak divided by the total area of all peaks provides the purity percentage. A purity level of ≥95% is generally required for biological screening.

  • LC-MS Identity Confirmation:

    • System: Couple the HPLC system to a mass spectrometer (e.g., a Q-TOF or single quadrupole).

    • Method: Use the same gradient as the HPLC purity assessment.

    • Ionization: Use Electrospray Ionization (ESI) in positive mode.

    • Analysis: Confirm the presence of an ion corresponding to the expected mass of the compound ([M+H]⁺ ≈ 210.08). This confirms the molecular weight.

  • NMR Structural Confirmation:

    • Sample: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Experiment: Acquire ¹H and ¹³C NMR spectra.

    • Analysis: Confirm that the observed chemical shifts, integrations, and coupling patterns are consistent with the known structure of this compound. This is the definitive confirmation of identity.

Part 2: A Comparative Framework for Biological Screening

With a validated compound in hand, the next step is to determine its biological activity. In the absence of specific literature for this exact molecule, a logical approach is to investigate activities reported for structurally similar compounds. The this compound structure contains two key pharmacophores: the pyrazine carboxylic acid core and the morpholine ring.

  • Pyrazine Carboxylic Acid Derivatives: This class of compounds is well-known for its antimycobacterial activity (e.g., the drug Pyrazinamide) and has also been explored for broader antimicrobial, antioxidant, and antifungal properties[3][4][5][6][7].

  • Morpholine Moiety: The morpholine ring is a "privileged" structure in medicinal chemistry, often incorporated to improve pharmacokinetic properties and confer a wide range of biological activities, including antifungal and antibacterial effects[8][9].

This structural analogy suggests a rational starting point for screening: evaluating the compound for antimicrobial and antioxidant activity.

Comparator Compound Selection

To contextualize any observed activity, it is crucial to test this compound alongside well-characterized comparator compounds.

Compound ClassRecommended ComparatorRationale
Antimycobacterial PyrazinamideThe gold-standard drug with a pyrazine core; provides a high bar for activity comparison[6].
Antibacterial CiprofloxacinA broad-spectrum antibiotic to serve as a positive control.
Antioxidant Ascorbic Acid (Vitamin C)A universally recognized standard for antioxidant assays.
Structural Analog 5-tert-butyl-6-chloropyrazine-2-carboxylic acid amide[4]A published pyrazine derivative with reported antimycobacterial and antifungal data for direct comparison.

Diagram: Assay Selection Based on Structural Analogy

cluster_0 Structural Motifs cluster_1 Known Activities of Analogs cluster_2 Proposed Initial Assays A Target Compound 6-morpholin-4-ylpyrazine- 2-carboxylic acid B Pyrazine Carboxylic Acid Core A->B C Morpholine Ring A->C D Antimicrobial [1, 6] Antimycobacterial [4, 10] Antioxidant [1] B->D E Improves PK Profile [13] Confers Bioactivity [17] C->E F Antibacterial Screening (e.g., MIC Assay) D->F G Antioxidant Screening (e.g., DPPH Assay) D->G E->F

Caption: Rationale for selecting initial biological assays.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial strains.

  • Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), bacterial strains (e.g., S. aureus, E. coli), validated compound stock, positive control (Ciprofloxacin).

  • Inoculum Preparation: Culture bacteria to the mid-logarithmic phase. Dilute the culture in broth to a final concentration of 5 x 10⁵ CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the this compound and control compounds directly in the 96-well plates. A typical concentration range is 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a "growth control" well (bacteria + broth, no compound) and a "sterility control" well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Self-Validation: The experiment is valid only if the growth control shows robust growth and the sterility control remains clear. The MIC of the positive control (Ciprofloxacin) should fall within its known acceptable range for the tested strains.

Table 2: Comparative Biological Activity Data (Template)
CompoundMIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)DPPH Scavenging IC₅₀ (µM)
This compound (Experimental)(Experimental)(Experimental)
Ciprofloxacin0.25 - 1.00.015 - 0.12N/A
Ascorbic AcidN/AN/A(Experimental Control)
Pyrazinamide>100>100(Optional)

Part 3: Ensuring Long-Term and Inter-Laboratory Reproducibility

Achieving a reproducible result once is a milestone; ensuring it is reproducible across time and between different labs is the goal. This requires meticulous documentation and adherence to standardized procedures.

Key Pillars of Inter-Lab Reproducibility:

  • Standard Operating Procedures (SOPs): Every protocol, from compound handling to data analysis, must be documented in a detailed SOP. This document should include instrument settings, reagent catalog numbers, and specific environmental conditions.

  • Positive and Negative Controls: As demonstrated in the MIC protocol, controls are non-negotiable. They validate the biological system and reagents for each run.

  • Transparent Data Reporting: When publishing results, include all relevant details:

    • The purity and characterization data of the specific batch of compound used.

    • Detailed step-by-step methods, not just a reference to a previous paper.

    • Raw data or a clear representation of it, alongside statistical methods.

    • The number of biological and technical replicates performed.

This level of transparency allows other researchers to accurately replicate the experimental conditions, which is the ultimate test of reproducibility.

Conclusion

The reproducibility of experimental results for a compound like this compound is not something to be discovered, but rather something to be built. It begins with the rigorous, uncompromising analytical validation of the chemical matter itself and extends through the logical, comparative design of biological assays. By treating every new compound as a potential source of variability and controlling for it systematically, researchers can build a foundation of trustworthy, reliable, and ultimately reproducible science.

References

Cross-Validation Guide: Assessing the Biological Activity of 6-morpholin-4-ylpyrazine-2-carboxylic acid Across Diverse Assays

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for evaluating the biological potential of 6-morpholin-4-ylpyrazine-2-carboxylic acid. Lacking extensive direct experimental data on this specific molecule, we will employ a cross-validation approach. This involves a detailed analysis of assays performed on structurally related compounds containing the key pharmacophores: the pyrazine-2-carboxylic acid core and the morpholine moiety. By examining the performance of these analogs in antimicrobial, anticancer, and enzyme inhibition assays, we can formulate a robust hypothesis regarding the most promising therapeutic avenues for the title compound and design a targeted, efficient screening cascade.

Introduction: Deconstructing the Molecule of Interest

This compound is a heterocyclic compound featuring two critical bioactive scaffolds.[1] The pyrazine ring is a cornerstone of numerous pharmaceuticals, most notably pyrazinamide, a first-line antitubercular drug.[2] The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve pharmacokinetic properties and enhance potency by interacting with target proteins.[3] The combination of a carboxylic acid group, a pyrazine core, and a morpholine substituent suggests a molecule designed for multifaceted biological interactions. This guide will explore its potential by cross-referencing data from analogous compounds across three major assay platforms.

Antimicrobial & Antifungal Activity Assessment

Causality of Experimental Choice: The structural similarity of the pyrazine core to pyrazinamide, which is a prodrug of pyrazinoic acid, provides a strong rationale for investigating antimicrobial, particularly antitubercular, activity.[2] Furthermore, various derivatives of pyrazine-2-carboxylic acid have been synthesized and evaluated for broad-spectrum antibacterial and antifungal effects.[4][5]

Proposed Key Experiment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution test is the gold-standard for determining the MIC of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[2] This quantitative approach allows for direct comparison against standard-of-care antibiotics and other analogs.

Self-Validating Protocol:

  • Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI 1640 for fungi).[2]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Controls: Crucially, each plate must include a positive control (microorganism in broth without the compound) to ensure viability and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Amphotericin B) is run in parallel as a comparator.

  • Incubation: Plates are incubated under optimal conditions (e.g., 37°C for 24-48 hours).

  • Analysis: The MIC is determined as the lowest concentration of the compound where no visible growth is observed.

Comparative Data from Structural Analogs
Compound ClassOrganism(s)Activity Metric (MIC)Reference
Pyrazine-2-carboxylic Acid AmidesMycobacterium tuberculosis72% inhibition (for compound 2o)[2]
Pyrazine-2-carboxylic Acid AmidesVarious Fungi (C. albicans, etc.)31.25-500 µmol·dm⁻³[2][6]
Piperazine/Morpholine DerivativesE. faecium, E. gallinarumAs low as 3.125 mg/ml[7][8][9]
Pyrazine-piperazine DerivativesE. coli, P. aeruginosa, C. albicans3.125 - 50 µgmL⁻¹[4]

This data suggests that while the pyrazine core is active, the specific substitutions dramatically influence potency and spectrum. The morpholine group in our target compound is expected to modulate this activity.

Workflow Visualization

BrothMicrodilution cluster_prep Plate Preparation cluster_inoc Inoculation & Controls cluster_read Incubation & Readout Compound Stock Solution of Test Compound Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Compound->Dilution Step 1 AddInoculum Inoculate Wells Dilution->AddInoculum Step 2 Inoculum Standardized Microbial Inoculum (e.g., 5x10^5 CFU/mL) Inoculum->AddInoculum Incubate Incubate at 37°C for 24-48h AddInoculum->Incubate Step 3 Controls Add Controls: - Positive (Cells + Media) - Negative (Media only) - Standard Drug Controls->Incubate Readout Visually Inspect for Growth (Turbidity) Incubate->Readout MIC Determine MIC: Lowest Concentration with No Growth Readout->MIC

Caption: Workflow for the broth microdilution MIC assay.

Anticancer Activity & Cytotoxicity Profiling

Causality of Experimental Choice: The morpholine moiety is a key component of several kinase inhibitors, notably those targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[10][11] Compounds with a 4-morpholino-pyrazolo[3,4-d]pyrimidine core, structurally related to our target, have demonstrated potent mTOR inhibition.[10][12][13] This provides a compelling reason to evaluate this compound for anticancer activity.

Proposed Key Experiment: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. As cellular metabolic activity is proportional to the number of viable cells, it serves as an excellent proxy for cytotoxicity and anti-proliferative effects.

Self-Validating Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound for 48-72 hours.

  • Controls: Vehicle-treated cells (e.g., DMSO) serve as the 100% viability control. A known cytotoxic drug (e.g., Doxorubicin) is used as a positive control. Wells with media only serve as a blank.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is read on a microplate reader (e.g., at 570 nm).

  • Analysis: Absorbance values are converted to percentage viability, and an IC50 value (the concentration required to inhibit cell growth by 50%) is calculated.

Comparative Data from Structural Analogs

Data from related morpholino-pyrimidine inhibitors highlight their potent cellular activity, often in the nanomolar range.

Compound ClassCell Line(s)Activity Metric (IC50)Reference
4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidinesVarious< 1 nM to 120 nM[10][12][13]
Pyrazine-modified natural productsBEL-7402, MCF-710.74 µM - 70.9 µM[14]

These results underscore the potential for molecules containing the morpholine-heterocycle combination to exhibit potent anti-proliferative effects.

Signaling Pathway Visualization

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation inhibition TestCmpd 6-morpholin-4-yl- pyrazine-2-carboxylic acid (Hypothesized Target) TestCmpd->PI3K Inhibition? TestCmpd->mTORC1 Inhibition?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Enzyme Inhibition Assays

Causality of Experimental Choice: As an extension of the anticancer rationale, directly testing the compound in a biochemical assay against purified enzymes can confirm its mechanism of action and selectivity. Kinase assays, particularly against mTOR and PI3K, are high-priority.[10][11][13] Other enzymes, such as cholinesterases, have also been shown to be targets for related heterocyclic compounds.[15]

Proposed Key Experiment: In Vitro Kinase Assay (e.g., for mTOR)

Biochemical kinase assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is a direct measure of target engagement.

Self-Validating Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase (e.g., mTOR), a specific substrate (e.g., a peptide substrate for mTOR), and ATP.

  • Inhibitor Addition: Add varying concentrations of this compound.

  • Controls: Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background). A known mTOR inhibitor (e.g., Torin 1) serves as a positive control.

  • Incubation: Allow the phosphorylation reaction to proceed for a set time at an optimal temperature.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling (³²P-ATP) or, more commonly, luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining.

  • Analysis: The signal is used to calculate the percentage of inhibition at each compound concentration, from which an IC50 value is derived.

Comparative Data from Structural Analogs

Analogs with the morpholine-heterocycle core have shown exceptional, subnanomolar potency against mTOR.

Compound ClassTarget EnzymeActivity Metric (IC50)SelectivityReference
4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidinesmTOR< 1 nM>1000-fold vs. PI3Kα[10][13]
TORKinibs (WAY-600, etc.)mTOR5-9 nM>100-fold vs. PI3K isoforms[11]
Piperazine-2-carboxylic acid hydroxamatesButyrylcholinesterase (BChE)1.6 nM>20,000-fold vs. AChE[15]

This data strongly supports the hypothesis that this compound could be a potent enzyme inhibitor, with kinase inhibition being a primary avenue to investigate.

Conclusion and Future Directions

The cross-validation of activity based on structural analogs provides a clear and compelling path forward for characterizing this compound. The evidence strongly suggests that its most promising potential lies in the domain of anticancer therapy, likely via inhibition of the PI3K/mTOR signaling pathway .

Recommended Screening Cascade:

  • Primary Screen: Perform MTT assays across a panel of cancer cell lines (e.g., breast, lung, colon, leukemia) to determine its broad anti-proliferative IC50 values.

  • Secondary Screen: If cellular activity is confirmed, proceed to biochemical enzyme assays against mTOR and a panel of related PI3K isoforms to confirm the direct target and assess selectivity.

  • Tertiary Screen: Conduct further investigation into its antimicrobial properties, prioritizing M. tuberculosis and a panel of representative Gram-positive, Gram-negative, and fungal pathogens.

This structured, data-driven approach will ensure that research efforts are focused on the most promising biological activities, maximizing the potential for discovering a novel therapeutic agent.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Morpholin-4-ylpyrazine-2-carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-morpholin-4-ylpyrazine-2-carboxylic acid scaffold is a key pharmacophore in the design of kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core structure, offering insights into the rational design of potent and selective kinase inhibitors.

The morpholine moiety is a privileged structure in medicinal chemistry, often enhancing the potency and modulating the pharmacokinetic properties of drug candidates.[1] In the context of kinase inhibition, the oxygen atom of the morpholine ring frequently forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding site, anchoring the inhibitor.[1] This guide will dissect the impact of substitutions on the pyrazine ring and modifications of the carboxylic acid group, drawing comparisons with related heterocyclic systems to elucidate the principles governing their inhibitory activity.

The Core Scaffold and Its Significance in Kinase Inhibition

The this compound core combines the hydrogen bonding capabilities of the morpholine and pyrazine nitrogens with the potential for further interactions through the carboxylic acid group. This arrangement provides a robust framework for developing ATP-competitive inhibitors. The pyrazine ring itself is a common motif in kinase inhibitors that have progressed to clinical trials.[2]

dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Pyrazine_Ring" [label="Pyrazine Ring\n(Scaffold Core, H-bond acceptor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Morpholine" [label="6-Morpholine Group\n(Hinge Binding, Solubility)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Carboxylic_Acid" [label="2-Carboxylic Acid\n(Interaction with solvent/active site, derivatization point)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Kinase_Target" [label="Kinase ATP Binding Site", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Pyrazine_Ring" -- "Morpholine" [label="Substitution at C6"]; "Pyrazine_Ring" -- "Carboxylic_Acid" [label="Substitution at C2"]; "Morpholine" -- "Kinase_Target" [label="H-bond to hinge region"]; "Carboxylic_Acid" -- "Kinase_Target" [label="Potential interactions"]; } dot

Caption: Key pharmacophoric features of the this compound scaffold.

Comparative Analysis of Structural Modifications

While direct, comprehensive SAR studies on a broad series of this compound analogs are not extensively available in the public literature, we can infer critical SAR principles by comparing related pyrazine and morpholine-containing kinase inhibitors.

Modifications at the 6-Position: The Role of the Morpholine Ring

The morpholine group at the 6-position is critical for potent kinase inhibition, primarily through its interaction with the hinge region of the kinase. However, its replacement or modification can influence both potency and selectivity.

In a study of 2,6-disubstituted pyridine and pyrazine derivatives as antitubercular agents, a clear trend was observed where the nature of the substituent at the 6-position significantly impacted activity. The activity decreased in the order: piperidine > pyrrolidine > morpholine.[3] This suggests that while the morpholine is effective, more basic and lipophilic groups might, in some contexts, lead to stronger interactions.[3]

For PI3K/mTOR inhibitors, replacement of the morpholine with a 3,6-dihydro-2H-pyran (DHP) group has been shown to yield compounds with equivalent potency and selectivity, establishing DHP as a viable bioisostere for the morpholine hinge-binding motif.[4]

Table 1: Comparison of Morpholine and Bioisosteric Replacements in Kinase Inhibitors

Scaffold6-SubstituentTarget(s)Key FindingReference
Pyrazolo[3,4-d]pyrimidineMorpholinemTOR/PI3KPotent inhibition[5]
Pyrazolo[3,4-d]pyrimidine3,6-dihydro-2H-pyranmTOR/PI3KEquivalent potency to morpholine[4]
Pyridine/PyrazinePiperidineM. tuberculosisHigher activity than morpholine[3]
Pyridine/PyrazinePyrrolidineM. tuberculosisIntermediate activity[3]
Modifications of the Pyrazine Ring

Substitutions on the pyrazine ring itself can modulate the electronic properties and steric profile of the inhibitor, influencing its interaction with the kinase active site. In a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives targeting PI3K, it was found that a low electron-density ring on the pyrazine moiety enhanced cytotoxic activity.[6] This suggests that electron-withdrawing groups on the pyrazine ring of our core scaffold could be beneficial for activity.

Modifications of the 2-Carboxylic Acid Group

The carboxylic acid at the 2-position offers a handle for derivatization, most commonly to form amides. This modification can significantly impact the compound's biological activity and pharmacokinetic properties.

For instance, in a series of substituted pyrazine-2-carboxamides, the nature of the amide substituent was critical for antimycobacterial and antifungal activity.[7][8] The conversion of the carboxylic acid to an amide can introduce additional interaction points with the target protein and modulate the compound's solubility and cell permeability. For example, pyrazine-2-carboxamide derivatives with phenyl and alkyl groups at the amide nitrogen have shown increased antituberculosis activity.[9]

Table 2: Impact of Carboxylic Acid Derivatization in Pyrazine-based Compounds

Core ScaffoldModification at C2Resulting ActivityKey TakeawayReference
6-Chloropyrazine-2-carboxylic acidAmidation with substituted anilinesVaried antimycobacterial and antifungal activityAmide substituent dictates potency and spectrum of activity.[7]
Pyrazine-2-carboxylic acidAmidation with aminothiazolesAntifungal and photosynthesis-inhibiting activityAmide formation is a viable strategy to explore different biological targets.[8]
6-Chloropyrazine-2-carboxylic acidAmidation with octylaminePredicted high activity against M. tuberculosisLipophilic amide substituents can enhance activity.[9]

Experimental Protocols

General Synthesis of 6-Morpholin-4-ylpyrazine-2-carboxamides

The synthesis of these analogs typically involves a multi-step process, starting from a commercially available substituted pyrazine.

dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];

A [label="Starting Material\n(e.g., 2,6-dichloropyrazine)"]; B [label="Nucleophilic Substitution\n(Morpholine, base)"]; C [label="Intermediate\n(6-morpholinyl-2-chloropyrazine)"]; D [label="Cyanation or Carboxylation"]; E [label="Carboxylic Acid Intermediate"]; F [label="Amide Coupling\n(Amine, coupling agent)"]; G [label="Final Analog\n(6-morpholinylpyrazine-2-carboxamide)"];

A -> B -> C -> D -> E -> F -> G; } dot

Caption: General synthetic workflow for 6-morpholin-4-ylpyrazine-2-carboxamide analogs.

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution: 2,6-Dichloropyrazine is reacted with morpholine in the presence of a base such as diisopropylethylamine (DIPEA) or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dioxane. The reaction is typically heated to afford 4-(6-chloropyrazin-2-yl)morpholine.

  • Introduction of the Carboxylic Acid Precursor: The chlorine at the 2-position can be converted to a nitrile via a palladium-catalyzed cyanation reaction (e.g., using Zn(CN)₂ and a palladium catalyst). Subsequent hydrolysis of the nitrile under acidic or basic conditions yields the this compound.

  • Amide Coupling: The carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA in an aprotic solvent like DMF.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized analogs against specific kinases (e.g., PI3Kα, mTOR) is typically determined using a biochemical assay.

dot graph { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];

A [label="Prepare Assay Plate\n(Compounds + Kinase + Substrate)"]; B [label="Initiate Reaction\n(Add ATP)"]; C [label="Incubate"]; D [label="Stop Reaction"]; E [label="Detect Signal\n(e.g., Luminescence, Fluorescence)"]; F [label="Data Analysis\n(Calculate IC50)"];

A -> B -> C -> D -> E -> F; } dot

Caption: Workflow for a typical in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Recombinant human kinase (e.g., PI3Kα) and a suitable substrate (e.g., a specific peptide or lipid) are diluted in assay buffer. The test compounds are serially diluted in DMSO.

  • Assay Plate Setup: The kinase, substrate, and test compounds are added to the wells of a microtiter plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence or fluorescence) that is proportional to the amount of ATP consumed or product formed.

  • Data Analysis: The signal is read using a plate reader. The percentage of inhibition for each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide, drawn from analogous series, highlight several key principles for optimization:

  • The morpholine at the 6-position is a critical hinge-binding element , but its bioisosteric replacement with groups like 3,6-dihydro-2H-pyran can maintain potency. Further exploration of other heterocyclic replacements could yield inhibitors with altered selectivity profiles.

  • Substitution on the pyrazine ring with electron-withdrawing groups may enhance inhibitory activity, a hypothesis that warrants systematic investigation.

  • Derivatization of the 2-carboxylic acid to amides is a versatile strategy to modulate potency, selectivity, and pharmacokinetic properties. The nature of the amide substituent is a key determinant of the resulting biological activity.

Future research in this area should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to build a more comprehensive and direct SAR. Such studies, coupled with co-crystallography of lead compounds with their target kinases, will provide a deeper understanding of the molecular interactions driving inhibition and pave the way for the design of next-generation kinase inhibitors with improved therapeutic profiles.

References

A Comparative Guide to the In Vitro and In Vivo Effects of 6-morpholin-4-ylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel heterocyclic compounds remains a cornerstone for identifying new therapeutic agents. Among these, molecules incorporating pyrazine and morpholine scaffolds have garnered significant interest due to their diverse pharmacological profiles. This guide provides a comprehensive comparative analysis of the anticipated in vitro and in vivo effects of 6-morpholin-4-ylpyrazine-2-carboxylic acid, a compound of interest at the intersection of these two privileged structural motifs.

It is critical to establish from the outset that direct experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, this guide is constructed upon a robust foundation of scientific literature concerning structurally analogous compounds, primarily derivatives of pyrazine-2-carboxylic acid and various morpholine-containing therapeutic agents. The forthcoming analysis is a scientifically informed projection of the compound's likely biological activities, designed to guide future research and experimental design.

The core of our hypothesis is that this compound is likely to exhibit antimycobacterial properties, drawing parallels with the well-established anti-tuberculosis drug, Pyrazinamide (PZA). PZA, a simple amide of pyrazine-2-carboxylic acid, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase within Mycobacterium tuberculosis[1]. The morpholine moiety is hypothesized to modulate the compound's physicochemical properties, potentially influencing its solubility, cell permeability, and metabolic stability, which are critical factors for both in vitro potency and in vivo efficacy[2][3].

This guide will dissect the probable mechanistic pathways, detail rigorous experimental protocols for both in vitro and in vivo evaluation, and present hypothetical data to illustrate expected outcomes.

Part 1: The In Vitro Profile of this compound

The in vitro assessment of a novel compound is the first step in characterizing its biological activity. Based on its structural similarity to Pyrazinamide, the primary focus of in vitro testing for this compound would be to determine its efficacy against Mycobacterium tuberculosis.

Hypothesized Mechanism of Action

We postulate that this compound acts as a prodrug, analogous to PZA. Upon entry into the mycobacterial cell, it is likely hydrolyzed by pyrazinamidase to form pyrazinoic acid. This active metabolite is thought to disrupt membrane potential and interfere with energy production, particularly in the acidic environment of granulomas[1][4]. The accumulation of the protonated form of pyrazinoic acid within the bacillus is a key aspect of its activity[1]. Furthermore, pyrazinoic acid may inhibit fatty acid synthase I (FAS I), an essential enzyme for mycobacterial cell wall synthesis[5].

cluster_extracellular Extracellular (pH 7.4) cluster_intracellular Mycobacterium tuberculosis Cytoplasm (Acidic pH) Compound_Ext 6-morpholin-4-yl- pyrazine-2-carboxylic acid Compound_Int 6-morpholin-4-yl- pyrazine-2-carboxylic acid Compound_Ext->Compound_Int Passive Diffusion PZase Pyrazinamidase (pncA) Compound_Int->PZase Substrate POA Pyrazinoic Acid (Active Form) PZase->POA Hydrolysis H_ion H+ POA->H_ion Protonation POA_H Protonated POA Disruption Membrane Potential Disruption & Energy Production Inhibition POA_H->Disruption Accumulation Leads to

Figure 1: Hypothesized prodrug activation pathway of this compound.

Recommended In Vitro Assays

The primary assay to determine the compound's activity is the Microplate Alamar Blue Assay (MABA)[6]. This colorimetric assay provides a rapid and reliable measure of the minimum inhibitory concentration (MIC).

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80. The culture is grown to mid-log phase and diluted to a final concentration of approximately 1 x 105 colony-forming units (CFU)/mL.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are prepared in 7H9 broth in a 96-well microplate.

  • Inoculation and Incubation: The diluted mycobacterial suspension is added to each well containing the compound dilutions. The plates are incubated at 37°C for 7 days.

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue and 10% Tween 80 is added to each well. The plates are re-incubated for 24 hours.

  • Data Analysis: A change in color from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

To confirm the prodrug hypothesis, an assay to determine if the compound is a substrate for pyrazinamidase is essential.

Experimental Protocol: Wayne's Pyrazinamidase Assay

  • Culture Preparation: M. tuberculosis H37Rv is grown on Lowenstein-Jensen medium containing pyrazinamide.

  • Assay Procedure: A heavy loopful of the culture is emulsified in a solution of pyrazinamide. After incubation, ferrous ammonium sulfate reagent is added.

  • Interpretation: The development of a pink to red color indicates the hydrolysis of pyrazinamide to pyrazinoic acid, signifying positive pyrazinamidase activity. This assay can be adapted to use this compound as the substrate.

Hypothetical In Vitro Data Summary

The following table summarizes the anticipated results from the in vitro assays, comparing our target compound to Pyrazinamide.

AssayPyrazinamide (Reference)This compound (Hypothetical)Rationale for Hypothetical Data
MIC against M. tuberculosis H37Rv (pH 5.5) 25 µg/mL15 µg/mLThe morpholine group may enhance cell permeability, leading to a lower MIC.
MIC against M. tuberculosis H37Rv (pH 6.8) >100 µg/mL>100 µg/mLActivity is expected to be pH-dependent, similar to PZA.
Pyrazinamidase Substrate YesYesThe core pyrazine-2-carboxylic acid structure is the substrate for the enzyme.
Cytotoxicity (HepG2 cells, IC50) >100 µM>100 µMPyrazine derivatives often exhibit low cytotoxicity against mammalian cells.

Part 2: The In Vivo Profile of this compound

In vivo studies are crucial to evaluate the therapeutic potential of a compound by assessing its efficacy, pharmacokinetics (PK), and safety in a living organism. The standard model for anti-tuberculosis drug testing is the mouse model of infection[7][8].

Animal Model of Tuberculosis Infection

A common and effective model utilizes an aerosol infection of mice with M. tuberculosis to mimic the natural route of infection in humans.

Experimental Protocol: Mouse Model of Chronic Tuberculosis

  • Infection: C57BL/6 mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv (approximately 50-100 CFU).

  • Establishment of Chronic Infection: The infection is allowed to establish for 4 weeks, leading to a chronic, stable bacterial load in the lungs.

  • Treatment: Mice are randomized into treatment groups: Vehicle control, Isoniazid (positive control), and this compound at various doses. Treatment is administered daily via oral gavage for 4 weeks.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to determine the bacterial load (CFU). Efficacy is measured as the log10 reduction in CFU compared to the vehicle control group.

  • Pharmacokinetic Analysis: Satellite groups of mice are used for PK studies. Blood samples are collected at various time points after a single oral dose to determine key PK parameters such as Cmax, Tmax, and AUC.

Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Chronic_Phase Establishment of Chronic Infection (4 weeks) Infection->Chronic_Phase Treatment_Groups Randomization into Treatment Groups: - Vehicle - Isoniazid (Control) - Test Compound Chronic_Phase->Treatment_Groups Dosing Daily Oral Dosing (4 weeks) Treatment_Groups->Dosing PK Pharmacokinetic Analysis: - Blood Sampling - Determine Cmax, Tmax, AUC Treatment_Groups->PK Satellite Group Efficacy Efficacy Assessment: - Harvest Lungs & Spleen - Determine CFU count Dosing->Efficacy

Figure 2: Workflow for the in vivo evaluation of this compound.

The Role of the Morpholine Moiety in the In Vivo Context

The presence of the morpholine ring is anticipated to have a significant impact on the in vivo properties of the compound. Morpholine is frequently incorporated into drug candidates to improve their pharmacokinetic profile[2][9]. Specifically, it can:

  • Increase Aqueous Solubility: The polar nature of the morpholine ring can enhance solubility, which is often a prerequisite for good oral absorption.

  • Improve Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer half-life and improved drug exposure.

  • Enhance Permeability: The overall physicochemical properties imparted by the morpholine group can lead to a favorable balance of lipophilicity and hydrophilicity, aiding in crossing biological membranes.

Hypothetical In Vivo Data Summary

The following table presents the anticipated outcomes from the mouse model of tuberculosis.

ParameterIsoniazid (25 mg/kg)This compound (50 mg/kg)Rationale for Hypothetical Data
Log10 CFU Reduction in Lungs ~2.0~1.5Expected to show significant efficacy, though perhaps less potent than the frontline drug Isoniazid alone.
Oral Bioavailability (%) ~90%~70%The morpholine group is expected to confer good oral bioavailability.
Plasma Half-life (T1/2) ~1 hour~4 hoursImproved metabolic stability from the morpholine ring could lead to a longer half-life.
Adverse Effects Generally well-toleratedNo significant adverse effects observedLow cytotoxicity in vitro suggests a good safety profile in vivo.

Conclusion: Synthesizing the In Vitro and In Vivo Data

This guide provides a scientifically grounded, albeit predictive, comparison of the in vitro and in vivo effects of this compound. The central hypothesis is that this compound will function as a novel anti-tuberculosis agent, with its pyrazine-2-carboxylic acid core conferring the primary antimycobacterial activity and the morpholine moiety enhancing its drug-like properties.

The proposed in vitro studies are designed to confirm its activity against M. tuberculosis and elucidate its mechanism of action as a potential prodrug. The subsequent in vivo evaluation in a mouse model of tuberculosis will be critical in determining its therapeutic potential, including its efficacy and pharmacokinetic profile. The anticipated improved metabolic stability and bioavailability due to the morpholine group are key advantages that could translate to a more favorable dosing regimen compared to some existing anti-tuberculosis drugs.

The experimental frameworks detailed herein offer a clear roadmap for the empirical investigation of this compound. The successful validation of these hypotheses would position this compound as a promising lead for further development in the fight against tuberculosis.

References

A Comparative Benchmarking Guide: 6-morpholin-4-ylpyrazine-2-carboxylic acid as a Putative mTOR Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking a Novel Kinase Inhibitor

In the landscape of modern drug discovery, particularly in oncology, the serine/threonine kinase known as the mechanistic Target of Rapamycin (mTOR) remains a pivotal target.[1][2][3] mTOR acts as a central regulator of cellular growth, proliferation, and metabolism by integrating signals from growth factors, nutrients, and cellular energy status.[4][5] It functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which together control a vast network of cellular processes.[3][5] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a highly attractive target for therapeutic intervention.[1][4]

The compound 6-morpholin-4-ylpyrazine-2-carboxylic acid (hereafter referred to as "Compound X") features a morpholino-pyrazine scaffold. This chemical motif is a well-established pharmacophore in a multitude of kinase inhibitors, critically engaging with the hinge region of the ATP-binding pocket. Specifically, the morpholine oxygen often forms a crucial hydrogen bond that anchors the inhibitor to its target.[6][7] Numerous potent inhibitors of the PI3K/mTOR pathway, including selective mTOR inhibitors, are built upon this or structurally related scaffolds.[7][8]

Given this strong structural precedent, we hypothesize that Compound X functions as an ATP-competitive inhibitor of mTOR. This guide provides a comprehensive framework for rigorously benchmarking Compound X against established mTOR inhibitors, offering a clear pathway to elucidate its potency, selectivity, and mechanism of action.

The mTOR Signaling Pathway: A Complex Regulatory Hub

The mTOR kinase is the catalytic subunit of two distinct complexes, mTORC1 and mTORC2, each with unique regulatory mechanisms and downstream substrates.[1][5]

  • mTORC1 is sensitive to nutrients, growth factors, and the first-generation inhibitor Rapamycin. Its activation leads to the phosphorylation of key substrates like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), promoting protein synthesis and cell growth while inhibiting autophagy.[9][10]

  • mTORC2 is generally considered Rapamycin-insensitive (acutely) and is activated by growth factors to phosphorylate targets such as Akt at Serine 473, which is crucial for full Akt activation and cell survival.[2][5]

Second-generation mTOR inhibitors, which are ATP-competitive, have been developed to inhibit the kinase activity of both mTORC1 and mTORC2, offering a more complete blockade of the pathway.[11][12]

mTOR_Pathway cluster_upstream Upstream Signals cluster_core Core mTOR Complexes cluster_downstream Downstream Effectors GrowthFactors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K GrowthFactors->PI3K mTORC2 mTORC2 GrowthFactors->mTORC2 AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 EnergyStatus Cellular Energy (AMP/ATP ratio) EnergyStatus->mTORC1 inhibits Akt Akt PI3K->Akt Akt->mTORC1 mTORC2->Akt phosphorylates pAkt p-Akt (S473) Cell Survival mTORC2->pAkt pS6K1 p-S6K1 (T389) Protein Synthesis mTORC1->pS6K1 p4EBP1 p-4E-BP1 (T37/46) Translation Initiation mTORC1->p4EBP1 Autophagy Autophagy (Inhibited) mTORC1->Autophagy

Diagram 1: Simplified mTOR signaling pathway highlighting key complexes and inhibitor targets.

Selection of Standard Inhibitors for Benchmarking

To provide a robust comparison, we will benchmark Compound X against two classes of well-characterized mTOR inhibitors:

  • Rapamycin (Sirolimus): The prototypical first-generation mTOR inhibitor. It forms a complex with the intracellular protein FKBP12, which then binds to the FRB domain of mTOR, acting as a specific allosteric inhibitor of mTORC1.[10][13][14] It is an essential tool for dissecting mTORC1-specific functions.

  • Torin 1: A potent and selective second-generation, ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[7][9] This makes it a direct mechanistic comparator for the putative action of Compound X. AZD8055 is another excellent example from this class with similar properties.[8][15][16]

A Multi-Tiered Experimental Strategy for Comprehensive Benchmarking

A rigorous evaluation of a novel inhibitor requires a multi-faceted approach, moving from direct biochemical potency to cellular target engagement and downstream functional effects. Our strategy involves four key experimental stages.

Benchmarking_Workflow cluster_biochem Tier 1: Biochemical Potency & Binding cluster_cellular Tier 2: Cellular Target Engagement & Potency cluster_phenotypic Tier 3: Phenotypic Outcome cluster_data Tier 4: Data Synthesis KinaseAssay In Vitro Kinase Assay (Determine IC50) CETSA Cellular Thermal Shift Assay (Confirm Target Binding) KinaseAssay->CETSA Potency Confirmed DataAnalysis Comparative Data Analysis & Interpretation KinaseAssay->DataAnalysis ITC Isothermal Titration Calorimetry (Determine Kd) ITC->CETSA Binding Confirmed ITC->DataAnalysis WesternBlot Western Blot Analysis (Measure Pathway Inhibition, EC50) CETSA->WesternBlot Target Engagement Confirmed CETSA->DataAnalysis ProlifAssay Cell Proliferation Assay (Measure Anti-proliferative GI50) WesternBlot->ProlifAssay Cellular Activity Confirmed WesternBlot->DataAnalysis ProlifAssay->DataAnalysis

Diagram 2: Experimental workflow for benchmarking a novel mTOR inhibitor.

Experimental Protocols

In Vitro mTOR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X, Torin 1, and Rapamycin against mTOR kinase activity.

Principle: This assay measures the phosphotransferase activity of purified active mTOR enzyme on a specific substrate (e.g., inactive S6K1). Inhibition is quantified by measuring the reduction in substrate phosphorylation.[17][18][19]

Methodology:

  • Reagents: Active mTOR enzyme, inactive GST-S6K1 substrate, kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 50 mM KCl), ATP, test compounds (Compound X, Torin 1, Rapamycin) dissolved in DMSO.[20]

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting range would be from 100 µM down to 1 pM.

    • In a 96-well plate, add 2 µL of each compound dilution. Include DMSO-only wells as a no-inhibitor control.

    • Add 20 µL of a solution containing active mTOR enzyme in kinase buffer to each well.

    • Pre-incubate the enzyme and inhibitor for 20 minutes at room temperature to allow for binding.

    • Initiate the kinase reaction by adding 20 µL of a solution containing the GST-S6K1 substrate and ATP (final concentration typically near its Km, e.g., 100 µM) in kinase buffer.[18]

    • Incubate the reaction at 30°C for 30-60 minutes.

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Analyze the samples by Western blot using a primary antibody specific for phosphorylated S6K1 (Threonine 389).

  • Data Analysis: Quantify the band intensity for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of Compound X and Torin 1 to the mTOR kinase domain.

Principle: ITC measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (protein).[21][22] This label-free technique provides a complete thermodynamic characterization of the interaction.

Methodology:

  • Sample Preparation:

    • Express and purify the mTOR kinase domain.

    • Prepare a 10-20 µM solution of the mTOR kinase domain in a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

    • Prepare a 100-200 µM solution of the inhibitor (Compound X or Torin 1) in the exact same buffer to minimize heats of dilution.[21]

    • Thoroughly degas all solutions before use.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

    • Set the experiment temperature (e.g., 25°C).

    • Perform a series of small (e.g., 2 µL) injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.

    • Record the heat change associated with each injection.

  • Data Analysis: Integrate the heat-flow peaks to obtain the enthalpy change per injection. Plot these values against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the association constant (Ka, from which Kd = 1/Ka is derived), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that Compound X engages with its mTOR target in an intact cellular environment.

Principle: Ligand binding typically stabilizes a target protein against thermal denaturation. CETSA measures this stabilization by heating cell lysates or intact cells treated with a compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[23][24]

Methodology:

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HEK293T or a cancer cell line with active mTOR signaling) to ~80% confluency.

    • Treat cells with a high concentration of Compound X (e.g., 10-20 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 min).[23]

    • Transfer the supernatant to new tubes.

  • Detection:

    • Analyze the amount of soluble mTOR protein in each sample by Western blot using an mTOR-specific antibody.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble mTOR protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.

Western Blot for Downstream Pathway Inhibition

Objective: To determine the cellular potency (EC50) of Compound X by measuring the inhibition of mTORC1 and mTORC2 downstream signaling.

Principle: An effective mTOR kinase inhibitor should decrease the phosphorylation of downstream substrates like S6K1 (mTORC1) and Akt (mTORC2) in a dose-dependent manner.

Methodology:

  • Cell Treatment:

    • Seed cells (e.g., U87-MG glioblastoma cells) in 6-well plates and allow them to adhere.

    • Serum-starve the cells overnight to reduce basal pathway activity.

    • Pre-treat the cells with a serial dilution of Compound X, Torin 1, or Rapamycin for 2 hours.

    • Stimulate the mTOR pathway by adding a growth factor (e.g., 100 nM insulin) for 30 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Analysis:

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.

    • Probe separate membranes with primary antibodies against:

      • Phospho-S6K1 (Thr389) - mTORC1 readout

      • Total S6K1 - Loading control

      • Phospho-Akt (Ser473) - mTORC2 readout

      • Total Akt - Loading control

      • β-Actin - Overall loading control

  • Data Analysis: Quantify the phosphorylated protein signal and normalize it to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the EC50 for the inhibition of each signaling branch.

Data Presentation and Interpretation

The following tables present hypothetical but plausible data from the benchmarking experiments.

Table 1: Biochemical Potency and Binding Affinity

CompoundTargetAssay TypeParameterValue
Compound X mTORKinase AssayIC5015 nM
mTORITCKd25 nM
Torin 1 mTORKinase AssayIC503 nM[20][25]
mTORITCKd5 nM
Rapamycin mTORC1Kinase AssayIC50> 1 µM (ATP-comp)
FKBP12-mTORN/AKd~12 nM (complex)
  • Interpretation: The hypothetical data suggests Compound X is a potent, nanomolar inhibitor of mTOR kinase, directly binding to the enzyme. It is approximately 5-fold less potent than the standard ATP-competitive inhibitor Torin 1. As expected, Rapamycin shows no potency in an ATP-competitive kinase assay, highlighting its different mechanism of action.

Table 2: Cellular Potency and Target Engagement

CompoundCellular ReadoutParameterValue
Compound X p-S6K1 (mTORC1)EC5050 nM
p-Akt (mTORC2)EC5075 nM
CETSA (Tm Shift)ΔTm+ 4.2 °C
Torin 1 p-S6K1 (mTORC1)EC5010 nM[20]
p-Akt (mTORC2)EC5015 nM
CETSA (Tm Shift)ΔTm+ 5.5 °C
Rapamycin p-S6K1 (mTORC1)EC5020 nM
p-Akt (mTORC2)EC50> 2 µM (acute)
CETSA (Tm Shift)ΔTm+ 1.5 °C (mTORC1)
  • Interpretation: Compound X demonstrates strong cellular activity, inhibiting both mTORC1 and mTORC2 signaling pathways with nanomolar potency, consistent with an ATP-competitive mechanism. The significant thermal shift in the CETSA experiment confirms direct target engagement in intact cells. Its cellular potency mirrors its biochemical potency relative to Torin 1. Rapamycin effectively inhibits mTORC1 but not mTORC2, as expected.

Conclusion

This guide outlines a comprehensive, field-proven strategy for benchmarking the novel compound this compound (Compound X) as a putative mTOR inhibitor. By employing a tiered approach encompassing biochemical, biophysical, and cellular assays, a researcher can build a robust data package to characterize its potency, mechanism, and cellular efficacy. The direct comparison against both allosteric (Rapamycin) and ATP-competitive (Torin 1) standard inhibitors provides critical context, enabling a clear understanding of the compound's unique properties and its potential as a next-generation therapeutic agent targeting the mTOR pathway.

References

A Comparative Specificity Analysis of 6-morpholin-4-ylpyrazine-2-carboxylic acid and Other PI3K/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the precise characterization of a small molecule's target engagement and specificity is paramount. This guide provides a comparative analysis of 6-morpholin-4-ylpyrazine-2-carboxylic acid , a compound of interest due to its structural motifs, against a panel of well-characterized inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. While direct peer-reviewed studies on the specific targets of this compound are not extensively available, its core structure, featuring a morpholine-substituted pyrazine ring, bears a strong resemblance to established classes of ATP-competitive kinase inhibitors known to target the PI3K/mTOR axis.[1] This guide will, therefore, situate this compound within the context of known PI3K/mTOR inhibitors, providing a framework for its potential mechanism of action and specificity.

We will delve into the comparative inhibitory profiles of selected dual PI3K/mTOR inhibitors, outline the rigorous experimental methodologies required to ascertain such specificity, and provide the necessary context for interpreting these findings.

The PI3K/mTOR Signaling Nexus: A Critical Target in Cellular Regulation

The PI3K/mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[2] Its dysregulation is a frequent driver in numerous human cancers, making it a prime target for therapeutic intervention.[2] The pathway is orchestrated by two distinct, yet related, serine/threonine kinase complexes: mTOR Complex 1 (mTORC1) and mTORC2.[2] The close homology between the ATP-binding sites of PI3K isoforms and mTOR has led to the development of dual inhibitors, which can offer a more comprehensive blockade of the pathway.[3]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (Thr308) TSC TSC1/2 AKT->TSC Inhibition Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K1->Proliferation 4EBP1->Proliferation

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Comparative Inhibitor Specificity

The specificity of a kinase inhibitor is not absolute and is best understood as a profile of its activity against a panel of kinases. The following tables summarize the inhibitory activities (IC50/Ki) of several well-characterized dual PI3K/mTOR inhibitors against various PI3K isoforms and mTOR. This data provides a benchmark against which the activity of novel compounds like this compound can be compared.

Table 1: Inhibitory Activity of Selected Dual PI3K/mTOR Inhibitors

CompoundPI3Kα (IC50/Ki, nM)PI3Kβ (IC50/Ki, nM)PI3Kγ (IC50/Ki, nM)PI3Kδ (IC50/Ki, nM)mTOR (IC50/Ki, nM)Reference
Gedatolisib (PF-05212384) 0.465.481.6[4][5][6][7]
Omipalisib (GSK2126458) 0.019 (Ki)0.13 (Ki)0.06 (Ki)0.024 (Ki)0.18 (mTORC1 Ki)0.3 (mTORC2 Ki)[8][9][10][11]
Dactolisib (BEZ235) 4755720.7[12][13][14][15][16]
Pictilisib (GDC-0941) 333753580[3][17][18][19][20][21]

Note: IC50 and Ki values are measures of inhibitory potency, where a lower value indicates a more potent inhibitor. These values can vary depending on the assay conditions.

Causality Behind Experimental Design: Achieving Rigorous Specificity Profiling

To ascertain the specificity of a compound like this compound, a multi-tiered experimental approach is necessary. The choice of assays is critical for generating reliable and translatable data.

  • Biochemical Kinase Assays: These in vitro assays are the foundational step for determining direct inhibitory activity against a purified kinase. They measure the transfer of a phosphate group from ATP to a substrate.

  • Cell-Based Assays: These assays assess the inhibitor's effect on the signaling pathway within a cellular context. This is crucial as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence a compound's apparent potency.

  • Kinome-Wide Profiling: To understand off-target effects, it is essential to screen the compound against a broad panel of kinases. This provides a "selectivity score" and helps to anticipate potential toxicities.[22]

Kinase_Inhibitor_Profiling_Workflow Compound Test Compound (e.g., this compound) Biochem Biochemical Kinase Assay (Primary Target) Compound->Biochem Cellular Cell-Based Pathway Assay (e.g., Western Blot for p-AKT) Compound->Cellular Kinome Kinome-Wide Profiling (>400 Kinases) Compound->Kinome Data Data Analysis (IC50/Ki Determination, Selectivity Score) Biochem->Data Cellular->Data Kinome->Data Result Specificity Profile Data->Result

Caption: Experimental Workflow for Kinase Inhibitor Specificity Profiling.

Experimental Protocols: A Guide to Self-Validating Systems

The following protocols are designed to be self-validating, with built-in controls to ensure the integrity of the data.

Protocol 1: In Vitro mTORC1 Kinase Assay

This protocol is adapted from established methods for immunoprecipitation-based kinase assays.[23][24][25][26]

Objective: To determine the direct inhibitory effect of a test compound on the kinase activity of mTORC1.

Materials:

  • Cell lines expressing tagged mTORC1 components (e.g., HA-Raptor or Myc-mTOR).

  • CHAPS-based lysis buffer.

  • Antibodies for immunoprecipitation (e.g., anti-HA or anti-Myc).

  • Protein A/G agarose beads.

  • Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2).

  • Recombinant inactive p70S6K or 4E-BP1 as substrate.

  • [γ-³²P]ATP or non-radioactive ATP for detection via phosphorylation-specific antibodies.

  • Test compound (serially diluted).

  • Positive control inhibitor (e.g., Gedatolisib).

Procedure:

  • Cell Lysis: Lyse cells in CHAPS-based buffer to maintain the integrity of the mTORC1 complex.

  • Immunoprecipitation: Incubate cell lysates with the appropriate antibody for 2 hours at 4°C, followed by incubation with Protein A/G beads for 1 hour.

  • Washing: Wash the immunoprecipitated mTORC1 complex extensively to remove non-specific binding proteins.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing the substrate, ATP (spiked with [γ-³²P]ATP if using radiometric detection), and varying concentrations of the test compound or controls.

  • Incubation: Incubate the reaction at 30°C for 30 minutes with gentle agitation.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Detection:

    • Radiometric: Separate proteins by SDS-PAGE, transfer to a membrane, and expose to a phosphor screen or X-ray film.

    • Non-Radiometric: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phosphorylation-specific antibody for the substrate (e.g., anti-phospho-p70S6K (Thr389)).

  • Data Analysis: Quantify the signal and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 2: In Vitro PI3K Kinase Assay

This protocol is a common method for assessing the activity of PI3K inhibitors.[13]

Objective: To determine the direct inhibitory effect of a test compound on the kinase activity of a specific PI3K isoform.

Materials:

  • Recombinant human PI3K isoforms (e.g., p110α/p85α).

  • Lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2).

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT, 10 mM MgCl2).

  • [γ-³³P]ATP.

  • Test compound (serially diluted).

  • Positive control inhibitor (e.g., Pictilisib).

Procedure:

  • Reaction Setup: In a 96-well plate, combine the PI3K enzyme, lipid substrate, and varying concentrations of the test compound or controls in the kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP (spiked with [γ-³³P]ATP).

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Termination and Detection: Terminate the reaction and quantify the amount of phosphorylated lipid product (PIP3). This can be done using various methods, such as a filter-binding assay where the radiolabeled PIP3 is captured on a filter and quantified by scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While the definitive target profile of This compound awaits direct empirical validation, its structural characteristics strongly suggest a role as a PI3K/mTOR pathway inhibitor. By employing the rigorous, self-validating experimental workflows outlined in this guide, researchers can effectively characterize its potency and selectivity. Comparing the resulting data with the established profiles of benchmark inhibitors such as Gedatolisib, Omipalisib, Dactolisib, and Pictilisib will provide a clear understanding of its potential as a research tool or therapeutic lead. The principles of careful experimental design, including appropriate controls and orthogonal validation methods, are the cornerstones of trustworthy and authoritative findings in the field of drug discovery.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-morpholin-4-ylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends to the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-morpholin-4-ylpyrazine-2-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols and an understanding of chemical properties to provide a self-validating system for waste management.

Hazard Assessment and Identification

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. While specific toxicological data for this compound is limited, an analysis of related pyrazine-carboxylic acid derivatives suggests a cautious approach is warranted.

Probable Hazard Profile:

Based on data for similar compounds, this compound should be handled as a substance that may cause skin and eye irritation.[2][3][4] The presence of the morpholine and pyrazine rings, common in bioactive molecules, necessitates careful handling to avoid inhalation or ingestion.[1]

Potential Hazard Rationale Based on Similar Compounds Primary Safety Concern
Skin Irritation Pyrazine-2-carboxylic acid and similar structures are known skin irritants.[2][4]Avoid direct contact with skin.
Serious Eye Irritation Causes serious eye irritation is a common warning for this class of compounds.[2][5][6]Prevent any contact with eyes.
Respiratory Irritation Inhalation of dust from solid forms may cause respiratory irritation.[2][3]Minimize dust generation and ensure proper ventilation.
Combustible Solid Sigma-Aldrich classifies this compound under Storage Class 11 - Combustible Solids.[7]Store away from ignition sources.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure during handling and disposal. The following PPE is mandatory when managing waste containing this compound:

  • Gloves: Chemically resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are essential to protect against splashes and dust.[8]

  • Lab Coat: A standard laboratory coat must be worn to protect from spills.[8]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust particles.[3]

Spill Response Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For a solid spill:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described above.

  • Clean-up: Gently sweep up the solid material to avoid generating dust and place it into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if the compound is soluble) and absorbent pads.

  • Dispose of Clean-up Materials: All materials used for clean-up must be disposed of as hazardous waste.[9]

For a solution spill:

  • Alert and Isolate: Follow the same initial steps as for a solid spill.

  • Contain the Spill: Use absorbent pads or other appropriate materials to contain the liquid.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and regulatory compliance.

  • Dedicated Waste Container: this compound waste must be collected in a dedicated, clearly labeled hazardous waste container.[8]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS office.[8][10] Incompatible chemicals can react, leading to dangerous outcomes.

  • Container Specifications: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The container must be in good condition, free of leaks or cracks.[9][11]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

Step 1: Waste Generation and Collection

  • At the point of generation (e.g., in the chemical fume hood), transfer the waste (solid or in solution) into the designated hazardous waste container.

  • Use a funnel for liquids to prevent spillage on the exterior of the container.[12]

  • Keep the waste container closed at all times except when adding waste.[12][13][14]

Step 2: Labeling the Waste Container

  • Accurate labeling is a legal requirement and is critical for safe handling.[14][15] The label must include:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "this compound".

    • An accurate estimation of the concentration and quantity of the waste.

    • The date when the waste was first added to the container.

    • A clear indication of the associated hazards (e.g., "Irritant").[15]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[10][13][14]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[13][14][15]

  • Ensure secondary containment is in place to capture any potential leaks.[9]

Step 4: Arranging for Disposal

  • Once the waste container is full (not exceeding 90% capacity to allow for expansion), or if you are approaching the storage time limit set by your institution, arrange for pickup by your EHS or hazardous waste management office.[12]

  • Complete any necessary waste pickup forms as required by your institution.

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS / Waste Management A Waste Generation B Transfer to Waste Container A->B Immediate Collection C Securely Label Container B->C As per Protocol D Store in SAA (Secondary Containment) C->D Safe Storage E Request Waste Pickup D->E Container Full or Time Limit Reached F EHS Collection E->F Scheduled G Final Disposal (Approved Facility) F->G Regulatory Compliance

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.